molecular formula C25H43NO14 B15542825 m-PEG8-ethoxycarbonyl-NHS ester

m-PEG8-ethoxycarbonyl-NHS ester

货号: B15542825
分子量: 581.6 g/mol
InChI 键: GEZGBNKPTJXTNY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

M-PEG8-ethoxycarbonyl-NHS ester is a useful research compound. Its molecular formula is C25H43NO14 and its molecular weight is 581.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO14/c1-31-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-24(29)4-5-25(30)40-26-22(27)2-3-23(26)28/h2-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZGBNKPTJXTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG8-ethoxycarbonyl-NHS ester, a versatile heterobifunctional crosslinker. With a defined polyethylene glycol (PEG) chain and a reactive N-hydroxysuccinimide (NHS) ester, this linker is of significant interest in the fields of bioconjugation and targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Core Chemical Identity and Properties

This compound is a chemical compound designed for the covalent modification of primary amine groups on biomolecules. The molecule consists of a methoxy-terminated polyethylene glycol (m-PEG) chain of eight ethylene glycol units, which enhances hydrophilicity and provides a flexible spacer arm. One terminus is functionalized with an ethoxycarbonyl group, and the other with a reactive N-hydroxysuccinimide (NHS) ester.

The chemical structure can be represented by the following SMILES string: COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)ON1C(=O)CCC1=O.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2353409-76-2[1]
Molecular Formula C25H43NO14[1]
Molecular Weight 581.61 g/mol [1]
Appearance White to off-white solid or viscous oil-
Solubility Sparingly soluble in water (<1 mg/mL). Soluble in organic solvents such as DMSO, DMF, and dichloromethane.[1]
Purity Typically >95%-

Reactivity and Stability

The key reactive feature of this compound is the NHS ester group. This group reacts with primary amines (e.g., the side chain of lysine residues in proteins or amine-functionalized small molecules) to form a stable amide bond. The reaction is most efficient at a slightly basic pH (7.2-8.5).

It is crucial to be aware of the hydrolytic instability of the NHS ester in aqueous solutions. The rate of hydrolysis increases with increasing pH. Therefore, solutions of the linker should be prepared fresh and used immediately. For storage, the compound should be kept in a cool, dry place, typically at -20°C, and protected from moisture to prevent degradation.[1]

Applications in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound serves as a flexible spacer connecting the target protein-binding ligand and the E3 ligase-binding ligand. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound, assuming the E3 ligase ligand contains a primary amine for conjugation.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_synthesis Synthesis Steps cluster_final_assembly Final PROTAC Assembly cluster_purification Purification and Analysis E3_Ligand E3 Ligase Ligand (with primary amine) Reaction Amide Bond Formation (pH 7.2-8.5, Room Temp) E3_Ligand->Reaction Linker This compound in organic solvent (e.g., DMF) Linker->Reaction Intermediate E3 Ligand-Linker Conjugate Reaction->Intermediate Final_Reaction Final Conjugation Step Intermediate->Final_Reaction Target_Ligand Target Protein Ligand (with reactive group for ethoxycarbonyl) Target_Ligand->Final_Reaction PROTAC Final PROTAC Molecule Final_Reaction->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Characterization (e.g., LC-MS, NMR) Purification->Analysis

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

The following are generalized protocols for the use of this compound. The specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for the specific molecules being conjugated.

Protocol 1: General Protein Labeling

This protocol describes the labeling of a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and byproducts by using a desalting column or by dialysis against a suitable buffer.

  • Characterization: Characterize the resulting conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: PROTAC Synthesis (Illustrative Example)

This protocol provides a general outline for the first step of a PROTAC synthesis, which involves conjugating the linker to an amine-containing E3 ligase ligand.

Materials:

  • E3 ligase ligand with a primary amine

  • This compound

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve Ligand: In the reaction vessel, dissolve the E3 ligase ligand in anhydrous DMF.

  • Add Base: Add 2-3 equivalents of DIPEA to the solution to deprotonate the primary amine.

  • Add Linker: Add 1.0-1.2 equivalents of this compound, dissolved in a small amount of anhydrous DMF, to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench any remaining NHS ester with a small amount of water. Remove the solvent under reduced pressure. Purify the resulting E3 ligand-linker conjugate by column chromatography (e.g., silica gel) or preparative HPLC.

  • Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry.

Signaling Pathway in PROTAC-Mediated Protein Degradation

PROTACs synthesized using linkers like this compound function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this signaling cascade.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Degradation Degradation Ub_Target->Degradation Proteasome 26S Proteasome Proteasome->Degradation Degradation->PROTAC recycled Peptides Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-induced protein degradation.

Conclusion

This compound is a valuable tool for researchers in drug discovery and chemical biology. Its defined PEG spacer and reactive NHS ester moiety allow for the straightforward synthesis of well-defined bioconjugates and PROTACs with enhanced physicochemical properties. The provided protocols and diagrams serve as a foundation for the application of this versatile linker in the development of novel therapeutics and research tools. As with any chemical reagent, proper handling, storage, and optimization of reaction conditions are paramount to achieving successful and reproducible results.

References

An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of m-PEG8-ethoxycarbonyl-NHS ester, a polyethylene glycol (PEG) based linker increasingly utilized by researchers, scientists, and drug development professionals. This document details its chemical properties, applications in bioconjugation, and its role in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and visual diagrams are provided to facilitate its practical application in the laboratory.

Introduction

This compound is a heterobifunctional crosslinker featuring a methoxy-terminated polyethylene glycol (m-PEG) chain of eight ethylene glycol units. One terminus is functionalized with an N-hydroxysuccinimide (NHS) ester, a reactive group that readily forms stable amide bonds with primary amines on biomolecules. The PEG chain enhances the solubility and bioavailability of the conjugated molecules while reducing their immunogenicity.[1] This linker is particularly valuable in the construction of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, and in the synthesis of ADCs.[2][3]

It is crucial to distinguish between two related compounds often found in supplier catalogs, which differ in their spacer arm:

  • This compound : This molecule contains an ethoxycarbonyl group as part of its spacer.

  • m-PEG8-NHS ester : This molecule has a more direct linkage between the PEG chain and the NHS ester.

This guide will focus on both, providing distinct data where available and noting their similar applications.

Physicochemical Properties

The following tables summarize the key quantitative data for both this compound and m-PEG8-NHS ester, compiled from various sources.

Table 1: Properties of this compound

PropertyValueSource(s)
Molecular Formula C25H43NO14[1][4]
Molecular Weight 581.61 g/mol [1][4]
CAS Number 2353409-76-2[1][4]
Purity ≥95% - 98%[1][4]
Solubility Insoluble or slightly soluble in water (<1mg/mL). Soluble in DMSO and DMF.[4]
Storage (Powder) -20°C for up to 3 years.[5]
Storage (in Solvent) -80°C for up to 2 years.[5]

Table 2: Properties of m-PEG8-NHS ester

PropertyValueSource(s)
Molecular Formula C22H39NO12[6]
Molecular Weight 509.55 g/mol [6]
CAS Number 756525-90-3[6]
Purity >90% - 97%[6][7]
Solubility Soluble in DMSO, DCM, and DMF.[6]
Storage Store at -20°C with desiccant.[6]
Shelf Life Approximately 1095 days.

Applications in Drug Development and Research

The primary application of this compound and its analogue is in bioconjugation, serving as a flexible linker to connect different molecular entities.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[2] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[8]

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this PEG linker can be used to attach a cytotoxic drug to an antibody.[3] The antibody directs the ADC to a specific target, such as a cancer cell, and upon internalization, the cytotoxic payload is released, leading to cell death. The PEG linker improves the pharmacokinetic properties of the ADC.

Experimental Protocols

The following are detailed methodologies for common experiments involving NHS ester-functionalized PEG linkers.

General Protocol for Protein Labeling with this compound

This protocol describes a general procedure for conjugating the linker to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

Protocol for Small Molecule Modification

This protocol outlines the conjugation of the linker to a small molecule containing a primary amine.

Materials:

  • Amine-bearing small molecule

  • This compound

  • Anhydrous organic solvent (e.g., DMF, DCM, DMSO)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure:

  • Dissolve Small Molecule: Dissolve the amine-containing small molecule in an anhydrous organic solvent.

  • Add Reagents: While stirring, add a base and the this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of the NHS ester to the small molecule can be used as a starting point.

  • Reaction Monitoring: Stir the reaction mixture for 3-24 hours. Monitor the reaction progress using LC-MS or TLC.

  • Purification: Isolate the final product using standard organic synthesis workup procedures or column chromatography.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, which is a key application of this compound.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycling UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Experimental Workflow: PROTAC Development

The following diagram outlines a typical workflow for the development of a PROTAC using a linker like this compound.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_validation In Vitro Validation cluster_optimization Optimization cluster_preclinical Preclinical Studies SelectTarget 1. Select Target Protein & E3 Ligase DesignLigands 2. Design/Select Ligands (Target & E3) SelectTarget->DesignLigands SelectLinker 3. Select Linker (e.g., this compound) DesignLigands->SelectLinker SynthesizePROTAC 4. Synthesize PROTAC SelectLinker->SynthesizePROTAC BindingAssay 5. Binary & Ternary Complex Binding Assays SynthesizePROTAC->BindingAssay DegradationAssay 6. In-cell Target Degradation (e.g., Western Blot, Proteomics) BindingAssay->DegradationAssay SelectivityAssay 7. Off-target & Selectivity Profiling DegradationAssay->SelectivityAssay OptimizeLinker 8. Linker Optimization (Length, Composition) SelectivityAssay->OptimizeLinker StructureActivity 9. Structure-Activity Relationship (SAR) Studies OptimizeLinker->StructureActivity InVivoEfficacy 10. In Vivo Efficacy (Animal Models) OptimizeLinker->InVivoEfficacy StructureActivity->SynthesizePROTAC Iterative Optimization PKPD 11. Pharmacokinetics & Pharmacodynamics (PK/PD) InVivoEfficacy->PKPD Tox 12. Toxicology Studies PKPD->Tox

Caption: A generalized workflow for the development of PROTACs.

Conclusion

This compound and its related PEG8-NHS ester analogue are powerful tools in the field of bioconjugation and drug development. Their well-defined structure, coupled with the beneficial properties of the PEG linker, makes them highly suitable for the construction of complex therapeutic modalities like PROTACs and ADCs. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary information for the successful application of these versatile linkers in their work. As the field of targeted therapeutics continues to evolve, the utility of precisely engineered linkers such as this compound is expected to grow, enabling the development of next-generation medicines.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG8-ethoxycarbonyl-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of m-PEG8-ethoxycarbonyl-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation, particularly in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). We will delve into its core mechanism of action, provide detailed experimental protocols, present quantitative data for analogous compounds, and illustrate key concepts with diagrams.

Core Concepts: PEGylation and NHS Ester Chemistry

The functionality of this compound is rooted in two fundamental chemical principles: PEGylation and N-hydroxysuccinimide (NHS) ester chemistry.

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small-molecule drugs. This modification is a widely adopted strategy in drug development to enhance the therapeutic properties of a molecule.[1] Key advantages of PEGylation include:

  • Increased Hydrodynamic Size: The attachment of the PEG chain increases the molecule's size in solution, which can prolong its circulation half-life by reducing renal clearance.[1]

  • Enhanced Solubility: The hydrophilic nature of the PEG polymer can significantly improve the solubility of hydrophobic drugs and proteins in aqueous environments.[1]

  • Reduced Immunogenicity: The PEG chain can "mask" the conjugated molecule from the host's immune system, thereby reducing its antigenicity and immunogenicity.[1]

  • Improved Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, enhancing their stability in vivo.

NHS Ester Chemistry provides the reactive component of the molecule. NHS esters are highly reactive compounds that specifically target primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins.[2] The reaction between an NHS ester and a primary amine forms a stable and irreversible amide bond.[3] This reaction is highly pH-dependent, with optimal reactivity occurring in the pH range of 7.2 to 8.5.[2][4]

The Mechanism of Action of this compound

This compound is a methoxy-capped polyethylene glycol molecule with eight repeating ethylene glycol units. This PEG chain is linked to an N-hydroxysuccinimide ester via an ethoxycarbonyl-containing linker. The primary mechanism of action is a nucleophilic acyl substitution reaction.

The process begins with the deprotonated primary amine of a biomolecule acting as a nucleophile. It attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the departure of the NHS group and the formation of a stable amide bond between the PEG linker and the target molecule. The released N-hydroxysuccinimide is a water-soluble byproduct that can be easily removed during purification.

It is important to note that a competing reaction, the hydrolysis of the NHS ester, can also occur in aqueous solutions.[5] The rate of hydrolysis increases with pH. Therefore, careful control of the reaction pH is crucial to maximize the efficiency of the conjugation reaction.

G Reagent This compound NucleophilicAttack Nucleophilic Attack Reagent->NucleophilicAttack pH 7.2 - 8.5 Protein Protein with Primary Amine (e.g., Lysine residue) Protein->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Product PEGylated Protein (Stable Amide Bond) Intermediate->Product NHS leaving group Byproduct N-hydroxysuccinimide (NHS) Intermediate->Byproduct

Figure 1. Mechanism of action of this compound with a primary amine.

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life of NHS Ester
7.04~4-5 hours
8.025~1 hour
8.64~10 minutes

Data is representative for typical NHS esters and highlights the significant impact of pH and temperature on hydrolytic stability.

Table 2: Factors Influencing PEGylation Efficiency

ParameterConditionExpected Outcome
Molar Ratio Increasing molar excess of PEG-NHS esterHigher degree of PEGylation (more PEG chains per protein)
(PEG-NHS:Protein)
Protein Conc. Higher protein concentrationCan favor intermolecular cross-linking if not optimized
Reaction Time Longer incubation timeIncreased PEGylation, but also increased risk of hydrolysis of the NHS ester
Temperature Higher temperature (e.g., room temp vs 4°C)Faster reaction rate, but also faster hydrolysis rate of the NHS ester
Buffer Composition Amine-free buffers (e.g., PBS, HEPES)Prevents competition for the NHS ester

Experimental Protocols

The following is a general protocol for the conjugation of a protein with this compound. The optimal conditions, particularly the molar ratio of the PEG reagent to the protein, should be determined empirically for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 1x PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Gently mix and incubate.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified PEGylated protein using methods such as SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.

G Start Start PrepProtein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Start->PrepProtein PrepPEG Prepare this compound (10-50 mM in anhydrous DMSO) Start->PrepPEG Mix Mix Protein and PEG-NHS Ester (5-20 fold molar excess of PEG) PrepProtein->Mix PrepPEG->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (20-50 mM Tris or Glycine) Incubate->Quench Purify Purify PEGylated Protein (SEC or Dialysis) Quench->Purify Analyze Characterize Product (SDS-PAGE, HPLC, MS) Purify->Analyze End End Analyze->End

Figure 2. Experimental workflow for protein PEGylation.

Logical Relationships in Bioconjugation Strategy

The decision to use this compound is based on a logical progression of desired outcomes for a therapeutic molecule. The following diagram illustrates these relationships.

G Goal Improved Therapeutic Profile Strategy Bioconjugation Strategy: PEGylation Goal->Strategy Reagent Choice of Reagent: This compound Strategy->Reagent Properties Reagent Properties: - Amine-reactive (NHS ester) - Hydrophilic (PEG8) - Defined length Reagent->Properties Outcome1 Enhanced Pharmacokinetics Properties->Outcome1 Outcome2 Improved Physicochemical Properties Properties->Outcome2 Outcome3 Reduced Immunogenicity Properties->Outcome3 Outcome1->Goal Outcome2->Goal Outcome3->Goal

Figure 3. Logical relationships in choosing a PEGylation reagent.

Conclusion

This compound is a powerful tool for the targeted modification of proteins and other biomolecules. Its well-defined structure, combining the benefits of a discrete PEG linker with the specific reactivity of an NHS ester, makes it an excellent choice for applications in drug delivery and the development of complex bioconjugates. A thorough understanding of its mechanism of action and the key experimental parameters that govern its reactivity is essential for its successful implementation in research and therapeutic development.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of m-PEG8-ethoxycarbonyl-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of m-PEG8-ethoxycarbonyl-NHS ester in aqueous buffers. Understanding the solubility and stability of this reagent is critical for its effective use in bioconjugation, drug delivery, and the development of protein-drug conjugates. This document offers a comprehensive overview of its behavior in aqueous media, protocols for handling and solubility determination, and a discussion of the critical factor of hydrolysis.

Overview of this compound Solubility

This compound is a valuable crosslinking reagent characterized by a polyethylene glycol (PEG) spacer. The PEG portion of the molecule generally enhances hydrophilicity and can improve the solubility of the molecules it modifies[1][2]. However, the ethoxycarbonyl-NHS ester group introduces a degree of hydrophobicity.

Product datasheets consistently indicate that this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[3][4]. For applications in aqueous systems, the recommended procedure is to first dissolve the compound in a minimal amount of a compatible, anhydrous organic solvent to create a stock solution. This stock solution can then be diluted into the desired aqueous buffer[3][5].

The Critical Challenge: Hydrolysis of the NHS Ester

The primary factor limiting the utility of this compound in aqueous solutions is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. This reaction is a competing pathway to the desired aminolysis (reaction with primary amines) and results in the formation of an unreactive carboxylic acid, rendering the crosslinker ineffective.

The rate of hydrolysis is highly dependent on both pH and temperature. Generally, the stability of the NHS ester decreases as the pH increases.

Table 1: Stability of NHS Esters in Aqueous Buffers

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.6410 minutes

This data represents the general stability of NHS esters and serves as a critical guideline for experimental design.

Due to this inherent instability, it is strongly recommended to prepare solutions of this compound immediately before use and to avoid preparing stock solutions in aqueous buffers for long-term storage[3].

Recommended Buffers for Use with this compound

The choice of buffer is critical to minimize hydrolysis and avoid competing reactions.

  • Recommended Buffers: Phosphate-buffered saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are generally compatible with NHS ester chemistry, provided they are free of primary amines. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided in the conjugation step. However, they can be used to quench the reaction.

Experimental Protocol: Determination of Aqueous Solubility

Given the absence of specific solubility data, the following generalized protocol can be used to determine the approximate aqueous solubility of this compound in a buffer of interest. This protocol is based on the principle of preparing a saturated solution and quantifying the dissolved portion, while being mindful of the compound's hydrolytic instability.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system

  • Vortex mixer

  • Micro-pipettes

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution into the aqueous buffer of interest in microcentrifuge tubes. It is important to work quickly to minimize hydrolysis.

  • Equilibration: Vortex each tube for a short, standardized time (e.g., 30 seconds) to ensure thorough mixing. Due to the rapid hydrolysis, prolonged equilibration times are not feasible. The goal is to determine the concentration at which the compound initially dissolves.

  • Observation and Centrifugation: Visually inspect each tube for any precipitation. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for a few minutes to pellet any undissolved material.

  • Quantification: Carefully remove an aliquot of the supernatant from each tube and quantify the concentration of the dissolved this compound. This can be done using a suitable analytical method, such as:

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and a standard curve can be reliably generated before significant hydrolysis occurs.

    • HPLC: This is a more accurate method as it can separate the intact compound from its hydrolysis products.

  • Determination of Solubility Limit: The highest concentration that results in a clear solution after centrifugation is considered the approximate solubility limit under the tested conditions.

Visualization of Key Processes

To further aid in the understanding of the chemical processes involved, the following diagrams illustrate the hydrolysis pathway and a typical experimental workflow.

hydrolysis_pathway Hydrolysis of this compound m-PEG8-ethoxycarbonyl-NHS_ester This compound (Active) Hydrolyzed_Product m-PEG8-ethanoic acid (Inactive) m-PEG8-ethoxycarbonyl-NHS_ester->Hydrolyzed_Product Hydrolysis NHS N-hydroxysuccinimide m-PEG8-ethoxycarbonyl-NHS_ester->NHS Byproduct Water H₂O Water->Hydrolyzed_Product solubility_workflow Workflow for Aqueous Solubility Determination cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Stock_Solution Prepare concentrated stock in anhydrous DMSO Serial_Dilution Perform serial dilutions into aqueous buffer Stock_Solution->Serial_Dilution Vortex Vortex briefly Serial_Dilution->Vortex Centrifuge Centrifuge to pellet undissolved compound Vortex->Centrifuge Quantify Quantify supernatant (e.g., HPLC) Centrifuge->Quantify Determine_Solubility Determine highest soluble concentration Quantify->Determine_Solubility

References

Technical Guide: Stability and Storage of m-PEG8-ethoxycarbonyl-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and proper storage conditions for m-PEG8-ethoxycarbonyl-NHS ester. Understanding these parameters is critical for ensuring the reagent's reactivity and the success of bioconjugation protocols. This guide summarizes key data, details experimental methodologies for stability assessment, and provides recommendations for handling and storage.

Introduction to this compound

This compound is a polyethylene glycol (PEG)-based linker commonly used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily forms stable amide bonds with primary amines on biomolecules, such as the lysine residues of proteins. The eight-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.

The utility of this compound is directly dependent on the integrity of the NHS ester group. This group is susceptible to hydrolysis, which renders the molecule inactive for conjugation. Therefore, stringent control over storage and handling conditions is paramount.

Stability Profile

The primary degradation pathway for this compound is the hydrolysis of the NHS ester, which yields the corresponding unreactive carboxylic acid and N-hydroxysuccinimide (NHS). The rate of this hydrolysis is highly dependent on several factors, most notably pH, temperature, and the presence of moisture.

Impact of pH

In aqueous solutions, the stability of the NHS ester is significantly influenced by the pH. The rate of hydrolysis increases with increasing pH.[1] For optimal stability in solution during conjugation reactions, a pH range of 7.2 to 8.5 is generally recommended, with the understanding that the rate of hydrolysis will be faster at the higher end of this range.[2][3] Conjugation reactions are typically performed at a slightly alkaline pH (8.3-8.5) to ensure that the primary amines on the target molecule are deprotonated and thus more nucleophilic.[4][5]

Impact of Temperature

Lower temperatures slow down the rate of hydrolysis. As a general principle, NHS esters are more stable at lower temperatures. The half-life of NHS esters in solution decreases significantly as the temperature rises.

Quantitative Stability Data
pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.6410 minutes
7.0Room TemperatureHours
9.0Room TemperatureMinutes

Data compiled from multiple sources.[1][2][6]

Storage and Handling Recommendations

Proper storage and handling are critical to prevent the degradation of this compound.

Long-Term Storage

For long-term storage, the compound should be kept in a tightly sealed container at -20°C or -80°C.[7] It is crucial to store the material with a desiccant to minimize exposure to moisture.[6] Under these conditions, the solid product can be stable for extended periods.

Storage ConditionDuration
-20°C (solid)Up to 1 month
-80°C (solid)Up to 6 months
-20°C (in solvent)Up to 1 month
-80°C (in solvent)Up to 6 months

General recommendations for m-PEG-NHS esters.[8][9]

Handling Procedures

To prevent contamination with atmospheric moisture, which can lead to hydrolysis, the following handling procedures are recommended:

  • Equilibration: Before opening, the container should be allowed to warm to room temperature to prevent condensation.[6][7]

  • Inert Atmosphere: If the product is to be used multiple times, purging the vial with an inert gas like nitrogen or argon before resealing is advisable.[6]

  • Solvent Preparation: If preparing a stock solution, use a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][5] Stock solutions should be stored at -20°C or -80°C and used within the recommended timeframe.

Experimental Protocol: Assessing NHS Ester Reactivity

The reactivity of this compound can be assessed by quantifying the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis. This can be achieved spectrophotometrically, as NHS absorbs light in the 260-280 nm range.

Materials
  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0-8.0)

  • Anhydrous DMSO or DMF (if the ester is not readily soluble in the buffer)

  • 0.5-1.0 N Sodium Hydroxide (NaOH)

  • Spectrophotometer and quartz cuvettes

Procedure
  • Sample Preparation: Accurately weigh 1-2 mg of the this compound and dissolve it in 2 ml of the amine-free buffer. If necessary, first dissolve the ester in a small volume of anhydrous DMSO or DMF and then dilute with the buffer.

  • Control Preparation: Prepare a blank control sample containing the same buffer and, if used, the same volume of organic solvent.

  • Initial Absorbance Measurement: Zero the spectrophotometer with the control sample at 260 nm. Measure and record the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the sample with the buffer until the reading is within the linear range of the instrument.

  • Forced Hydrolysis: To 1 ml of the NHS ester solution, add 100 µl of 0.5-1.0 N NaOH. Vortex the solution for 30 seconds to induce complete hydrolysis of the NHS ester.

  • Final Absorbance Measurement: Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.

Interpretation of Results

A significant increase in absorbance at 260 nm after the addition of NaOH indicates the presence of active NHS ester. If there is little to no change in absorbance, the NHS ester has likely been hydrolyzed and is inactive.

Visualizing Key Processes

To further aid in the understanding of the stability and handling of this compound, the following diagrams illustrate the hydrolysis pathway and a recommended experimental workflow.

hydrolysis_pathway reagent This compound (Active) hydrolyzed Hydrolyzed Product (Inactive Carboxylic Acid) reagent->hydrolyzed Hydrolysis water H₂O (Moisture) nhs N-hydroxysuccinimide (Byproduct)

Caption: Hydrolysis degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measure1 Initial Measurement cluster_hydrolysis Forced Hydrolysis cluster_measure2 Final Measurement cluster_analysis Data Analysis weigh Weigh 1-2 mg of NHS Ester dissolve Dissolve in 2 ml of Amine-Free Buffer weigh->dissolve zero Zero Spectrophotometer with Blank dissolve->zero measure1 Measure Absorbance at 260 nm (A_initial) zero->measure1 add_naoh Add 100 µl of 0.5-1.0 N NaOH to 1 ml of Sample measure1->add_naoh vortex Vortex for 30 seconds add_naoh->vortex measure2 Immediately Measure Absorbance at 260 nm (A_final) vortex->measure2 compare Is A_final > A_initial? measure2->compare active Active Reagent compare->active Yes inactive Inactive Reagent compare->inactive No

Caption: Experimental workflow for assessing the reactivity of NHS esters.

References

A Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: Suppliers, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success of their experimental work. This guide provides an in-depth overview of m-PEG8-ethoxycarbonyl-NHS ester and its closely related derivatives, focusing on commercially available suppliers, their product purity, and detailed experimental protocols for its application in bioconjugation.

Supplier and Purity Analysis

The commercial landscape for this compound and its common variant, m-PEG8-NHS ester, includes several reputable suppliers. The purity of these reagents is a critical factor for ensuring reproducible and reliable results in sensitive applications such as protein modification, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. The data presented below has been compiled from publicly available information on supplier websites. It is important to note that purity can vary between lots, and it is always recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier.

SupplierProduct NameCAS NumberStated PurityAnalysis Method
BroadPharm m-PEG8-NHS ester756525-90-397%NMR available
MedchemExpress m-PEG8-NHS ester756525-90-398.79%CoA available
MyBioSource This compound2353409-76-298%Not specified
Precise PEG m-PEG8-NHS Ester1316189-13-5> 90% (>95% initially)Not specified
AxisPharm m-PEG8-NHS esterNot specified≥95%Not specified
LabSolutions m-PEG8-NHS ester756525-90-397%Not specified

Note: The exact chemical structure may vary slightly between suppliers, as indicated by different CAS numbers. Researchers should verify the structure based on the CAS number provided by the supplier.

Experimental Protocols

m-PEG-NHS esters are amine-reactive reagents widely used for the covalent modification of proteins, peptides, and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines at neutral to slightly basic pH to form a stable amide bond. Below are detailed methodologies for key experimental applications.

General Protocol for Protein PEGylation with m-PEG8-NHS Ester

This protocol is a generalized procedure for the conjugation of m-PEG8-NHS ester to a protein, such as an antibody.

Materials:

  • m-PEG8-NHS ester

  • Protein of interest (e.g., IgG)

  • Amine-free buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.2-8.0

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system: Dialysis cassettes or size-exclusion chromatography (SEC) column

Procedure:

  • Reagent Preparation:

    • Allow the vial of m-PEG8-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the PEG reagent (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer by dialysis or desalting.

  • Conjugation Reaction:

    • Add a calculated molar excess of the m-PEG8-NHS ester stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point for optimization.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% (v/v) to maintain protein stability.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any excess m-PEG8-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove the unreacted PEG reagent and byproducts by dialysis against an appropriate buffer or by using size-exclusion chromatography.

  • Characterization:

    • Analyze the extent of PEGylation using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry, or HPLC.

Protocol for Labeling Small Molecules with m-PEG8-NHS Ester

This protocol outlines the procedure for conjugating m-PEG8-NHS ester to a small molecule containing a primary amine.

Materials:

  • m-PEG8-NHS ester

  • Amine-containing small molecule

  • Anhydrous organic solvent (e.g., DMF, DCM, DMSO, or THF)

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Reaction monitoring system: Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS)

  • Purification system: Column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.

    • Add a tertiary amine base (1-2 equivalents) to the solution.

    • In a separate vial, dissolve the m-PEG8-NHS ester in the same anhydrous solvent.

  • Conjugation Reaction:

    • Add the m-PEG8-NHS ester solution to the small molecule solution. A molar ratio of 1:1 to 1:1.2 (small molecule:PEG reagent) is a typical starting point.

    • Stir the reaction mixture at room temperature.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction using TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up and Purification:

    • Once the reaction is complete, the crude product can be purified using standard organic synthesis techniques, such as column chromatography on silica gel, to isolate the desired PEGylated small molecule.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the logical flow of supplier selection and the general workflow for protein bioconjugation.

Supplier_Selection_Workflow start Define Experimental Need (e.g., m-PEG8-NHS ester) search Identify Potential Suppliers start->search evaluate Evaluate Suppliers Based on: - Stated Purity - Availability of CoA - CAS Number Verification - Technical Support search->evaluate request_coa Request Lot-Specific Certificate of Analysis evaluate->request_coa compare Compare Purity Data (NMR, HPLC, etc.) request_coa->compare select Select Optimal Supplier compare->select purchase Purchase Reagent select->purchase

Caption: Workflow for selecting a suitable m-PEG8-NHS ester supplier.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_reagent Prepare m-PEG8-NHS Ester Stock Solution (in anhydrous DMSO/DMF) conjugation Incubate Protein and PEG Reagent (RT for 30-60 min or 4°C for 2h) prep_reagent->conjugation prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) prep_protein->conjugation quenching Quench Reaction with Tris or Glycine conjugation->quenching purification Purify PEGylated Protein (Dialysis or SEC) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) purification->characterization end End characterization->end start Start start->prep_reagent start->prep_protein

Caption: General experimental workflow for protein bioconjugation.

An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-ethoxycarbonyl-NHS ester is a heterobifunctional crosslinker that incorporates an eight-unit polyethylene glycol (PEG) spacer. This molecule is of significant interest in bioconjugation and drug development, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The methoxy-terminated PEG chain enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate, while the N-hydroxysuccinimide (NHS) ester provides a reactive group for covalent attachment to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. This guide provides a comprehensive overview of its physical and chemical characteristics, along with detailed experimental protocols for its use.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource
Molecular Formula C25H43NO14[1]
Molecular Weight 581.61 g/mol [1][2]
Appearance White to off-white solid or oilGeneral knowledge
Purity Typically >95%[1]
Solubility Soluble in DMSO, DMF, and DCM[3]
Storage Conditions Store at -20°C, desiccated to prevent hydrolysis[3]

Chemical Reactivity and Stability

The key reactive feature of this compound is the N-hydroxysuccinimide (NHS) ester group. This group readily reacts with primary amines (e.g., the ε-amino group of lysine residues in proteins or the N-terminus of a peptide) to form a stable, covalent amide bond.

Reaction with Primary Amines:

The reaction is most efficient at a pH range of 7.2 to 8.5.[4] At these pH levels, a sufficient concentration of the primary amine is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and leading to the release of N-hydroxysuccinimide.

Stability and Hydrolysis:

A critical consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous solutions. The rate of hydrolysis is highly dependent on pH, increasing significantly with rising pH. This competing reaction converts the NHS ester back to a carboxylic acid, rendering it unreactive towards amines.[4]

pHApproximate Half-life of NHS EstersSource
7.04-5 hours[5]
8.01 hour[5]
8.610 minutes[5]
9.0< 9 minutes[6]

Due to this pH-dependent stability, it is crucial to prepare solutions of this compound immediately before use and to control the pH of the reaction mixture carefully.

Experimental Protocols

General Protocol for Protein Conjugation (PEGylation)

This protocol provides a general procedure for the covalent attachment of this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like PBS.[7]

  • NHS Ester Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[4]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.[4][8]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[4]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with any unreacted NHS ester.[4]

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.[4]

Characterization of PEGylated Protein:

The resulting PEGylated protein can be characterized by various techniques to determine the degree of PEGylation and the site of attachment. Mass spectrometry (MS) is a powerful tool for this purpose.[1][2][3][9]

General Protocol for PROTAC Synthesis

This compound is a valuable linker for synthesizing PROTACs. The following is a generalized two-step procedure for coupling a protein of interest (POI) ligand and an E3 ligase ligand.

Materials:

  • POI ligand with a primary amine functional group

  • E3 ligase ligand with a carboxylic acid functional group (or vice versa)

  • This compound

  • Coupling reagents (e.g., HATU, DIPEA) for amide bond formation

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • First Coupling Reaction (Ligand-Linker Intermediate):

    • Dissolve the ligand containing a primary amine (e.g., a POI ligand) in an anhydrous solvent like DMF.

    • Add the this compound to the solution and stir at room temperature. Monitor the reaction by LC-MS.

    • Once the reaction is complete, purify the resulting ligand-linker intermediate using preparative HPLC.

  • Second Coupling Reaction (PROTAC Formation):

    • Activate the carboxylic acid group on the second ligand (e.g., an E3 ligase ligand) using coupling reagents like HATU and DIPEA in an anhydrous solvent.

    • Add the purified ligand-linker intermediate from the first step to the activated second ligand.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule using preparative HPLC.

Characterization of PROTAC:

The final PROTAC molecule should be thoroughly characterized to confirm its identity and purity. This is typically done using NMR and high-resolution mass spectrometry (HRMS).[7][10][]

Visualizations

Experimental Workflow for Protein PEGylation

PEGylation_Workflow Protein Protein in Amine-Free Buffer Reaction Conjugation Reaction (pH 7.2-8.5, RT or 4°C) Protein->Reaction PEG_NHS This compound in DMSO/DMF PEG_NHS->Reaction Quenching Quenching (Tris or Glycine) Reaction->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: A generalized workflow for the PEGylation of a protein using this compound.

Logical Relationship in PROTAC Synthesis

PROTAC_Synthesis_Logic cluster_0 Step 1: Ligand-Linker Intermediate Synthesis cluster_1 Step 2: Final PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand (with -NH2) Intermediate POI Ligand-PEG8-ethoxycarbonyl (Intermediate) POI_Ligand->Intermediate Reaction PEG_Linker This compound PEG_Linker->Intermediate Reaction Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC Coupling E3_Ligand E3 Ligase Ligand (with -COOH) Activation Carboxylic Acid Activation (HATU, DIPEA) E3_Ligand->Activation Activation->Final_PROTAC Coupling

References

An In-Depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-PEG8-ethoxycarbonyl-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use. The molecule features a methoxy-terminated polyethylene glycol (PEG) chain of eight repeating units, which imparts hydrophilicity and biocompatibility to the conjugates. One terminus is an N-hydroxysuccinimide (NHS) ester, a highly reactive group that readily forms stable amide bonds with primary amines on proteins, peptides, and other biomolecules. This strategic design allows for the precise and efficient linkage of molecules, enhancing their therapeutic potential.

Core Applications

The primary application of this compound is as a linker in the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3] The PEG linker in this compound offers several advantages in PROTAC design, including increased solubility, improved cell permeability, and the ability to orient the two ligands optimally for the formation of a productive ternary complex between the target protein and the E3 ligase.[3][4]

Beyond PROTACs, the amine-reactive nature of the NHS ester and the hydrophilic PEG spacer make this reagent suitable for a variety of bioconjugation applications. These include the PEGylation of proteins to enhance their stability and reduce immunogenicity, the modification of surfaces to improve biocompatibility, and the creation of antibody-drug conjugates (ADCs).[5][]

Quantitative Data

The following tables summarize the key quantitative data for this compound and a closely related compound, m-PEG8-NHS ester. It is important for researchers to note the specific variant they are using, as the presence of the "ethoxycarbonyl" group alters the molecular weight and formula.

Table 1: Properties of this compound

PropertyValueSource(s)
Molecular Weight 581.61 g/mol [1][7]
Molecular Formula C25H43NO14[7]
Purity >95% (typical)
Storage (Powder) -20°C for long-term storage[8][9]
Storage (in Solvent) -80°C for up to 6 months[5]
Solubility DMSO, DMF, DCM[10]

Table 2: Properties of m-PEG8-NHS ester (for comparison)

PropertyValueSource(s)
Molecular Weight 553.6 g/mol [11]
Molecular Formula C24H43NO13[11]
CAS Number 1316189-13-5[11]
Purity >90%[11]
Storage -20°C
Solubility DMSO, DMF

Experimental Protocols

The following is a detailed protocol for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).

Materials
  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Protocol
  • Preparation of Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[12]

  • Preparation of this compound Solution:

    • NHS esters are moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[12]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[12]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.[12]

    • Gently mix the reaction solution immediately after adding the NHS ester.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be necessary for less reactive proteins.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts by purifying the conjugate using size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization and Storage:

    • Characterize the resulting conjugate to determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or SDS-PAGE.

    • Store the purified conjugate under conditions that are optimal for the stability of the parent protein.

Visualizations

Chemical Structure and Reaction

Caption: Reaction of this compound with a primary amine.

Experimental Workflow

Experimental Workflow for Protein Conjugation A Prepare Protein Solution (amine-free buffer) C Conjugation Reaction (RT or 4°C) A->C B Prepare NHS Ester Solution (anhydrous DMSO/DMF) B->C D Quench Reaction (Tris or Glycine) C->D E Purify Conjugate (SEC or Dialysis) D->E F Characterize Conjugate (MALDI-TOF, SDS-PAGE) E->F

Caption: A typical workflow for protein conjugation with this compound.

PROTAC-Mediated Protein Degradation Pathway

PROTAC Signaling Pathway for Targeted Protein Degradation POI Target Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with m-PEG8 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI + Ub Ub Ubiquitin Degradation Degraded Protein Fragments Ub_POI->Degradation Proteasomal Degradation Proteasome Proteasome

References

Methodological & Application

Application Notes and Protocols for m-PEG8-ethoxycarbonyl-NHS Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target protein ubiquitination and subsequent degradation.[]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance the solubility and pharmacokinetic properties of the resulting molecule.[4][5] The m-PEG8-ethoxycarbonyl-NHS ester is a specific PEG-based linker that provides an 8-unit PEG chain, offering a balance of flexibility and length to facilitate the formation of a productive ternary complex. The N-hydroxysuccinimide (NHS) ester group is highly reactive towards primary amines, enabling the straightforward conjugation to an amine-functionalized POI ligand or E3 ligase ligand to form a stable amide bond.[6][7]

Application: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, making it a prime target in cancer therapy. The synthesis involves the coupling of an amine-functionalized BRD4 ligand, such as a derivative of JQ1, with an amine-containing Von Hippel-Lindau (VHL) E3 ligase ligand using the this compound linker.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-functionalized BRD4 ligand (e.g., JQ1-amine)

  • Amine-functionalized VHL ligand (e.g., (S,R,S)-AHPC-amine)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Preparative and analytical HPLC systems

  • Mass spectrometer (e.g., LC-MS)

  • NMR spectrometer

Protocol 1: Synthesis of BRD4-Linker Intermediate

This protocol details the reaction of an amine-containing BRD4 ligand with the this compound.

  • Dissolution: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized BRD4 ligand (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add this compound (1.1 equivalents) to the solution, followed by the addition of DIPEA (3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting materials.

  • Work-up (optional): Once the reaction is complete, the crude mixture can be diluted with a suitable organic solvent and washed with brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the BRD4-linker intermediate.

  • Characterization: Confirm the identity and purity of the purified product by LC-MS and NMR spectroscopy.

Protocol 2: Synthesis of the Final PROTAC (BRD4-Linker-VHL)

This protocol describes the deprotection of the ethoxycarbonyl group on the BRD4-linker intermediate and subsequent coupling to the VHL ligand.

  • Deprotection: Dissolve the purified BRD4-linker intermediate in a mixture of TFA and DCM (e.g., 1:1 v/v). Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure to obtain the deprotected BRD4-linker-acid.

  • Activation and Coupling:

    • Dissolve the deprotected BRD4-linker-acid (1.0 equivalent) in anhydrous DMF.

    • Add a coupling reagent such as HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.

    • Add the amine-functionalized VHL ligand (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the progress by LC-MS.

  • Purification: Purify the final PROTAC by preparative reverse-phase HPLC.

  • Final Characterization: Confirm the identity, purity, and structure of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a BRD4-targeting PROTAC using a PEG8 linker. Note that actual yields and purity may vary depending on the specific ligands and reaction conditions.

StepProductMolar Equivalents (Linker/Coupling Agent)Reaction Time (hours)Representative Yield (%)Purity (by HPLC) (%)
1BRD4-Linker Intermediate1.12-460-80>95
2Final PROTAC (BRD4-Linker-VHL)1.2 (HATU)12-1640-60>98

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Synthesis of BRD4-Linker Intermediate cluster_step2 Step 2: Synthesis of Final PROTAC BRD4-NH2 Amine-functionalized BRD4 Ligand (e.g., JQ1-amine) Reaction1 Amide Coupling (DMF, DIPEA, RT, 2-4h) BRD4-NH2->Reaction1 mPEG8_NHS This compound mPEG8_NHS->Reaction1 Intermediate BRD4-Linker Intermediate Reaction1->Intermediate Purification1 Prep-HPLC Intermediate->Purification1 Purified_Intermediate Purified BRD4-Linker Intermediate Deprotection Deprotection (TFA/DCM) Purified_Intermediate->Deprotection BRD4_Linker_Acid BRD4-Linker-Acid Deprotection->BRD4_Linker_Acid Reaction2 Amide Coupling (HATU, DIPEA, DMF, RT, 12-16h) BRD4_Linker_Acid->Reaction2 VHL-NH2 Amine-functionalized VHL Ligand VHL-NH2->Reaction2 Final_PROTAC Final PROTAC (BRD4-Linker-VHL) Reaction2->Final_PROTAC Purification2 Prep-HPLC Final_PROTAC->Purification2

Caption: Workflow for the two-step synthesis of a BRD4-targeting PROTAC.

PROTAC Mechanism of Action and BRD4 Signaling

PROTAC_Mechanism cluster_PROTAC PROTAC-Mediated Degradation cluster_Signaling Downstream Effects of BRD4 Degradation PROTAC BRD4-PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex Binds BRD4 BRD4 BRD4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation BRD4_Signal BRD4 Degradation->BRD4_Signal Inhibition of Signaling Transcription Gene Transcription BRD4_Signal->Transcription Promotes Acetyl_Histone Acetylated Histones Acetyl_Histone->Transcription Enables MYC c-MYC Oncogene Transcription->MYC Cell_Cycle Cell Cycle Progression & Proliferation MYC->Cell_Cycle Drives

Caption: Mechanism of BRD4 degradation by a PROTAC and its downstream effects.

References

Application Notes and Protocols for m-PEG8-ethoxycarbonyl-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that influences the stability, solubility, pharmacokinetics, and overall efficacy of the ADC. The m-PEG8-ethoxycarbonyl-NHS ester is a non-cleavable linker that incorporates an 8-unit polyethylene glycol (PEG) spacer. This hydrophilic PEG chain is designed to impart favorable physicochemical properties to the ADC, addressing challenges associated with payload hydrophobicity and improving the therapeutic index.

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, data presentation, and visual workflows to guide researchers in this field.

Key Advantages of Using this compound

The incorporation of a PEG8 spacer in the linker offers several advantages in ADC development:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the resulting ADC. The hydrophilic PEG8 chain can mitigate this, leading to a more stable and easier-to-handle conjugate.

  • Enhanced Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater tumor accumulation and improved efficacy.

  • Reduced Immunogenicity: The PEG chain can shield the cytotoxic payload and potentially immunogenic epitopes on the antibody, thereby reducing the risk of an immune response against the ADC.

  • Higher Drug-to-Antibody Ratio (DAR): By improving the solubility and reducing aggregation, PEGylated linkers can enable the conjugation of a higher number of drug molecules per antibody, potentially leading to a more potent ADC.

Experimental Protocols

This section provides detailed protocols for the development and characterization of an ADC using this compound. For the purpose of these protocols, we will consider the conjugation of a model cytotoxic agent, Monomethyl Auristatin E (MMAE), to a therapeutic antibody.

Protocol 1: Antibody-Drug Conjugation

This protocol describes the conjugation of a drug-linker complex, prepared from this compound and a payload containing a primary amine, to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Sodium borate buffer (50 mM, pH 8.5)

  • Quenching Buffer: Tris-HCl (1 M, pH 8.0)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer, sodium azide), perform a buffer exchange into an amine-free buffer like PBS.

    • Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.

  • Drug-Linker Stock Solution Preparation:

    • Immediately before use, dissolve the this compound and the amine-containing payload in anhydrous DMSO to a concentration of 10 mg/mL. Note: The NHS ester is moisture-sensitive; equilibrate the vial to room temperature before opening.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved drug-linker solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted drug-linker and byproducts by purifying the conjugate using a size-exclusion chromatography (SEC) column equilibrated with PBS.

    • Collect fractions corresponding to the ADC monomer peak.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a spectrophotometer at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) (see Protocol 2).

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Antibody Antibody in Amine-Free Buffer Conjugation Conjugation (pH 8.5, RT, 1-2h) Antibody->Conjugation DrugLinker This compound + Amine-Payload in DMSO DrugLinker->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (HIC, Spectroscopy) Purification->Characterization

Caption: A streamlined workflow for the synthesis of an Antibody-Drug Conjugate.

Protocol 2: DAR and Hydrophobicity Analysis by HIC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the average DAR and assess the hydrophobicity of the ADC. Species with a higher DAR will be more hydrophobic and thus have a longer retention time on the HIC column.

Materials:

  • Purified ADC and unconjugated antibody

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC and unconjugated antibody to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 10-20 µL of the sample.

    • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes at a flow rate of 0.5-1.0 mL/min.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will have the shortest retention time.

    • Calculate the average DAR by determining the relative area of each peak.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • Purified ADC, unconjugated antibody, and free cytotoxic payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate for 72-96 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration of the ADC that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.

Data Presentation

The use of the this compound is expected to improve the physicochemical and pharmacokinetic properties of the resulting ADC compared to a non-PEGylated counterpart. The following tables present representative data illustrating these expected improvements.

Table 1: Comparison of Hydrophobicity and DAR

ADC ConstructAverage DARHIC Retention Time (min)
ADC without PEG Linker3.518.2
ADC with m-PEG8 Linker3.615.5

This table illustrates the expected decrease in retention time in HIC for the PEGylated ADC, indicating reduced hydrophobicity despite a similar DAR.

Table 2: In Vitro Cytotoxicity

CompoundTarget Cells IC50 (nM)Control Cells IC50 (nM)
ADC without PEG Linker0.8>1000
ADC with m-PEG8 Linker1.5>1000
Free MMAE0.10.1
Unconjugated Antibody>1000>1000

This table shows a slight expected decrease in in vitro potency for the PEGylated ADC, a common trade-off for improved in vivo performance.

Table 3: Pharmacokinetic Parameters in a Rodent Model

ADC ConstructHalf-life (t½, hours)Clearance (mL/hr/kg)
ADC without PEG Linker1500.5
ADC with m-PEG8 Linker2500.3

This table demonstrates the anticipated improvement in pharmacokinetic properties with the inclusion of the PEG8 linker, showing a longer half-life and reduced clearance.

Visualization of Mechanisms and Workflows

Mechanism of Action: ADC with a Non-Cleavable Linker

ADCs constructed with non-cleavable linkers, such as the this compound, rely on the internalization and lysosomal degradation of the antibody to release the cytotoxic payload. The payload is released with the linker and the amino acid residue to which it was attached still bound.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC with m-PEG8 Linker Receptor Tumor Cell Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload (MMAE-Linker-Lysine) Lysosome->Payload Antibody Degradation & Payload Release Tubulin Tubulin Payload->Tubulin Tubulin Polymerization Inhibition Apoptosis Apoptosis Tubulin->Apoptosis Cell Cycle Arrest (G2/M)

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Signaling Pathway: MMAE-Induced Apoptosis

Once released into the cytoplasm, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.

MMAE_Apoptosis_Pathway MMAE Released MMAE (from ADC) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule Instability Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest ApoptosisCascade Apoptosis Cascade Activation CellCycleArrest->ApoptosisCascade Triggers Caspase3 Caspase-3 Activation ApoptosisCascade->Caspase3 CellDeath Apoptotic Cell Death Caspase3->CellDeath

Caption: Signaling pathway of MMAE-induced apoptosis.

Conclusion

The this compound is a valuable tool in the development of next-generation ADCs. Its integrated PEG8 spacer offers a strategic approach to improving the physicochemical properties and pharmacokinetic profile of ADCs, particularly those with hydrophobic payloads. The provided protocols and data offer a foundational guide for researchers to effectively utilize this linker in their ADC development programs, with the goal of creating more stable, effective, and well-tolerated cancer therapeutics.

Application Notes and Protocols for Bioconjugation of Proteins with m-PEG8-ethoxycarbonyl-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve protein solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity by masking epitopes.[1][2] m-PEG8-ethoxycarbonyl-NHS ester is a short, discrete PEG reagent that allows for the precise and efficient modification of proteins. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein, to form a stable amide bond.[3][4]

These application notes provide a detailed protocol for the bioconjugation of a model protein with this compound, along with methods for purification and characterization of the resulting conjugate.

Reaction Mechanism

The bioconjugation of proteins with this compound proceeds via a nucleophilic acyl substitution reaction. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Reaction_Mechanism Protein Protein-NH₂ Intermediate Tetrahedral Intermediate Protein->Intermediate + PEG_NHS This compound PEG_NHS->Intermediate Conjugate PEGylated Protein (Stable Amide Bond) Intermediate->Conjugate Rearrangement NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS Release Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein_Prep Prepare Protein Solution Conjugation Incubate Protein and PEG-NHS Protein_Prep->Conjugation PEG_Prep Prepare PEG-NHS Ester Solution PEG_Prep->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify by SEC Quench->Purification Characterization Characterize by LC/MS Purification->Characterization Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Dimerization Receptor Dimerization Receptor->Dimerization PEG_Ligand PEGylated Ligand PEG_Ligand->Receptor Binding Phosphorylation Autophosphorylation Dimerization->Phosphorylation Signaling_Proteins Recruitment of Signaling Proteins Phosphorylation->Signaling_Proteins Cascade Downstream Signaling Cascade (e.g., MAPK pathway) Signaling_Proteins->Cascade Response Cellular Response Cascade->Response

References

Application Notes and Protocols: Reaction of m-PEG8-ethoxycarbonyl-NHS Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-ethoxycarbonyl-NHS ester is a monofunctional, discrete polyethylene glycol (dPEG®) reagent used for the covalent modification of primary amines in biomolecules and other compounds. The N-hydroxysuccinimide (NHS) ester group provides high reactivity towards primary amines, forming stable amide bonds. This process, known as PEGylation, is a widely utilized strategy in drug development and research to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules, peptides, proteins, and oligonucleotides. The ethoxycarbonyl group provides a distinct linkage chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation.

Chemical Principle

The reaction proceeds via a nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly basic pH (7.2-8.5), where a sufficient concentration of deprotonated primary amines is present. A competing hydrolysis reaction of the NHS ester can occur, particularly at higher pH values, which leads to the formation of an unreactive carboxylic acid.

Applications

The covalent attachment of this compound to molecules with primary amines offers several advantages:

  • Improved Solubility and Stability: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic molecules and protect them from enzymatic degradation.[1]

  • Reduced Immunogenicity: PEGylation can mask epitopes on proteins and peptides, reducing their recognition by the immune system.[1]

  • Enhanced Pharmacokinetics: The increased hydrodynamic radius of PEGylated molecules leads to reduced renal clearance, prolonging their circulation time in the body.

  • PROTACs Synthesis: This reagent can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[2][3]

  • Antibody-Drug Conjugates (ADCs): PEG linkers are used in the development of ADCs to connect the antibody to the cytotoxic payload, often improving the ADC's solubility and stability.[4]

  • Surface Modification: Surfaces of nanoparticles and medical devices can be modified with PEG to prevent protein adsorption and improve biocompatibility.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight581.61 g/mol [6]
FormulaC₂₅H₄₃NO₁₄[1]
Storage2-8°C, sealed, dry[1]
Table 2: Recommended Reaction Parameters for Conjugation to a Primary Amine
ParameterRecommended RangeNotesReference
pH 7.2 - 8.5The reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. A compromise is necessary for optimal conjugation.[2]
Molar Excess of PEG Reagent 5 to 20-foldThe optimal ratio should be determined empirically for each specific molecule.[2]
Reaction Time 1-2 hours at room temperature or overnight at 4°CLonger reaction times may be required for less reactive amines or lower temperatures.[2]
Solvent Amine-free buffer (e.g., PBS) with <10% organic co-solvent (e.g., DMSO, DMF)The PEG reagent should be dissolved in an anhydrous organic solvent before addition to the aqueous reaction buffer.[7]
Table 3: Influence of pH on Reaction Time and NHS Ester Hydrolysis
pHTime to Steady State (Conjugation)Half-life of NHS Ester (Hydrolysis)Reference
7.4~ 2 hours> 120 minutes[3]
9.0~ 10 minutes< 9 minutes[3]

Note: Data in Table 3 is based on a study with a branched PEG-NHS ester and bovine lactoferrin, and serves as a general guideline for the pH-dependent reactivity of NHS esters.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol describes a general method for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.[2]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[2]

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.[2]

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by LC-MS to determine the degree of PEGylation.

Protocol 2: General Procedure for Small Molecule Conjugation

This protocol outlines a general method for conjugating this compound to a small molecule containing a primary amine.

Materials:

  • Small molecule with a primary amine

  • This compound

  • Anhydrous organic solvent (e.g., DMF, CH₂Cl₂, DMSO, THF)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (optional, if the amine salt is used)

  • Reaction monitoring tools (e.g., LC-MS or TLC)

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve the amine-containing small molecule in an anhydrous organic solvent.

  • Addition of Base (if necessary): If the small molecule is in the form of a salt (e.g., hydrochloride), add 1-2 equivalents of a non-nucleophilic base like TEA or DIPEA to deprotonate the amine.

  • Addition of PEG Reagent: Under continuous stirring, add a solution of this compound (typically 1 to 1.5 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 3-24 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a small amount of water. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to isolate the desired PEGylated small molecule.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products PEG_NHS This compound Amide_Conjugate m-PEG8-ethoxycarbonyl-NH-R (Stable Amide Bond) PEG_NHS->Amide_Conjugate Reaction at pH 7.2-8.5 NHS_byproduct N-hydroxysuccinimide PEG_NHS->NHS_byproduct Primary_Amine R-NH₂ (Primary Amine) Primary_Amine->Amide_Conjugate

Caption: Reaction of this compound with a primary amine.

Experimental_Workflow_Protein A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C 3. Conjugation Reaction (Add 5-20x molar excess of PEG) A->C B 2. Prepare NHS Ester Stock (Dissolve in anhydrous DMSO) B->C D 4. Incubation (1-2h at RT or overnight at 4°C) C->D E 5. Quenching (Add Tris buffer) D->E F 6. Purification (Size-Exclusion Chromatography) E->F G 7. Characterization (SDS-PAGE, LC-MS) F->G

Caption: Workflow for protein conjugation with this compound.

Logical_Relationship_pH cluster_low_pH Low pH (<7) cluster_optimal_pH Optimal pH (7.2-8.5) cluster_high_pH High pH (>8.5) Low_Amine Low [R-NH₂] Slow_Reaction Slow Conjugation Low_Amine->Slow_Reaction Optimal_Amine Sufficient [R-NH₂] Good_Yield Good Conjugation Yield Optimal_Amine->Good_Yield Optimal_Hydrolysis Manageable Hydrolysis Optimal_Hydrolysis->Good_Yield Fast_Hydrolysis Fast NHS Hydrolysis Low_Yield Low Conjugation Yield Fast_Hydrolysis->Low_Yield

References

Application Notes and Protocols: m-PEG8-ethoxycarbonyl-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The m-PEG8-ethoxycarbonyl-NHS ester is a monodisperse polyethylene glycol (PEG) linker containing eight PEG units and terminating in a methoxy group at one end and a reactive N-hydroxysuccinimide (NHS) ester at the other. This heterobifunctional linker is primarily utilized in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][3]

The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4] The NHS ester group reacts efficiently and specifically with primary amines, such as those on the side chain of lysine residues or the N-terminus of proteins and peptides, to form stable amide bonds.[4][5][6] This document provides a detailed guide to the principles, protocols, and characterization of conjugates prepared using this compound.

Principle of Conjugation

The conjugation reaction is based on the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5 to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products PEG_Ester This compound Conjugate m-PEG8-ethoxycarbonyl-NH-Biomolecule (Stable Amide Bond) PEG_Ester->Conjugate pH 7.2-8.5 Byproduct N-hydroxysuccinimide (NHS) PEG_Ester->Byproduct Biomolecule Biomolecule-NH2 (e.g., Protein, Peptide) Biomolecule->Conjugate

Caption: NHS ester conjugation chemistry.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the conjugation of this compound. These values are intended as a starting point, and optimal conditions should be determined empirically for each specific application.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Molar Excess of PEG Reagent 5 to 20-fold over the biomoleculeFor dilute protein solutions, a higher excess may be required.[4][5]
Reaction Buffer Phosphate-buffered saline (PBS), Borate bufferMust be amine-free.
Reaction pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.[5]
Reaction Temperature 4°C to Room Temperature (25°C)Lower temperature can minimize side reactions.
Reaction Time 1-2 hours at room temperature; overnight at 4°CLonger incubation may be needed for less reactive amines.[5]
Quenching Reagent 1 M Tris-HCl or Glycine, pH 8.0Added to a final concentration of 20-50 mM.

Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Buffer

pHTemperatureApproximate Half-life
7.04°C4-5 hours
8.04°C~1 hour
8.64°C~10 minutes

Note: Data is representative of typical NHS esters and highlights the importance of timely reactions.

Experimental Protocols

Protocol for Protein Conjugation

This protocol describes a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[5] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[5]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[5] Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography, dialysis, or ion-exchange chromatography.

Protocol for PROTAC Synthesis (Illustrative)

This protocol outlines the general steps for synthesizing a PROTAC using this compound to link a target protein binder (with a primary amine) to an E3 ligase ligand (with a carboxylic acid, which is then activated).

G cluster_workflow PROTAC Synthesis Workflow A Start with E3 Ligase Ligand (containing -COOH) B Activate Carboxylic Acid (e.g., with EDC/NHS) A->B C Couple with Amine-PEG Linker B->C D Isolate Ligand-PEG Intermediate C->D E Conjugate to Target Protein Binder (containing -NH2) D->E F Purify Final PROTAC E->F

Caption: Illustrative PROtac Synthesis Workflow.

Procedure:

  • Activate E3 Ligase Ligand: Dissolve the E3 ligase ligand containing a carboxylic acid in an appropriate organic solvent (e.g., DMF). Add an activating agent like EDC and NHS to convert the carboxylic acid to an NHS ester.

  • Prepare Amine-Functionalized PEG: The this compound is not directly used in this step. Instead, an amine-terminated PEG linker would be reacted with the activated E3 ligase ligand.

  • Alternative Step: Building the PROTAC in Reverse: a. React the this compound with an amine-containing target protein binder as described in Protocol 4.1. b. Purify the binder-PEG conjugate. c. The resulting molecule will have a terminal methoxy-ethoxycarbonyl group. The ester can be hydrolyzed to a carboxylic acid. d. Activate the newly formed carboxylic acid on the binder-PEG conjugate using EDC/NHS. e. React the activated conjugate with an amine-containing E3 ligase ligand. f. Purify the final PROTAC molecule.

Characterization of Conjugates

After purification, it is essential to characterize the PEGylated conjugate to determine the degree of PEGylation and confirm its identity.

Table 3: Common Characterization Techniques

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
Mass Spectrometry (MALDI-TOF or LC-MS) To determine the exact mass of the conjugate and calculate the number of attached PEG chains.[1][2]
Size-Exclusion Chromatography (SEC) To assess the purity of the conjugate and separate it from unreacted protein and PEG reagent.
Ion-Exchange Chromatography (IEX) Can be used for purification and to separate species with different degrees of PEGylation, as PEGylation can shield surface charges.
Reversed-Phase HPLC (RP-HPLC) For analytical separation and quantification of the conjugate.

Visualization of the PROTAC Mechanism

The primary application of this compound is in the synthesis of PROTACs. The diagram below illustrates the mechanism of action of a PROTAC.

G cluster_PROTAC PROTAC Action cluster_ubiquitination Ubiquitination cluster_degradation Degradation Target Target Protein PROTAC PROTAC (Linker in between) Target->PROTAC PolyUb Polyubiquitination Target->PolyUb Multiple Ub E3 E3 Ubiquitin Ligase E3->Target Ub E3->PROTAC Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for m-PEG8-ethoxycarbonyl-NHS ester in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of m-PEG8-ethoxycarbonyl-NHS ester

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

A critical component of a PROTAC is the linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker are crucial for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to increase aqueous solubility and provide flexibility.[3][4]

The This compound is a PEG-based linker utilized in the synthesis of PROTACs.[2] It features an 8-unit PEG chain that offers a balance of length and flexibility, often serving as a good starting point for linker optimization. The N-hydroxysuccinimide (NHS) ester group provides a reactive handle for covalent attachment to a primary or secondary amine on a POI or E3 ligase ligand, forming a stable amide bond.

Signaling Pathway and Experimental Workflow

The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The experimental workflow to develop and evaluate a PROTAC typically involves synthesis, in vitro binding and cellular degradation assays, and cellular permeability assessment.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (m-PEG8 linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Synthesis PROTAC Synthesis (using this compound) Binding_Assay Ternary Complex Formation Assay (e.g., FP, ITC, NanoBRET) Synthesis->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot for DC50/Dmax) Synthesis->Degradation_Assay Permeability_Assay Cell Permeability Assay (e.g., PAMPA, Caco-2) Synthesis->Permeability_Assay Data_Analysis Data Analysis and Lead Optimization Binding_Assay->Data_Analysis Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis

Experimental workflow for PROTAC development and evaluation.

Data Presentation: Illustrative Performance of a PEG8-Containing PROTAC

The following tables summarize hypothetical quantitative data for a PROTAC synthesized using a PEG8 linker, targeting a protein of interest (POI-X) for degradation via the Cereblon (CRBN) E3 ligase. This data is for illustrative purposes.

Table 1: Ternary Complex Formation and Binding Affinity

Assay TypeParameterValue
Fluorescence Polarization (FP)Binding Affinity (Kd) to POI-X150 nM
Fluorescence Polarization (FP)Binding Affinity (Kd) to CRBN300 nM
Isothermal Titration Calorimetry (ITC)Ternary Complex Dissociation Constant (Kd)50 nM
Isothermal Titration Calorimetry (ITC)Cooperativity (α)3.0

Table 2: Cellular Degradation Efficacy

Cell LineParameterValue
HEK293DC50 (50% Degradation Concentration)80 nM
HEK293Dmax (Maximum Degradation)>95%
HeLaDC50120 nM
HeLaDmax>90%

Table 3: Cellular Permeability

Assay TypeParameterValueInterpretation
PAMPAApparent Permeability (Papp)5.0 x 10⁻⁶ cm/sModerate Passive Permeability
Caco-2Efflux Ratio< 2.0Low Efflux

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the conjugation of an amine-containing POI ligand to an E3 ligase ligand that has been pre-functionalized with the this compound linker.

Materials:

  • Amine-containing POI ligand

  • E3 ligase ligand functionalized with this compound

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the E3 ligase ligand functionalized with this compound (1.2 equivalents) in anhydrous DMF.

  • To this solution, add the amine-containing POI ligand (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Purify the crude product by reverse-phase preparative HPLC.

  • Confirm the identity and purity of the final PROTAC molecule by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to determine the DC50 and Dmax values of the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound and DMSO (vehicle control)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A common starting concentration range is 1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Incubation: Aspirate the old medium and add the medium containing the different PROTAC concentrations. Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add RIPA buffer. Incubate on ice for 15 minutes.

  • Protein Quantification: Scrape and collect the cell lysates. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This protocol provides a method to assess the binding of the PROTAC to its target protein and the E3 ligase, and to evaluate the formation of the ternary complex.

Materials:

  • Purified target protein (POI)

  • Purified E3 ligase (e.g., VHL or CRBN complex)

  • Synthesized PROTAC

  • Fluorescently labeled tracer ligand for either the POI or the E3 ligase

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Binary Binding Assays:

    • To determine the binding affinity of the PROTAC to the POI, titrate the PROTAC against a fixed concentration of the POI and a fluorescently labeled tracer that binds to the POI.

    • Similarly, determine the binding affinity to the E3 ligase using a fluorescently labeled tracer for the E3 ligase.

  • Ternary Complex Formation Assay:

    • In a microplate, add a fixed concentration of the POI, the E3 ligase, and the fluorescently labeled tracer for one of the proteins.

    • Titrate increasing concentrations of the synthesized PROTAC.

    • Measure the change in fluorescence polarization at each PROTAC concentration.

    • An increase in fluorescence polarization indicates the formation of a larger molecular complex (the ternary complex).

  • Data Analysis:

    • Plot the change in fluorescence polarization against the PROTAC concentration.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd) for the ternary complex.

Conclusion

The this compound is a valuable chemical tool for the synthesis of PROTACs in the field of targeted protein degradation. Its PEG8 linker provides a favorable balance of solubility and flexibility, while the NHS ester allows for efficient conjugation to protein ligands. The protocols outlined above provide a framework for the synthesis and evaluation of PROTACs incorporating this linker, enabling researchers to assess their potential as therapeutic agents. Successful PROTAC development relies on a multi-parameter optimization process, where the linker plays a pivotal role in achieving potent and selective degradation of the target protein.

References

Application Notes and Protocols for Peptide Labeling with m-PEG8-ethoxycarbonyl-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, protect against proteolytic degradation, and decrease immunogenicity.[1][2][3]

m-PEG8-ethoxycarbonyl-NHS ester is a monofunctional, discrete PEG (dPEG®) reagent designed for the covalent modification of primary amino groups (-NH2) on peptides and other biomolecules.[4] The N-hydroxysuccinimide (NHS) ester moiety provides high reactivity towards the N-terminal α-amine and the ε-amines of lysine residues, forming stable amide bonds.[5] The discrete nature of the eight PEG units ensures batch-to-batch consistency and a precisely defined molecular weight, which is critical for the development of therapeutic peptides.[6] The ethoxycarbonyl group is part of the linker connecting the PEG chain to the NHS ester.

These application notes provide a comprehensive overview of the use of this compound for peptide labeling, including detailed protocols for conjugation, purification, and characterization of the resulting PEGylated peptide.

Features and Applications

Key Features:

  • Monodisperse: A discrete chain of eight PEG units provides a defined molecular weight and avoids the heterogeneity associated with polydisperse PEG reagents.[7]

  • Amine-Reactive: The NHS ester efficiently reacts with primary amines at physiological to slightly alkaline pH to form stable amide bonds.[8]

  • Hydrophilic: The PEG spacer enhances the aqueous solubility and stability of the labeled peptide.[1]

  • Biocompatible: PEG is a non-toxic and non-immunogenic polymer widely used in approved therapeutics.[9]

Applications:

  • Improved Pharmacokinetics: Prolonging the in-vivo half-life of therapeutic peptides by reducing renal clearance and enzymatic degradation.[1][2][3]

  • Enhanced Stability: Increasing the thermal and proteolytic stability of peptides.[10]

  • Reduced Immunogenicity: Shielding antigenic epitopes on the peptide surface to minimize immune responses.[11]

  • Increased Solubility: Improving the solubility of hydrophobic peptides in aqueous media.[12]

  • Drug Delivery: As a linker in antibody-drug conjugates (ADCs) or for targeted drug delivery systems.[4]

Data Presentation

The following tables summarize typical quantitative data for peptide labeling with short-chain PEG-NHS esters, using MS(PEG)8 as a representative example. The optimal conditions for a specific peptide should be determined empirically.

Table 1: Recommended Reaction Conditions for Peptide Labeling

ParameterRecommended RangeNotes
Peptide Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of PEG-NHS Ester 5 to 20-foldThe optimal ratio depends on the number of available amines and the desired degree of labeling.[7]
Reaction Buffer Phosphate-buffered saline (PBS), Borate buffer, or Sodium bicarbonate bufferAvoid amine-containing buffers like Tris, as they compete with the labeling reaction.[13]
pH 7.2 - 8.5Optimal pH for NHS ester reaction with primary amines is typically 8.3-8.5.[1]
Reaction Time 30 minutes to 2 hours at room temperature, or overnight at 4°CLonger incubation times may be required for less reactive amines or lower temperatures.[7]
Solvent for PEG-NHS Ester Anhydrous DMSO or DMFThe NHS ester should be dissolved immediately before use. The final concentration of the organic solvent in the reaction should not exceed 10%.[13]

Table 2: Typical Purification and Characterization Parameters

MethodParameterTypical Outcome
Purification
Size-Exclusion Chromatography (SEC)Separation based on hydrodynamic volumeEfficient removal of unreacted PEG reagent and byproducts.
Reversed-Phase HPLC (RP-HPLC)Separation based on hydrophobicityHigh-resolution separation of un-PEGylated peptide, mono-PEGylated isomers, and multi-PEGylated species.[14]
Ion-Exchange Chromatography (IEX)Separation based on chargeCan resolve positional isomers of PEGylated peptides.
Dialysis / UltrafiltrationSeparation based on molecular weight cutoffUseful for removing small molecule impurities.
Characterization
Mass Spectrometry (LC-MS, MALDI-TOF)Mass-to-charge ratioConfirms the mass of the PEGylated peptide and determines the degree of PEGylation (number of attached PEG chains).[15][16]
HPLC (UV/Vis, Charged Aerosol Detection)Retention time and peak areaQuantifies the extent of PEGylation and assesses the purity of the final product. Charged Aerosol Detection (CAD) is particularly useful for detecting non-chromophoric PEG reagents.[17][18]
Peptide MappingLC-MS/MS of proteolytic digestsIdentifies the specific site(s) of PEGylation on the peptide sequence.[14]

Experimental Protocols

Protocol 1: Labeling a Peptide with this compound

This protocol describes a general procedure for labeling a peptide containing primary amines.

Materials:

  • Peptide of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium phosphate, 0.15 M NaCl, pH 7.5 (or 0.1 M Sodium bicarbonate, pH 8.3)

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification supplies (e.g., SEC or RP-HPLC columns)

Procedure:

  • Prepare the Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the PEG-NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Calculate the Required Amount of PEG-NHS Ester: Determine the desired molar excess of the PEG reagent. For a starting point, a 10- to 20-fold molar excess is recommended.[19]

  • Conjugation Reaction: Add the calculated volume of the dissolved this compound to the peptide solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Proceed immediately to the purification of the PEGylated peptide using an appropriate method such as SEC or RP-HPLC (see Protocol 2).

Protocol 2: Purification of the PEGylated Peptide by RP-HPLC

This protocol provides a general method for purifying the PEGylated peptide from the reaction mixture.

Materials:

  • Quenched reaction mixture from Protocol 1

  • RP-HPLC system with a suitable C18 or C4 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Collection tubes

Procedure:

  • Sample Preparation: If necessary, acidify the quenched reaction mixture with a small amount of TFA to ensure compatibility with the mobile phase. Centrifuge the sample to remove any precipitated material.

  • HPLC Setup: Equilibrate the RP-HPLC column with Mobile Phase A.

  • Injection: Inject the sample onto the column.

  • Elution: Elute the bound components using a linear gradient of Mobile Phase B. The exact gradient will depend on the hydrophobicity of the peptide and the PEGylated product and should be optimized. A typical gradient might be 5-95% Mobile Phase B over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest. The PEGylated peptide will typically elute at a different retention time than the un-PEGylated peptide.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the PEGylated peptide.

  • Solvent Removal: Lyophilize the pure fractions to obtain the final product.

Visualizations

Reaction Mechanism

G Peptide Peptide-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack PEG_NHS This compound PEG_NHS->Intermediate PEG_Peptide PEGylated Peptide (Stable Amide Bond) Intermediate->PEG_Peptide Collapse of Intermediate NHS_byproduct N-hydroxysuccinimide Intermediate->NHS_byproduct Release of Leaving Group

Caption: Reaction of this compound with a primary amine on a peptide.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Peptide Dissolve Peptide in Buffer (pH 7.2-8.5) Mix Mix Peptide and PEG-NHS Ester Prep_Peptide->Mix Prep_PEG Dissolve PEG-NHS Ester in DMSO/DMF Prep_PEG->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify (e.g., RP-HPLC) Quench->Purify Analyze Analyze (e.g., LC-MS) Purify->Analyze Final_Product Lyophilize Pure Product Analyze->Final_Product

Caption: General workflow for peptide labeling, purification, and analysis.

Application in a Signaling Pathway: GPCR Signaling

G GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Recruitment Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Peptide PEGylated Peptide Ligand Peptide->GPCR Binding & Activation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Amplification

Caption: PEGylated peptide activating a G Protein-Coupled Receptor (GPCR) signaling pathway.

Many peptide hormones and neurotransmitters that act through GPCRs have short in-vivo half-lives.[20] PEGylation of these peptide ligands can extend their circulation time, making them more effective as therapeutic agents or as research tools for studying GPCR signaling in vivo.[12][21] The increased stability and residence time of the PEGylated peptide can lead to prolonged receptor activation and a more sustained cellular response.

References

Application Notes: The Role of PEG8 Linkers in Modern Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Polyethylene glycol (PEG) linkers are versatile tools in biomedical and pharmaceutical research, prized for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.[1][2][3] Among these, monodisperse PEG linkers with eight ethylene glycol units (PEG8) have emerged as particularly valuable in proteomics research. Their defined length, flexibility, and water solubility make them ideal for connecting different molecular entities without causing steric hindrance, thereby facilitating complex biological interactions.[4][5]

These application notes will detail the significant role of PEG8 linkers in two major areas of proteomics: Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) and Chemoproteomics for target identification.

Application 1: PEG8 Linkers in Targeted Protein Degradation (TPD)

The most prominent application of PEG8 linkers in proteomics is in the design of PROTACs. PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[5][6]

Principle of PROTAC-Mediated Degradation

A PROTAC molecule consists of three parts: a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] The linker's role is critical; its length and flexibility are key to the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[4][7] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[4]

A PEG8 linker is frequently used as an effective starting point in PROTAC design because it provides a moderate length and flexibility that is often successful in inducing protein degradation.[4] Its hydrophilic nature also improves the solubility and cell permeability of the PROTAC molecule.[5][8]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC (Target Binder-PEG8-E3 Ligase Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.
Quantitative Data: Impact of Linker Length on PROTAC Efficacy

Quantitative proteomics is the gold standard for validating the on-target degradation and assessing off-target effects of PROTACs.[9][10] The half-maximal degradation concentration (DC50) is a key metric for PROTAC potency. The tables below summarize comparative data for PROTACs utilizing PEG8 linkers.

Table 1: Comparison of BRD4 Degradation by VHL-based PROTACs with Varied PEG Linker Lengths

Compound Linker Length (PEG units) DC50 (nM) for BRD4 Degradation
PROTAC-1 4 > 1000
PROTAC-2 6 527 ± 111
PROTAC-3 (14d) 8 158 ± 83

Data sourced from a comparative analysis of (S, R, S)-AHPC-based PROTACs. A longer PEG linker (n=8) resulted in more potent BRD4 degradation compared to shorter linkers in this specific context.[9]

Table 2: Comparison of VHL-based vs. CRBN-based PROTACs for BRD4 and PLK1 Degradation

Compound E3 Ligase Recruiter Linker DC50 (nM) for BRD4 DC50 (nM) for PLK1
14d VHL ((S,R,S)-AHPC) PEG8 158 ± 83 > 1000
17b CRBN (Pomalidomide) Not Specified 3 3

This table highlights that while the PEG8 linker was effective for the VHL-recruiting PROTAC, the choice of E3 ligase also plays a critical role in determining PROTAC efficacy and selectivity.[9]

Application 2: PEG8 Linkers in Chemoproteomics

PEG8 linkers are also employed in chemical proteomics to identify the protein targets of small molecules, a process crucial for drug discovery and understanding compound mechanism of action.[11][12]

Principle of Affinity Capture-Mass Spectrometry (AC-MS)

In a typical chemoproteomics workflow, a small molecule probe (e.g., a kinase inhibitor) is functionalized with a chemical handle. This handle is then connected via a PEG8 linker to an affinity tag, most commonly biotin.[13] The PEG8 linker provides spatial separation between the probe and the biotin tag, which can reduce steric hindrance and improve the efficiency of target protein capture by streptavidin-coated beads.[13] Following enrichment, the captured proteins are identified and quantified by mass spectrometry.

Chemoproteomics_Workflow cluster_0 Probe & Incubation cluster_1 Enrichment cluster_2 Analysis Probe Probe-PEG8-Biotin Incubate Incubation Probe->Incubate Lysate Cell Lysate (Protein Mixture) Lysate->Incubate Enrich Target Capture Incubate->Enrich Beads Streptavidin Beads Beads->Enrich Wash Wash Steps Enrich->Wash Remove non-specific binders Elution Elution / On-Bead Digestion Wash->Elution LCMS LC-MS/MS Analysis Elution->LCMS Data Protein Identification & Quantification LCMS->Data

Caption: Workflow for Affinity Capture-Mass Spectrometry.
Quantitative Data: Kinase Capture Efficiency with Varied PEG Linkers

In a study optimizing a chemoproteomics workflow, biotinylated kinase inhibitor probes with different PEG linker lengths were compared for their ability to enrich kinases from a cell lysate.

Table 3: Comparison of Kinase Enrichment by Probes with Different PEG Linkers

Linker Unique Kinases Quantified Shared Kinases Quantified Overall Kinase Intensity
PEG2 0 94 Lower
PEG4 2 94 Lower
PEG8 1 94 Slightly Higher
PEG12 3 94 Higher

Data from an affinity capture-mass spectrometry experiment.[13] While PEG12 led to a modestly increased number of quantified kinases, the PEG8 linker resulted in a slightly better overall kinase signal intensity, demonstrating its effectiveness for target enrichment.[13]

Experimental Protocols

Protocol 1: Quantitative Proteomics Workflow for PROTAC Evaluation

This protocol outlines the key steps for assessing the efficacy and selectivity of a PROTAC using mass spectrometry.[9][10]

  • Cell Culture and PROTAC Treatment:

    • Culture cells of interest (e.g., HeLa) to approximately 70-80% confluency.

    • Prepare serial dilutions of the PROTAC in complete culture medium (e.g., 1 nM to 10 µM).

    • Treat cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash once with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 15-30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for downstream steps.

  • Protein Digestion (In-Solution):

    • Take a standardized amount of protein (e.g., 100 µg) from each sample.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

    • Quench the digestion with formic acid.

  • Tandem Mass Tag (TMT) Labeling (Optional, for Multiplexing):

    • If using TMT, follow the manufacturer's protocol to label the digested peptides from each condition with a different isobaric tag.

    • Combine the labeled samples into a single tube.

  • LC-MS/MS Analysis:

    • Desalt the peptide samples using a C18 StageTip or equivalent.

    • Analyze the peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment compared to the vehicle control.

Protocol 2: Synthesis of a PROTAC via Ligand Conjugation

This protocol describes the conjugation of a protein ligand containing a primary amine to a pre-functionalized linker, "Thalidomide-NH-PEG8-Ts," which contains a tosyl (Ts) leaving group.[14]

Conjugation_Reaction Reagent1 Thalidomide-NH-PEG8-Ts Product PROTAC (Thalidomide-PEG8-Ligand) Reagent1->Product + Reagent2 Protein Ligand-NH2 Reagent2->Product + Base DIPEA (Base) Base->Product DMF, 25-50°C

Caption: PROTAC synthesis by nucleophilic substitution.
  • Materials and Reagents:

    • Thalidomide-NH-PEG8-Ts

    • Protein ligand with a primary amine functional group

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • LC-MS for reaction monitoring

    • HPLC for purification

  • Reaction Procedure:

    • Prepare stock solutions of Thalidomide-NH-PEG8-Ts (1.0 - 1.2 equivalents) and the protein ligand (1.0 equivalent) in anhydrous DMF or DMSO.

    • In a clean, dry reaction vial, combine the protein ligand solution and the Thalidomide-NH-PEG8-Ts solution.

    • Add the non-nucleophilic base, DIPEA (2.0 - 3.0 equivalents), to the reaction mixture.

    • Stir the reaction at room temperature (20-25°C) or elevate the temperature (37-50°C) to increase the reaction rate.

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable solvent and wash with water or brine to remove the base and other water-soluble byproducts.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the crude product using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA or formic acid.

    • Collect the fractions containing the desired PROTAC molecule and confirm its identity and purity by LC-MS and NMR.

References

Application Notes and Protocols for the Synthesis of Custom PROTACs using m-PEG8-ethoxycarbonyl-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules consist of two key domains: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase. These two components are connected by a chemical linker, the nature of which is critical to the PROTAC's efficacy.[1][2]

This document provides detailed application notes and protocols for the synthesis of custom PROTACs utilizing the m-PEG8-ethoxycarbonyl-NHS ester as a flexible and hydrophilic linker. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and optimize the spatial orientation of the two ligands for efficient ternary complex formation.[3] The N-hydroxysuccinimide (NHS) ester functionality allows for a straightforward and efficient conjugation to amine-containing ligands under mild conditions.[4][5]

Synthesis Overview

The synthesis of a custom PROTAC using this compound is a two-step process:

  • Conjugation of the E3 Ligase Ligand: The synthesis begins with the reaction of an amine-functionalized E3 ligase ligand with the this compound. This reaction forms a stable amide bond, yielding an E3 ligase ligand-linker intermediate.

  • Conjugation of the POI Ligand: The second step involves the coupling of the E3 ligase ligand-linker intermediate with a POI ligand that has a suitable functional group for conjugation, typically a primary or secondary amine.

The final PROTAC molecule is then purified and characterized using standard analytical techniques.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a custom PROTAC. Note that yields and purity are dependent on the specific ligands used and optimization of reaction conditions may be required.

Table 1: Reaction Conditions and Yields

StepReactantsStoichiometry (Ligand:Linker)SolventTemperature (°C)Time (h)Yield (%)
1E3 Ligase Ligand (amine-functionalized) + this compound1 : 1.2DMF254-1670-90
2E3 Ligase Ligand-Linker Intermediate + POI Ligand (amine-functionalized)1 : 1.1DMF2512-2450-80

Table 2: Characterization of a Representative PROTAC

Analytical MethodExpected Result
Mass Spectrometry (MS)
ESI-MSCalculated [M+H]⁺
Nuclear Magnetic Resonance (NMR)
¹H NMRPeaks corresponding to the POI ligand, E3 ligase ligand, and PEG linker protons.
¹³C NMRPeaks corresponding to the carbons of the POI ligand, E3 ligase ligand, and PEG linker.
High-Performance Liquid Chromatography (HPLC)
Purity>95% (as determined by peak area at a specific wavelength)

Experimental Protocols

Protocol 1: Synthesis of E3 Ligase Ligand-Linker Intermediate

This protocol describes the conjugation of an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VH032) to the this compound.

Materials:

  • Amine-functionalized E3 ligase ligand

  • This compound[1]

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Add TEA or DIPEA (2.0-3.0 equivalents) to the solution.

  • In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the this compound to the E3 ligase ligand solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be used directly in the next step or the intermediate can be purified. For purification, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of the Final PROTAC

This protocol details the conjugation of the E3 ligase ligand-linker intermediate with an amine-functionalized POI ligand (e.g., a derivative of JQ1).

Materials:

  • E3 Ligase Ligand-Linker Intermediate (from Protocol 1)

  • Amine-functionalized POI ligand

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Dissolve the E3 ligase ligand-linker intermediate (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add TEA or DIPEA (2.0-3.0 equivalents) to the solution.

  • In a separate vial, dissolve the amine-functionalized POI ligand (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the POI ligand to the E3 ligase ligand-linker intermediate solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

Protocol 3: Purification and Characterization of the Final PROTAC

Due to the PEGylated nature of the PROTAC, a multi-step purification strategy is often necessary to achieve high purity.[6]

Purification:

  • Initial Cleanup (Optional): For crude reaction mixtures with significant small molecule impurities, solid-phase extraction (SPE) can be used as an initial cleanup step.[6]

  • Size Exclusion Chromatography (SEC): This technique is effective for separating the larger PEGylated PROTAC from smaller unreacted starting materials and byproducts.[6][7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A final polishing step using RP-HPLC with a C18 or C8 column is typically employed to achieve high purity (>95%). A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.[6]

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the final PROTAC using electrospray ionization mass spectrometry (ESI-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the PROTAC using ¹H and ¹³C NMR. The spectra should show characteristic peaks for the POI ligand, the E3 ligase ligand, and the PEG linker.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final product by analytical HPLC.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligase Ligand Conjugation cluster_step2 Step 2: POI Ligand Conjugation cluster_purification Purification & Characterization E3_Ligand Amine-functionalized E3 Ligase Ligand Intermediate E3 Ligase Ligand-Linker Intermediate E3_Ligand->Intermediate Amide Bond Formation Linker This compound Linker->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Amide Bond Formation POI_Ligand Amine-functionalized POI Ligand POI_Ligand->Final_PROTAC Purification Purification (SEC, RP-HPLC) Final_PROTAC->Purification Characterization Characterization (MS, NMR, HPLC) Purification->Characterization

Caption: Workflow for the synthesis of a custom PROTAC.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of action of PROTAC-mediated protein degradation.

Reaction_Scheme E3_NH2 E3-NH₂ plus1 + Linker_NHS m-PEG8-ethoxycarbonyl-NHS arrow1 E3_Linker E3-NHCO-PEG8-ethoxycarbonyl plus2 + POI_NH2 POI-NH₂ arrow2 PROTAC E3-NHCO-PEG8-CONH-POI

Caption: General reaction scheme for PROTAC synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG8-ethoxycarbonyl-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-ethoxycarbonyl-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for their bioconjugation needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for the reaction of an NHS ester with a primary amine is in the range of 7.2 to 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal balance between the reactivity of the primary amine and the stability of the NHS ester. At lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired conjugation reaction.[1]

Q2: What is the recommended temperature and incubation time for the conjugation reaction?

Typically, reactions are carried out for 30-60 minutes at room temperature or for 2 hours on ice.[2][3][4][5] For sensitive proteins or to minimize hydrolysis of the NHS ester, incubating the reaction overnight at 4°C is a common alternative.[1] The optimal time may need to be determined empirically for your specific application.

Q3: What solvents can I use to dissolve this compound?

This compound is soluble in common organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[6] It is recommended to prepare a concentrated stock solution in anhydrous DMSO or DMF and then add it to your protein solution in an appropriate aqueous buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturation of your protein.[4][5]

Q4: How can I prevent hydrolysis of the this compound?

Hydrolysis of the NHS ester is a critical factor to control for successful conjugation. To minimize hydrolysis:

  • Work at an optimal pH: Avoid pH values above 8.5.

  • Use fresh solutions: Prepare the this compound solution immediately before use. Do not store it in solution.[4][5]

  • Control the temperature: Lower temperatures (e.g., 4°C) can help reduce the rate of hydrolysis.

  • Avoid moisture: Store the lyophilized reagent with a desiccant and allow it to warm to room temperature before opening to prevent condensation.[4][5]

Q5: What buffers should I use for the reaction?

It is crucial to use a buffer that does not contain primary amines, as they will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

  • Sodium bicarbonate buffer (0.1 M) at a pH of 8.3.

  • Borate buffer.

Buffers to avoid include Tris-HCl and glycine, as they contain primary amines.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated and unreactive primary amines.Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5.
Hydrolysis of NHS Ester: The NHS ester has been hydrolyzed due to high pH, moisture, or prolonged storage in solution.Prepare fresh solutions of the NHS ester immediately before use. Control the pH and temperature of the reaction.
Steric Hindrance: The PEG chain may be causing steric hindrance, preventing the NHS ester from accessing the target amine on the protein.Consider using a longer PEG linker if steric hindrance is suspected. Optimize the molar excess of the PEG reagent.
Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.Exchange your protein into an amine-free buffer such as PBS or sodium bicarbonate.
Protein Precipitation High Concentration of Organic Solvent: The concentration of DMSO or DMF in the final reaction mixture is too high, causing the protein to denature and precipitate.Ensure the final concentration of the organic solvent is below 10%.
Protein Instability: The protein is not stable at the reaction pH or temperature.Perform the reaction at a lower temperature (4°C) and ensure the pH is within the stable range for your protein.
High Degree of Polydispersity (multiple PEG chains attached) High Molar Excess of PEG Reagent: The molar ratio of the this compound to the protein is too high.Reduce the molar excess of the PEG reagent in the reaction. Perform a titration to find the optimal ratio for your desired degree of labeling.
Multiple Reactive Sites: The protein has multiple, easily accessible primary amines.Consider strategies for site-specific labeling if a homogenous product is required.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing your this compound reactions.

Table 1: Recommended Reaction pH and Temperature

ParameterRecommended RangeOptimal
pH 7.2 - 8.58.3
Temperature 4°C - Room TemperatureVaries with application

Table 2: Influence of pH on NHS Ester Half-Life

pHApproximate Half-life of NHS Ester
7.0Several hours
8.0~1 hour
8.5~30 minutes
9.0< 10 minutes[4][7]

Note: These are general estimates for PEG-NHS esters; the exact half-life can vary depending on the specific linker and reaction conditions.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.[1]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight with gentle stirring.[2][3][4][5]

  • Quenching: (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

Visualizations

Reaction Pathway

ReactionPathway Protein Protein-NH2 (Primary Amine) Intermediate Reactive Intermediate Protein->Intermediate pH 7.2-8.5 PEG_NHS This compound PEG_NHS->Intermediate Conjugate Protein-NH-CO-PEG8 (Stable Amide Bond) Intermediate->Conjugate NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS

Caption: Covalent conjugation of this compound to a primary amine.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Protein Solution (Amine-free buffer) Mix Mix Protein and PEG-NHS Prep_Protein->Mix Prep_PEG Prepare Fresh PEG-NHS Stock Solution (DMSO) Prep_PEG->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: A typical experimental workflow for protein PEGylation.

Troubleshooting Logic

TroubleshootingLogic Start Low Conjugation Yield? Check_pH Is pH 7.2-8.5? Start->Check_pH Yes Adjust_pH Adjust pH Start->Adjust_pH No Fresh_Reagent Used Fresh Reagent? Check_pH->Fresh_Reagent Yes Check_pH->Adjust_pH No Buffer_Check Amine-free Buffer? Fresh_Reagent->Buffer_Check Yes Use_Fresh Use Fresh Reagent Fresh_Reagent->Use_Fresh No Optimize_Ratio Optimize Molar Ratio Buffer_Check->Optimize_Ratio Yes Change_Buffer Change Buffer Buffer_Check->Change_Buffer No Success Successful Conjugation Optimize_Ratio->Success Adjust_pH->Check_pH Use_Fresh->Fresh_Reagent Change_Buffer->Buffer_Check

Caption: A logical approach to troubleshooting low conjugation yield.

References

Technical Support Center: Preventing Hydrolysis of m-PEG8-ethoxycarbonyl-NHS Ester During Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully utilizing m-PEG8-ethoxycarbonyl-NHS ester in conjugation reactions while minimizing the competing hydrolysis reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) spacer to molecules containing primary amine groups (-NH₂), such as proteins, peptides, and amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester is a reactive group that specifically targets primary amines to form a stable amide bond. The PEG8 component introduces a hydrophilic 8-unit polyethylene glycol chain, which can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.

Q2: What is NHS ester hydrolysis and why is it a critical issue?

NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid. This reaction is the primary competitor to the desired conjugation reaction with the amine. If the NHS ester is hydrolyzed, it can no longer react with the target molecule, leading to a significant reduction in conjugation efficiency or complete failure of the experiment.[1][2]

Q3: What are the optimal storage and handling conditions for this compound?

To minimize hydrolysis, this compound should be handled as a moisture-sensitive reagent. It is crucial to store it at -20°C with a desiccant.[3][4][5] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[1][3][4][5] It is highly recommended to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for storage.[1][3][4][5]

Q4: What is the optimal pH for conjugating this compound?

The optimal pH for the reaction of an NHS ester with a primary amine is a compromise between the reactivity of the amine and the stability of the NHS ester. The primary amine needs to be in its unprotonated form (-NH₂) to be nucleophilic, which is favored at a slightly basic pH. However, the rate of NHS ester hydrolysis also increases with higher pH.[1][6] Therefore, a pH range of 7.2 to 8.5 is generally recommended for the conjugation reaction.[1][6][7]

Q5: Which buffers should I use for the conjugation reaction?

It is critical to use amine-free buffers for the conjugation reaction, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.[1][3][6] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, bicarbonate buffer, and HEPES buffer.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Hydrolysis of the NHS ester: The reagent may have degraded due to improper storage or handling, or the reaction conditions may favor hydrolysis.- Use a fresh vial of the this compound. - Ensure the reagent is stored at -20°C with a desiccant and protected from moisture. - Allow the vial to warm to room temperature before opening. - Prepare the stock solution in anhydrous DMSO or DMF and use it immediately.[1]
Incorrect pH: The pH of the reaction buffer may be too low for efficient conjugation or too high, leading to rapid hydrolysis.- The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5.[1][6] - A pH around 8.3-8.5 is often recommended as a good balance between amine reactivity and ester stability.[6] - Verify the pH of your reaction buffer before starting the experiment.
Inactive protein/biomolecule: The target amine groups on the biomolecule may not be accessible or reactive.- Ensure your protein is properly folded and in a buffer that maintains its stability and the accessibility of amine groups.
Presence of competing nucleophiles: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule.- Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer.[8][9]
Inconsistent Results Variability in reaction time: Inconsistent incubation times can lead to different degrees of conjugation and hydrolysis.- Standardize the incubation time for your experiments. A common starting point is 30-60 minutes at room temperature or 2 hours on ice.[2][4]
Moisture contamination of the NHS ester: The reagent is highly sensitive to moisture, which leads to hydrolysis and loss of reactivity.- Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1] - Use anhydrous DMSO or DMF to prepare the stock solution.[6]
Precipitation of the Reagent Low aqueous solubility of the NHS ester: The this compound may have limited solubility in aqueous buffers.- Dissolve the reagent in a minimal amount of dry DMSO or DMF before adding it to the reaction mixture.[6] - The final concentration of the organic solvent should typically be below 10% to avoid denaturing the protein.[4]

Data Presentation

The stability of the NHS ester is highly dependent on the pH of the reaction buffer. The following table summarizes the approximate half-life of NHS esters under different pH conditions. Note that these are general values for NHS esters and the exact half-life of this compound may vary.

pHTemperatureApproximate Half-life of NHS Ester
7.00°C4-5 hours[10]
7.4N/A>120 minutes[11]
8.025°C~1 hour[12]
8.64°C10 minutes[10]
9.0N/A<9 minutes[11]

The rate of the desired amidation reaction also increases with pH. The key is to find a balance where the amidation reaction proceeds efficiently before significant hydrolysis of the NHS ester occurs.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol describes the covalent attachment of this compound to a protein.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer)

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired pH (7.2-8.0). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[13]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Monitoring NHS Ester Hydrolysis

This protocol allows for the indirect monitoring of NHS ester hydrolysis by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • This compound

  • Amine-free buffer at the desired pH (e.g., 0.1 M phosphate buffer, pH 8.5)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Buffer: Prepare the desired amine-free buffer at a specific pH.

  • Prepare Reagent Solution: Dissolve a known concentration of this compound in the buffer.

  • Monitor Absorbance: Immediately begin monitoring the absorbance at 260 nm over time. An increase in absorbance indicates the release of NHS and therefore the hydrolysis of the ester.[1]

  • Data Analysis: The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time.

Visualizations

Hydrolysis_vs_Conjugation m-PEG8-ethoxycarbonyl-NHS_ester This compound Conjugated_Protein Conjugated Protein (Stable Amide Bond) m-PEG8-ethoxycarbonyl-NHS_ester->Conjugated_Protein Conjugation (Desired Reaction) Hydrolyzed_PEG Hydrolyzed PEG (Inactive Carboxylic Acid) m-PEG8-ethoxycarbonyl-NHS_ester->Hydrolyzed_PEG Hydrolysis (Competing Reaction) Protein_NH2 Protein-NH₂ Protein_NH2->Conjugated_Protein H2O H₂O (Hydrolysis) H2O->Hydrolyzed_PEG

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow start Low Conjugation Yield check_reagent Is the NHS ester fresh and handled correctly? start->check_reagent check_ph Is the reaction pH between 7.2 and 8.5? check_reagent->check_ph Yes replace_reagent Use fresh reagent and proper handling. check_reagent->replace_reagent No check_buffer Is the buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust buffer pH. check_ph->adjust_ph No change_buffer Use a recommended amine-free buffer. check_buffer->change_buffer No success Successful Conjugation check_buffer->success Yes replace_reagent->start adjust_ph->start change_buffer->start

Caption: A troubleshooting workflow for low conjugation yield.

References

common side reactions with m-PEG8-ethoxycarbonyl-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of m-PEG8-ethoxycarbonyl-NHS ester. It addresses common challenges and side reactions through detailed FAQs, troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) spacer to biomolecules.[1][2][3] Its primary application is to modify proteins, peptides, antibodies, or other molecules containing primary amine groups (-NH₂), such as the lysine residues and N-termini.[3][4] This modification can improve the molecule's solubility, stability, and pharmacokinetic profile.[5]

Q2: What is the intended chemical reaction with target molecules?

A2: The N-hydroxysuccinimide (NHS) ester group reacts with primary amines via nucleophilic acyl substitution to form a stable and irreversible amide bond.[3][6] This reaction is most efficient in a pH range of 7.2 to 8.5.[7]

Q3: What are the most common side reactions with this compound?

A3: The most common side reaction is the hydrolysis of the NHS ester group in the presence of water. This reaction converts the NHS ester into a non-reactive carboxylic acid, which can no longer conjugate to amines.[7][8] Other potential side reactions include reactions with other nucleophilic amino acid side chains, such as serine, threonine, and tyrosine, particularly at higher pH values.[9]

Q4: How does pH affect the reaction and its side reactions?

A4: The pH of the reaction buffer is a critical parameter. The desired reaction with primary amines is favored at a pH of 7.2-8.5.[7] However, the rate of the competing hydrolysis side reaction also increases with pH.[10] At a pH above 9, hydrolysis can become the dominant reaction, significantly reducing conjugation efficiency.[8]

Q5: How should this compound be stored and handled?

A5: this compound is moisture-sensitive.[11] It should be stored at -20°C with a desiccant.[4][12] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[11][13] It is recommended to dissolve the reagent in an anhydrous organic solvent, such as DMSO or DMF, immediately before use and not to prepare stock solutions for long-term storage.[12][13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No PEGylation 1. Hydrolyzed Reagent: The this compound was exposed to moisture.[14] 2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).[14][15] 3. Suboptimal pH: The reaction pH was too low (<7.2) for efficient amine reaction.[14] 4. Insufficient Reagent: The molar excess of the PEG reagent was too low.1. Use a fresh vial of the reagent and handle it with care to minimize moisture exposure. 2. Use an amine-free buffer such as phosphate-buffered saline (PBS).[15] 3. Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.[8] 4. Increase the molar excess of the PEG reagent. A 5- to 50-fold molar excess is a common starting point.[14]
Protein Aggregation/Precipitation 1. High Organic Solvent Concentration: The final concentration of DMSO or DMF was too high (>10%), causing protein denaturation.[14] 2. Over-PEGylation: Too many PEG chains are attached to the protein, leading to insolubility.1. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[13][14] 2. Reduce the molar ratio of the PEG reagent to the protein.
Non-specific Labeling 1. Reaction with other nucleophiles: At higher pH, reaction with serine, threonine, or tyrosine residues can occur.[9]1. Perform the reaction at a lower pH within the recommended range (e.g., pH 7.2-7.5).

Quantitative Data Summary

Table 1: Stability of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours[10]
8.6410 minutes[10]

Note: Data presented are for general NHS esters and can vary depending on the specific molecule and buffer conditions.

Experimental Protocols

Protocol 1: General Protein PEGylation with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[7]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[13][14]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[7] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[7]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[7]

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.[7]

Protocol 2: Quantification of PEGylation Efficiency using TNBS Assay

This protocol quantifies the number of unreacted primary amines remaining after the PEGylation reaction.

Materials:

  • PEGylated protein sample

  • Unmodified protein sample (control)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution

  • Borate buffer (pH 9.2)

  • Spectrophotometer

Procedure:

  • React a known concentration of the PEGylated protein and the unmodified control with an excess of TNBS in borate buffer at 55°C for 15 minutes.[16]

  • Cool the samples to room temperature.

  • Measure the absorbance of the samples at 420 nm.[16]

  • The decrease in absorbance of the PEGylated sample compared to the unmodified control is proportional to the number of primary amines that have been modified with the PEG linker.

Visualizations

G cluster_reagents Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_side_reactions Side Reactions Protein Protein with Primary Amines (-NH2) PEG_Protein PEGylated Protein (Stable Amide Bond) Protein->PEG_Protein Desired Reaction PEG_NHS This compound PEG_NHS->PEG_Protein Hydrolysis Hydrolysis (H2O) PEG_NHS->Hydrolysis Competing Reaction Non_target Reaction with other Nucleophiles (e.g., -OH, -SH at high pH) PEG_NHS->Non_target Potential Competing Reaction pH pH 7.2 - 8.5 pH->PEG_Protein Buffer Amine-free Buffer (e.g., PBS) Buffer->PEG_Protein Temp 4°C to RT Temp->PEG_Protein

Caption: Reaction workflow for protein PEGylation with this compound.

G start Start PEGylation Experiment prep_reagents Prepare Protein and Freshly Dissolved PEG-NHS Ester start->prep_reagents reaction Incubate at optimal pH (7.2-8.5) prep_reagents->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify PEGylated Protein quench->purify analyze Analyze PEGylation Efficiency purify->analyze troubleshoot Troubleshoot Low Efficiency analyze->troubleshoot Low Efficiency end Successful PEGylation analyze->end High Efficiency troubleshoot->prep_reagents Check Reagent/Buffer/pH fail Experiment Failed/Suboptimal troubleshoot->fail

Caption: Logical workflow for a typical PEGylation experiment and troubleshooting.

References

troubleshooting low yield in m-PEG8-ethoxycarbonyl-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG8-ethoxycarbonyl-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of an this compound?

The reaction proceeds via a nucleophilic acyl substitution. The primary amine on the target molecule (e.g., the epsilon-amino group of a lysine residue on a protein) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[][2]

Q2: What are the optimal pH conditions for the reaction?

The ideal pH range for reacting this compound with primary amines is between 7.2 and 8.5.[][3][4] At a lower pH, the primary amine is protonated and therefore less nucleophilic, which slows down the reaction.[3][4] At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower conjugation efficiency.[3][5][6]

Q3: What solvents should be used to dissolve the this compound?

Due to their susceptibility to hydrolysis, NHS esters like this compound are often dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][3][7][8] It is crucial to use high-quality, anhydrous solvents, as any moisture can hydrolyze the NHS ester.[8][9][10] Degraded DMF can contain dimethylamine, which will react with the NHS ester, so it should be avoided.[3]

Q4: How should the this compound be stored?

To maintain its reactivity, the this compound should be stored at -20°C in a desiccated environment to protect it from moisture.[9][11] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation from forming on the reagent.[9][10][11]

Troubleshooting Guide: Low Reaction Yield

Problem: Low or no conjugation yield.

This is the most common issue encountered during conjugation reactions with this compound. The following sections outline potential causes and their solutions.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Detected check_reagent 1. Check Reagent Integrity start->check_reagent reagent_hydrolyzed Is the NHS ester hydrolyzed? check_reagent->reagent_hydrolyzed check_buffer 2. Verify Buffer Composition & pH buffer_amines Does the buffer contain primary amines? check_buffer->buffer_amines check_conditions 3. Review Reaction Conditions concentration_low Are reactant concentrations too low? check_conditions->concentration_low check_target 4. Assess Target Molecule amine_availability Are primary amines available and unprotonated? check_target->amine_availability reagent_hydrolyzed->check_buffer No solution_reagent Solution: Use a fresh vial of the reagent. Ensure proper storage and handling. reagent_hydrolyzed->solution_reagent Yes ph_incorrect Is the pH outside the 7.2-8.5 range? buffer_amines->ph_incorrect No solution_buffer Solution: Perform buffer exchange into an amine-free buffer (e.g., PBS). buffer_amines->solution_buffer Yes ph_incorrect->check_conditions No solution_ph Solution: Adjust pH to 7.2-8.5 using a calibrated pH meter. ph_incorrect->solution_ph Yes concentration_low->check_target No solution_concentration Solution: Increase the concentration of the target molecule and/or the molar excess of the PEG reagent. concentration_low->solution_concentration Yes solution_target Solution: Confirm the presence of accessible primary amines on the target molecule. amine_availability->solution_target No end_node Yield Improved amine_availability->end_node Yes solution_reagent->end_node solution_buffer->end_node solution_ph->end_node solution_concentration->end_node solution_target->end_node

Caption: Troubleshooting workflow for low yield in this compound reactions.

Detailed Troubleshooting in Q&A Format

Q: My reaction yield is very low. Could my this compound reagent have gone bad?

A: Yes, this is a significant possibility. The NHS ester is highly sensitive to moisture and can hydrolyze over time if not stored correctly.[8][9][10]

  • Solution: Use a fresh vial of this compound. Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[9][10][11] For critical applications, consider performing a quality control check of a new batch of the reagent.

Q: I am using a Tris buffer for my reaction. Is this acceptable?

A: No, this is a common cause of reaction failure. Buffers containing primary amines, such as Tris and glycine, will compete with your target molecule for the NHS ester, significantly reducing your conjugation yield.[4][9][11]

  • Solution: Perform a buffer exchange on your sample to an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or borate buffer at the appropriate pH.[7][11]

Q: I checked my buffer, and it's amine-free, but my yield is still low. What else could be the problem?

A: The pH of your reaction is critical.[3]

  • Low pH (<7.2): The primary amines on your target molecule will be protonated (-NH3+), making them poor nucleophiles and thus unreactive towards the NHS ester.[4]

  • High pH (>8.5): The hydrolysis of the this compound is accelerated at higher pH, meaning the reagent is destroyed before it can react with your target molecule.[3][5][7]

  • Solution: Carefully measure the pH of your reaction mixture and adjust it to the optimal range of 7.2-8.5.[][4]

Q: Can the concentration of my reactants affect the yield?

A: Yes. Hydrolysis is a competing reaction, and in dilute solutions of your target molecule, it can become the dominant reaction pathway.[][7][10]

  • Solution: If possible, increase the concentration of your protein or other target molecule. A concentration of 2-10 mg/mL is often recommended for protein conjugations.[4][10] You can also try increasing the molar excess of the this compound.

Reaction Pathways and Side Reactions

The primary goal is to facilitate the aminolysis reaction while minimizing the competing hydrolysis reaction.

ReactionPathways cluster_desired Desired Pathway: Aminolysis cluster_competing Competing Pathway: Hydrolysis Reactants_A This compound + Target-NH2 Product_A Stable Amide Bond (m-PEG8-Target) Reactants_A->Product_A pH 7.2-8.5 Reactants_H This compound + H2O Product_H Inactive Carboxylic Acid (m-PEG8-COOH) Reactants_H->Product_H Accelerated at pH > 8.5

Caption: Desired aminolysis vs. competing hydrolysis pathways.

Other potential, though less common, side reactions can occur with other nucleophilic groups on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[9][12][13][14] These side reactions typically result in less stable bonds that can be hydrolyzed.[2][9][12]

Experimental Protocols & Data

General Protocol for Protein Conjugation

This protocol provides a starting point; optimization for your specific molecule is recommended.

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[4] A protein concentration of 2-10 mg/mL is recommended.[4][10]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[11]

  • Initiate the Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be less than 10%.[11]

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[10][11] Longer incubation times may be needed for less reactive amines.

  • Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer, such as Tris, to a final concentration of 20-50 mM.[10] This will consume any unreacted NHS ester.

  • Purification: Remove excess unreacted reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][10]

Summary of Key Reaction Parameters
ParameterRecommended Range/ConditionRationale & Potential Issues if Deviated
pH 7.2 - 8.5<7.2: Protonated amines are unreactive. >8.5: Rapid hydrolysis of the NHS ester.[][3][4]
Buffer Amine-free (e.g., PBS, Borate, HEPES)Amine-containing buffers (Tris, Glycine) compete with the target molecule.[4][9][11]
Temperature 4°C to Room TemperatureLower temperatures can minimize hydrolysis but may require longer reaction times.[4]
Reaction Time 30 minutes to a few hoursInsufficient time leads to low yield; excessively long times may increase the impact of hydrolysis.[][11]
Reagent Storage -20°C, DesiccatedImproper storage leads to reagent hydrolysis and inactivity.[9][11]
Solvent for Reagent Anhydrous DMSO or DMFPresence of water will hydrolyze the NHS ester before it can react.[8][9]
Half-life of NHS Esters and Impact of pH
pHHalf-life at 4°CHalf-life at 0°C
7.04-5 hours[7][15]
8.610 minutes[7][15]

This table illustrates the general stability of NHS esters and highlights the critical importance of pH control. The actual half-life of this compound may vary.

References

Technical Support Center: Purification of Proteins after m-PEG8-ethoxycarbonyl-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying proteins after conjugation with m-PEG8-ethoxycarbonyl-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

The this compound is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) chain to a protein.[1][2] The N-hydroxysuccinimide (NHS) ester group reacts with primary amino groups (-NH2) on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[3][4] This reaction forms a stable amide bond, releasing NHS as a byproduct.[3] The reaction is most efficient at a pH range of 7-9.[1][3]

Q2: What are the common impurities in my reaction mixture after PEGylation?

After the conjugation reaction, the mixture is typically heterogeneous and may contain:

  • Desired PEGylated protein: Mono-, di-, or multi-PEGylated species.

  • Unreacted protein: The original, unmodified protein.

  • Excess/hydrolyzed PEG reagent: Unreacted this compound and its hydrolyzed form.[]

  • Aggregated protein: High concentrations of protein or changes in buffer conditions can sometimes lead to aggregation.

  • Positional isomers: Proteins PEGylated at different sites.[]

Q3: Which purification techniques are most suitable for PEGylated proteins?

Several chromatographic techniques are effective for purifying PEGylated proteins, often used in combination.[6] The choice depends on the specific properties of the protein and the PEG conjugate.[7]

  • Size Exclusion Chromatography (SEC): This is often the first step to separate the larger PEGylated protein from smaller unreacted PEG reagent and hydrolysis byproducts.[]

  • Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its isoelectric point.[][8] This change in charge allows for the separation of unPEGylated, mono-PEGylated, and multi-PEGylated species.[9][10] It can also be used to separate positional isomers.[]

  • Hydrophobic Interaction Chromatography (HIC): The attachment of PEG can alter the surface hydrophobicity of the protein, which can be exploited for separation.[11][12][13]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is particularly useful for analytical purposes and for separating positional isomers.[]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of proteins conjugated with this compound.

Problem Potential Cause Suggested Solution
Low PEGylation Efficiency Suboptimal reaction pH.Ensure the reaction buffer is between pH 7 and 9 for efficient NHS ester coupling.[1][3]
Hydrolysis of NHS ester.Prepare the PEG reagent solution immediately before use. Avoid moisture.[14]
Presence of primary amines in the buffer (e.g., Tris, Glycine).Use a non-amine-containing buffer like PBS or bicarbonate buffer.[14][15]
Insufficient molar excess of PEG reagent.Increase the molar ratio of PEG reagent to protein. A 5- to 20-fold molar excess is a good starting point.[3]
Poor Separation of PEGylated Protein and Unreacted Protein (SEC) Inappropriate column choice (pore size).Select a column with a pore size that provides optimal resolution between the hydrodynamic radii of your native and PEGylated protein.[16]
Sample volume is too large.Keep the sample injection volume to less than 2-5% of the total column volume.[7]
Poor Separation of Different PEGylated Species (IEX) "Charge shielding" effect of PEG is not sufficiently exploited.Optimize the pH of the mobile phase to maximize the charge difference between species.[7]
Salt gradient is too steep.Use a shallower salt gradient to improve the resolution between species with small charge differences.[7]
Low Recovery of PEGylated Protein Non-specific binding to the chromatography resin.For SEC, ensure the column is well-equilibrated. For HIC, consider adding agents like arginine to the mobile phase to reduce hydrophobic interactions.[7]
Protein precipitation on the column.Verify the solubility of your PEGylated protein in the chosen mobile phase and consider reducing the sample concentration.[7]
Steric hindrance from the PEG chain in IEX.Use a resin with a larger pore size to allow better access of the PEGylated protein to the binding sites.[8]

Experimental Protocols

1. General Protein PEGylation Protocol

  • Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5). Ensure the protein concentration is between 2-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[15]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution.[3] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[14][15]

  • Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 10-20 mM.

2. Purification by Size Exclusion Chromatography (SEC)

  • Column Selection: Choose a SEC column with a fractionation range appropriate for the size of your PEGylated protein.

  • Equilibration: Equilibrate the column with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should be 1-2% of the total column volume for optimal resolution.

  • Elution: Elute with the equilibration buffer at a constant flow rate.

  • Fraction Collection & Analysis: Collect fractions and analyze them by SDS-PAGE and UV absorbance at 280 nm to identify the fractions containing the purified PEGylated protein.

3. Purification by Ion-Exchange Chromatography (IEX)

  • Column Selection: Choose an anion or cation exchange column based on the predicted pI of the PEGylated protein.

  • Buffer Preparation:

    • Buffer A (Binding Buffer): e.g., 20 mM Tris-HCl, pH 8.0

    • Buffer B (Elution Buffer): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Equilibration: Equilibrate the column with Buffer A.

  • Sample Loading: Load the SEC-purified (or crude) sample, ensuring the conductivity and pH match the binding buffer.

  • Elution: Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 column volumes).

  • Fraction Collection & Analysis: Collect fractions and analyze by SDS-PAGE and UV 280 nm to identify the different PEGylated species.

Visualizations

experimental_workflow cluster_reaction PEGylation Reaction cluster_purification Purification Protein Protein Solution (Amine-free buffer) Reaction_Mix Conjugation (pH 7-9) Protein->Reaction_Mix PEG_Reagent This compound (in DMSO/DMF) PEG_Reagent->Reaction_Mix SEC Size Exclusion Chromatography (SEC) Reaction_Mix->SEC Crude Mixture IEX Ion-Exchange Chromatography (IEX) SEC->IEX Bulk Separation (Removes free PEG) HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Polishing Step (Separates isoforms) Analysis Purity & Characterization (SDS-PAGE, MS, HPLC) IEX->Analysis HIC->Analysis

Caption: General workflow for the purification of PEGylated proteins.

troubleshooting_logic Start Problem with Purification Low_Yield Low Yield of PEGylated Protein? Start->Low_Yield Poor_Separation Poor Separation? Start->Poor_Separation Low_Yield->Poor_Separation No Check_Reaction Check PEGylation Reaction Conditions (pH, Buffer, Molar Ratio) Low_Yield->Check_Reaction Yes Check_Recovery Check Chromatography Recovery (Non-specific binding, Precipitation) Low_Yield->Check_Recovery Yes Which_Step Which Step? Poor_Separation->Which_Step Yes Optimize_Reaction Optimize Reaction Check_Reaction->Optimize_Reaction Optimize_Chromo_Buffer Modify Mobile Phase (e.g., additives) Check_Recovery->Optimize_Chromo_Buffer SEC_Issues SEC: Unreacted Protein & PEGylated Protein Co-elute? Which_Step->SEC_Issues SEC IEX_Issues IEX: Different PEGylated Species Co-elute? Which_Step->IEX_Issues IEX Optimize_SEC Optimize SEC (Column pore size, Sample volume) SEC_Issues->Optimize_SEC Optimize_IEX Optimize IEX (pH, Salt gradient) IEX_Issues->Optimize_IEX

Caption: Troubleshooting logic for PEGylated protein purification.

References

Technical Support Center: m-PEG8-ethoxycarbonyl-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using m-PEG8-ethoxycarbonyl-NHS ester in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) chain to a biomolecule, such as a protein or peptide.[1] The reagent has two key components:

  • m-PEG8: A monodispersed polyethylene glycol chain with eight ethylene glycol units. This PEG chain can help improve the solubility, stability, and pharmacokinetic properties of the modified biomolecule.[2][3]

  • Ethoxycarbonyl-NHS ester: This is the reactive group. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable carbamate linkage.[4][5]

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the NHS ester, releasing N-hydroxysuccinimide as a byproduct.[4]

Q2: What is the optimal pH for bioconjugation with this compound?

The optimal pH for the reaction is a compromise between maximizing the reactivity of the primary amines and minimizing the hydrolysis of the NHS ester.[5] The recommended pH range is typically between 7.2 and 8.5.[4][6]

  • Below pH 7.2: The concentration of deprotonated, reactive primary amines is low, leading to a slower reaction rate.[5]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.[5][7]

Q3: What buffers are compatible with this reagent?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target biomolecule for reaction with the NHS ester.[4][8]

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and borate buffers are commonly used.[4]

  • Incompatible Buffers: Buffers containing Tris (e.g., TBS) or glycine should be avoided in the reaction mixture.[8][9] However, they can be used to quench the reaction.[4]

Q4: How should I prepare and store the this compound?

NHS esters are sensitive to moisture.[8][10] Therefore, proper handling and storage are critical to maintain the reactivity of the reagent.

  • Storage: Store the reagent at -20°C in a desiccated container.[8][11]

  • Preparation: Allow the vial to equilibrate to room temperature before opening to prevent condensation.[8][10] Dissolve the reagent in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.[6][7] Do not prepare aqueous stock solutions for long-term storage as the NHS ester will hydrolyze.[7][8]

Q5: What is the expected stability of the resulting carbamate linkage?

Carbamate linkages are generally considered stable, especially when compared to ester linkages.[12] They exhibit good chemical and proteolytic stability, which is advantageous for in vivo applications.[12] However, the stability can be influenced by the specific molecular context and the physiological environment.[13]

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low or No Conjugation Efficiency 1. Hydrolyzed NHS Ester: The reagent was exposed to moisture or the stock solution was prepared too far in advance.[9] 2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that competed with the target molecule.[4][8] 3. Suboptimal pH: The reaction pH was too low (<7.2), leading to insufficient deprotonation of the target amines.[5] 4. Insufficient Molar Ratio: The molar excess of the PEG reagent was too low for the concentration of the biomolecule.[9]1. Use a fresh vial of the this compound. Equilibrate to room temperature before opening and dissolve in anhydrous DMSO or DMF immediately before use.[8] 2. Use an amine-free buffer such as PBS, HEPES, or borate buffer.[4] 3. Adjust the pH of the reaction mixture to between 7.2 and 8.5.[7] 4. Increase the molar excess of the PEG reagent. A 5- to 50-fold molar excess is a common starting point, but this may need to be optimized for your specific application.[9]
Precipitation of the Biomolecule During Reaction 1. High Concentration of Organic Solvent: The volume of DMSO or DMF added to the aqueous reaction mixture is too high. 2. Change in Protein Solubility: The addition of the PEG reagent may have altered the solubility of your protein.1. Keep the final concentration of the organic solvent in the reaction mixture below 10%.[14] 2. Perform the reaction at a lower biomolecule concentration. Consider adding solubility-enhancing agents that are compatible with the reaction.
Multiple PEGylation Products or Lack of Specificity 1. High Molar Ratio of PEG Reagent: A large excess of the PEG reagent can lead to the modification of multiple amine sites on the biomolecule.[15] 2. Reaction with Other Nucleophiles: At higher pH, NHS esters can sometimes react with other nucleophilic residues like tyrosine, serine, or threonine, although this is less common than reaction with primary amines.[16]1. Empirically determine the optimal molar ratio of the PEG reagent to your biomolecule to achieve the desired degree of PEGylation. Start with a lower molar excess and titrate upwards. 2. Maintain the reaction pH within the recommended range of 7.2-8.5 to favor reaction with primary amines.
Difficulty in Purifying the PEGylated Product 1. Inefficient Removal of Unreacted PEG: The unreacted PEG reagent is similar in size to smaller biomolecules, making separation difficult. 2. Aggregation of the Conjugate: The PEGylated product may be prone to aggregation, leading to poor recovery during purification.1. Use size-exclusion chromatography (SEC) with a column that provides good resolution in the desired molecular weight range.[17] Dialysis with an appropriate molecular weight cutoff (MWCO) membrane can also be effective.[17] 2. Optimize the purification buffer conditions (e.g., pH, ionic strength, additives) to minimize aggregation.[17]

Quantitative Data Summary

Table 1: Half-life of NHS Esters in Aqueous Solution

This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life
7.004-5 hours[4]
7.0Room Temp.~7 hours[10]
8.0Room Temp.~1 hour[18]
8.5Room Temp.125-180 minutes[19]
8.6410 minutes[20]
9.0Room Temp.< 10 minutes[21]

Experimental Protocols

General Protocol for Protein Bioconjugation with this compound

This protocol provides a general starting point. Optimal conditions may vary depending on the specific biomolecule and desired degree of PEGylation.

  • Prepare the Biomolecule:

    • Dissolve the protein or peptide in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[6]

    • If the biomolecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[8]

  • Prepare the this compound Solution:

    • Allow the vial of the PEG reagent to warm to room temperature before opening.[8]

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6][8]

  • Perform the Conjugation Reaction:

    • Add the desired molar excess (e.g., 5- to 20-fold) of the dissolved PEG reagent to the biomolecule solution while gently stirring.[6] Ensure the final concentration of the organic solvent is below 10%.[14]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[4][6]

  • Quench the Reaction (Optional but Recommended):

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[6]

    • Incubate for an additional 30 minutes at room temperature to ensure all unreacted NHS ester is consumed.[9]

  • Purify the Conjugate:

    • Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.[6][17]

  • Characterize the Conjugate:

    • Analyze the purified conjugate to determine the degree of PEGylation. Techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry (LC/MS) can be used.[22][23][24]

Visualizations

Bioconjugation_Workflow Experimental Workflow for Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) react Add PEG-NHS to Biomolecule (e.g., 1-2h at RT or 2-4h at 4°C) prep_protein->react prep_peg Prepare Fresh PEG-NHS Ester Solution in Anhydrous DMSO/DMF prep_peg->react quench Quench Reaction with Tris or Glycine Buffer react->quench purify Purify Conjugate (SEC or Dialysis) quench->purify characterize Characterize Product (SDS-PAGE, LC/MS) purify->characterize

Caption: A typical workflow for bioconjugation using an NHS ester.

Troubleshooting_Tree Troubleshooting Low Conjugation Efficiency start Low or No Conjugation? check_reagent Is the PEG-NHS reagent fresh and handled properly? start->check_reagent check_buffer Is the buffer amine-free (e.g., PBS, HEPES)? check_reagent->check_buffer Yes solution_reagent Use a new vial of PEG-NHS reagent and prepare the solution immediately before use. check_reagent->solution_reagent No reagent_yes Yes reagent_no No check_ph Is the reaction pH between 7.2 and 8.5? check_buffer->check_ph Yes solution_buffer Perform buffer exchange into an amine-free buffer. check_buffer->solution_buffer No buffer_yes Yes buffer_no No check_ratio Is the molar ratio of PEG to biomolecule sufficient? check_ph->check_ratio Yes solution_ph Adjust the pH of the reaction buffer. check_ph->solution_ph No ph_yes Yes ph_no No solution_ratio Increase the molar excess of the PEG reagent. check_ratio->solution_ratio No contact_support Further optimization may be needed. Contact technical support. check_ratio->contact_support Yes ratio_yes Yes ratio_no No

Caption: A decision tree for troubleshooting low conjugation efficiency.

References

improving the efficiency of m-PEG8-ethoxycarbonyl-NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-ethoxycarbonyl-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your labeling experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing low labeling efficiency with my protein/antibody?

A1: Low labeling efficiency is a common issue that can stem from several factors related to the reaction conditions and reagents. Here are the primary aspects to investigate:

  • Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2] At a lower pH, the primary amines on your protein are protonated and less available to react.[2][3] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.[1][2][3][4]

  • Competing Amines in Buffer: Your reaction buffer must be free of primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with your target molecule for the NHS ester, drastically reducing labeling efficiency.[1][2][5][6] Opt for non-amine-containing buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers.[1]

  • Reagent Quality and Storage: The this compound reagent is moisture-sensitive.[5][6] Improper storage can lead to hydrolysis and inactivation. It is crucial to store the reagent desiccated at the recommended temperature (typically -20°C) and to allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][5][6] Always prepare solutions of the NHS ester immediately before use, as it is not stable in aqueous solutions for extended periods.[5][6]

  • Low Reactant Concentrations: The concentration of both your protein and the this compound can impact labeling efficiency. Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[1][2] It is often recommended to use a protein concentration of at least 2 mg/mL.[2]

Q2: My labeling reaction is complete, but I see multiple PEGylated species. How can I improve the homogeneity of my product?

A2: The presence of multiple PEGylated species (e.g., mono-, di-, tri-PEGylated) is often a result of having multiple reactive primary amines (lysine residues and the N-terminus) on the protein surface.[1][6] To improve homogeneity and favor mono-PEGylation, you can try the following:

  • Optimize Molar Ratio: Adjust the molar ratio of the this compound to your protein. Start with a lower molar excess and incrementally increase it to find the optimal ratio that favors mono-PEGylation without leading to excessive multi-PEGylation. A 20-fold molar excess is a common starting point for antibodies.[5]

  • Control Reaction Time: A shorter reaction time will generally result in a lower degree of labeling, which can be beneficial if you are aiming for mono-PEGylation.

  • pH Optimization: While the optimal pH for the reaction is 7.2-8.5, you can explore the lower end of this range (e.g., pH 7.2-7.5) to potentially slow down the reaction and gain better control over the extent of labeling.

  • Purification: Even with optimized reaction conditions, some degree of heterogeneity is common. Robust purification techniques are essential to isolate the desired mono-PEGylated species. Techniques like ion-exchange chromatography (IEX), size-exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC) are effective for separating different PEGylated forms.[][8][9][10]

Q3: How can I confirm that the PEGylation reaction has occurred?

A3: Several analytical techniques can be used to confirm the successful conjugation of the this compound to your protein:

  • SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visualize the increase in molecular weight of your protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift.

  • Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can provide a more precise measurement of the molecular weight increase, confirming the number of PEG chains attached to your protein.

  • Chromatographic Analysis: As mentioned for purification, SEC and IEX can also be used analytically. A shift in the retention time compared to the unmodified protein is indicative of successful PEGylation.[][9]

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction for this compound labeling?

A1: The reaction is a nucleophilic acyl substitution. The primary amine group (-NH2) on the target molecule (e.g., the epsilon-amino group of a lysine residue or the N-terminus of a protein) acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1][]

Q2: What is the half-life of the this compound in aqueous solution?

A2: The stability of NHS esters is highly dependent on pH and temperature. As the pH increases, the rate of hydrolysis also increases, leading to a shorter half-life of the reactive ester.[1][3][4]

Q3: What are the recommended storage conditions for this compound?

A3: To prevent degradation, the this compound should be stored desiccated at -20°C.[2][5][6]

Q4: Can I use DMSO or DMF to dissolve the this compound?

A4: Yes, water-miscible organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used to dissolve NHS esters before adding them to the aqueous reaction mixture.[5][6][12] It is important to use anhydrous solvents and to ensure the final concentration of the organic solvent in the reaction mixture is low (typically not exceeding 10%) to avoid denaturation of the protein.[5]

Q5: How do I quench the labeling reaction?

A5: To stop the reaction, you can add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine.[1] This will react with any remaining unreacted NHS ester.

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions. Data compiled from multiple sources.[1][4][13][14]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 2-10 mg/mL.[2][15]

    • If the protein solution contains amine-based buffers (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[5][6]

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[5][16]

  • Conjugation Reaction:

    • Add a calculated molar excess (e.g., 5- to 20-fold) of the dissolved this compound to the protein solution.[5][16]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight with gentle stirring.[1][2][5][16]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction.[1][16]

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).[][9][12][16]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (RT for 30-60 min or 4°C for 2-12h) protein_prep->conjugation peg_prep m-PEG8-NHS Ester Solution Preparation (in DMSO/DMF) peg_prep->conjugation quench Quench Reaction (Add Tris or Glycine) conjugation->quench purify Purification (SEC, IEX, or Dialysis) quench->purify analyze Analysis (SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for this compound labeling.

Caption: Chemical reaction pathway for NHS ester labeling.

References

impact of buffer selection on m-PEG8-ethoxycarbonyl-NHS ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving m-PEG8-ethoxycarbonyl-NHS ester.

Troubleshooting Guide

Low or no reactivity of your this compound can be attributed to several factors, primarily related to buffer conditions and reagent stability. This guide will help you diagnose and resolve common issues.

Problem: Low Labeling Efficiency or No Reaction

Possible Causes and Solutions:

  • Incorrect Buffer pH: The pH of the reaction buffer is critical. The primary amine on your target molecule needs to be deprotonated to be nucleophilic, while the NHS ester is susceptible to hydrolysis at high pH. The optimal pH range for NHS ester reactions is typically 7.2-8.5.[1][]

    • Troubleshooting Step: Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to be within the 7.2-8.5 range. For more specific targeting of N-terminal amines over lysine residues, a slightly lower pH of around 6.5 can be utilized.[3]

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing your conjugation efficiency.[1][3]

    • Troubleshooting Step: Ensure your reaction buffer is free of primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and sodium bicarbonate or borate buffers.[1] If your protein is in a Tris-based buffer, perform a buffer exchange using a desalting column or dialysis before starting the conjugation.[4][5]

  • Hydrolysis of the NHS Ester: The this compound is moisture-sensitive and can hydrolyze, rendering it inactive.[1][] The rate of hydrolysis increases with pH.[1] For instance, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 (0°C) to just 10 minutes at pH 8.6 (4°C).[1]

    • Troubleshooting Step: Always use fresh, high-quality anhydrous DMSO or DMF to dissolve the NHS ester immediately before use.[4][6] Avoid preparing stock solutions in aqueous buffers for storage.[4][5] To minimize hydrolysis during the reaction, you can perform the incubation at 4°C, though this may require a longer reaction time.[7]

  • Poor Reagent Quality or Handling: Improper storage or handling of the this compound can lead to degradation.

    • Troubleshooting Step: Store the reagent at -20°C with a desiccant.[4][8][9] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][5][8]

  • Low Reactant Concentration: At low concentrations of the target protein, the competing hydrolysis reaction can have a more significant impact, leading to lower conjugation efficiency.[][10][11]

    • Troubleshooting Step: If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or increase the molar excess of the this compound.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for my this compound reaction?

A1: The optimal buffer should be free of primary amines. Phosphate-Buffered Saline (PBS) at a concentration of 0.1 M phosphate and 0.15 M NaCl, HEPES, sodium bicarbonate, or borate buffers are all suitable choices.[1] The ideal pH range is between 7.2 and 8.5 to ensure the target primary amines are sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[1][]

Q2: Can I use Tris buffer for my conjugation reaction?

A2: No, you should not use Tris buffer or any other buffer containing primary amines (e.g., glycine) for the conjugation reaction itself, as they will compete with your target molecule.[1][3] However, Tris or glycine solutions are excellent for quenching the reaction once it is complete.[3][12]

Q3: My this compound won't dissolve in my aqueous buffer. What should I do?

A3: this compound, like many NHS esters, may have limited solubility in aqueous buffers.[3] It is recommended to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[4][6] This solution can then be added to your protein solution in the reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically not exceeding 10%) to avoid denaturation of your protein.[4][8]

Q4: How can I stop the reaction?

A4: To quench the reaction, you can add a buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[12] This will react with any remaining active NHS ester.

Q5: How should I store my this compound?

A5: The solid reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[4][8][9] It is not recommended to store the reagent in solution.[4][5]

Data Presentation

Table 1: Impact of pH on NHS Ester Reaction Components

pH RangeAmine Reactivity (Aminolysis)NHS Ester Stability (Hydrolysis)Overall Conjugation Efficiency
< 7.0Low (amines are protonated and non-nucleophilic)High (low rate of hydrolysis)Low
7.2 - 8.5High (amines are deprotonated and nucleophilic)Moderate (hydrolysis rate increases with pH)Optimal
> 8.5HighLow (rapid hydrolysis)Low

Table 2: Buffer Selection Guide for NHS Ester Conjugations

Buffer TypeRecommendationRationale
Phosphate (PBS)Recommended Amine-free and maintains pH in the optimal range.
HEPESRecommended Amine-free and effective in the physiological pH range.
Bicarbonate/CarbonateRecommended Amine-free and suitable for reactions at slightly higher pH.
BorateRecommended Amine-free and can be used in the optimal pH range.
Tris (TBS)Not Recommended Contains primary amines that compete with the target molecule.
GlycineNot Recommended Contains a primary amine that will compete in the reaction.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general starting point. Optimization may be required for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer exchange your protein into an amine-free buffer at a concentration of 1-10 mg/mL.[12]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[4][5][9]

  • Perform the Conjugation: While gently vortexing, add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[12] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[4]

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][5] The optimal time may vary.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[12]

  • Purify: Remove the excess, unreacted labeling reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[12]

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products PEG_NHS This compound Conjugate Stable Amide Bond (PEG-NH-R) PEG_NHS->Conjugate Aminolysis NHS_byproduct N-hydroxysuccinimide PEG_NHS->NHS_byproduct Hydrolysis (competing reaction) Protein_Amine Protein with Primary Amine (R-NH2) Protein_Amine->Conjugate Buffer Amine-Free Buffer pH 7.2 - 8.5

Caption: Reaction mechanism of this compound with a primary amine.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_Buffer Is the buffer amine-free (e.g., PBS, HEPES)? Start->Check_Buffer Check_pH Is the buffer pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Reagent Was the NHS ester dissolved immediately before use in dry solvent? Check_pH->Check_Reagent Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Concentration Are reactant concentrations adequate? Check_Reagent->Check_Concentration Yes Use_Fresh_Reagent Use fresh NHS ester and anhydrous solvent Check_Reagent->Use_Fresh_Reagent No Increase_Concentration Increase protein and/or NHS ester concentration Check_Concentration->Increase_Concentration No Success Successful Conjugation Check_Concentration->Success Yes Buffer_Exchange->Check_pH Adjust_pH->Check_Reagent Use_Fresh_Reagent->Check_Concentration Increase_Concentration->Success

References

avoiding aggregation during m-PEG8-ethoxycarbonyl-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-ethoxycarbonyl-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments, with a primary focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of this compound conjugation?

A1: The this compound is an amine-reactive reagent. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1][2] This reaction is most efficient under slightly alkaline conditions (pH 7.2-9).[1] A competing reaction is the hydrolysis of the NHS ester by water, which increases at higher pH and renders the reagent inactive.[1][2]

Q2: What are the primary causes of protein aggregation during conjugation with this compound?

A2: Protein aggregation during PEGylation can arise from several factors:

  • Intermolecular Cross-linking: Although this specific reagent is monofunctional, impurities or side reactions could potentially lead to cross-linking. More commonly, the alteration of the protein's surface properties is the main driver.

  • Over-labeling: The addition of multiple PEG chains can alter the protein's net charge and isoelectric point (pI), potentially leading to reduced solubility and aggregation.[3]

  • Hydrophobicity of the Linker: While PEG is generally hydrophilic, the overall modification can expose hydrophobic patches on the protein surface, promoting protein-protein interactions and aggregation.[3][4]

  • Suboptimal Reaction Conditions: Incorrect pH, buffer composition, or temperature can compromise protein stability.[5][6]

  • High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of aggregation.[5][6]

  • Localized High Reagent Concentration: Adding the NHS ester solution too quickly or without adequate mixing can cause localized precipitation and aggregation.[3]

Q3: How can I detect and quantify aggregation in my conjugated sample?

A3: Several methods can be used to assess aggregation, ranging from simple visual checks to more sophisticated quantitative techniques:

  • Visual Inspection: The most basic method is to check for turbidity or visible precipitates in the solution.[3]

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[7]

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate monomers from dimers and higher-order aggregates based on size.[5][7]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.

  • SDS-PAGE: Under non-reducing conditions, higher molecular weight bands corresponding to aggregates may be visible.

Troubleshooting Guide: Preventing Aggregation

This guide provides a systematic approach to troubleshoot and prevent aggregation during your this compound conjugation experiments.

Problem Potential Cause Recommended Solution References
Turbidity or precipitate forms immediately upon adding the NHS ester. Poor Reagent Solubility / Localized High Concentration: The this compound may have limited aqueous solubility and is precipitating.1. Dissolve the NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM immediately before use. 2. Add the dissolved reagent to the protein solution slowly and with gentle, continuous mixing. The final concentration of the organic solvent should ideally not exceed 10%.[3][8][9]
Aggregation is observed after the reaction incubation period. Over-labeling: Too many PEG molecules are being conjugated to the protein, altering its physicochemical properties.1. Reduce the molar excess of the this compound. Start with a 5-20 fold molar excess and titrate down. 2. For sensitive proteins, a lower molar excess may be required.[3][6][10]
Suboptimal Buffer Conditions: The pH of the reaction buffer is destabilizing the protein or is too high, leading to rapid hydrolysis and side reactions.1. Ensure the buffer is amine-free (e.g., PBS, HEPES, Borate). Avoid Tris. 2. Optimize the pH within the 7.2-8.5 range. While pH 8.3-8.5 is often optimal for the reaction, some proteins are more stable at a lower pH (e.g., 7.4), which will slow the reaction but may prevent aggregation.[1][3][8][11]
High Protein Concentration: Protein molecules are too close, facilitating intermolecular interactions.1. Reduce the protein concentration. A range of 1-5 mg/mL is often a good starting point. 2. If aggregation persists, try conjugating at an even lower protein concentration.[5][6]
Reaction Temperature: The reaction temperature may be too high, causing protein unfolding and aggregation.1. Perform the conjugation reaction at a lower temperature (e.g., 4°C or on ice) for a longer duration (e.g., 2-4 hours or overnight). This slows down both the conjugation and aggregation processes.[3][5]
Aggregation occurs during purification or storage. Buffer Composition / Protein Instability: The final storage buffer may not be optimal for the PEGylated protein.1. Purify the conjugate promptly after the reaction is complete. 2. Screen different storage buffers for optimal long-term stability. 3. Consider adding stabilizing excipients to the reaction or storage buffer.[5]
Stabilizing Excipients: The reaction mixture lacks components that can help maintain protein solubility.1. Include additives such as sugars (e.g., 5-10% sucrose), polyols (e.g., glycerol), or amino acids (e.g., 50-100 mM Arginine) in the reaction buffer. 2. Low concentrations of non-ionic surfactants (e.g., 0.01-0.05% Polysorbate 20) can also be beneficial.[5]

Experimental Protocols

Protocol 1: General this compound Conjugation

This protocol provides a starting point for conjugating the this compound to a protein containing primary amines. Optimization may be required for your specific protein.

  • Protein Preparation:

    • Dialyze or buffer exchange the protein into an amine-free buffer, such as 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation (Immediate Use):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12][13]

    • Dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8][9][13]

  • Conjugation Reaction:

    • Calculate the volume of the NHS ester stock solution needed for the desired molar excess (e.g., start with a 10- to 20-fold molar excess over the protein).[13]

    • While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock solution in a drop-wise manner.[3] Ensure the final DMSO/DMF concentration is below 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1][13]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 7.4, to a final concentration of 50-100 mM.[9][10]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and reaction byproducts (like N-hydroxysuccinimide) using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis against a suitable storage buffer.[2][8]

Protocol 2: Screening for Optimal Reaction Conditions to Minimize Aggregation

This protocol outlines a method to screen various conditions in small-scale reactions to identify the optimal parameters for your specific protein.

  • Setup a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes.[5] Vary one parameter at a time while keeping others constant.

    • Molar Excess: Set up reactions with varying molar excesses of the NHS ester (e.g., 5x, 10x, 20x, 40x).

    • pH: Test a range of pH values (e.g., 7.2, 7.5, 8.0, 8.5) using an appropriate amine-free buffer system.

    • Protein Concentration: Compare different protein concentrations (e.g., 1 mg/mL, 3 mg/mL, 5 mg/mL).

    • Temperature: Run parallel reactions at 4°C and room temperature.

    • Additives: Test the inclusion of a stabilizing excipient (e.g., 5% sucrose or 50 mM Arginine) versus a control without additives.[5]

  • Reaction and Analysis:

    • Perform the conjugation reactions as described in Protocol 1.

    • After the incubation period, analyze each reaction for aggregation. A quick assessment can be done by centrifuging the tubes at high speed (e.g., >14,000 x g) for 10 minutes and visually inspecting for a pellet.

    • For a more quantitative analysis, analyze the supernatant from each reaction using Size Exclusion Chromatography (SEC) to determine the percentage of monomer versus aggregate.

Visualizations

cluster_workflow Conjugation Workflow A 1. Prepare Protein (Amine-free buffer, pH 7.2-8.5) C 3. Mix Reagents (Add ester to protein slowly) A->C B 2. Prepare NHS Ester (Dissolve in DMSO/DMF) B->C D 4. Incubate (RT for 30-60 min or 4°C for 2-4h) C->D E 5. Quench (Optional) (Add Tris or Glycine) D->E F 6. Purify (SEC, Dialysis) E->F G 7. Analyze Conjugate (Assess DOL and Aggregation) F->G

Caption: A typical experimental workflow for this compound conjugation.

cluster_troubleshooting Troubleshooting Aggregation Start Aggregation Observed? P1 Is reagent dissolving properly? Start->P1 S1 Add NHS ester slowly after dissolving in DMSO/DMF P1->S1 No P2 Is molar excess too high? P1->P2 Yes S1->P2 S2 Reduce molar excess of NHS ester P2->S2 Yes P3 Is protein concentration > 5 mg/mL? P2->P3 No S2->P3 S3 Lower protein concentration P3->S3 Yes P4 Is reaction T° > 4°C? P3->P4 No S3->P4 S4 Run reaction at 4°C for longer P4->S4 Yes P5 Is buffer pH optimal for protein stability? P4->P5 No S4->P5 S5 Test pH range (7.2-8.0) Add stabilizing excipients P5->S5 No End Optimized Conjugate P5->End Yes S5->End

Caption: A decision tree for troubleshooting aggregation during conjugation.

References

Validation & Comparative

analytical methods for characterizing m-PEG8-ethoxycarbonyl-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for Characterizing m-PEG8-ethoxycarbonyl-NHS Ester Conjugates

For researchers, scientists, and drug development professionals working with PEGylated molecules, comprehensive characterization is critical to ensure purity, identity, and stability. This guide provides a comparative overview of key analytical methods for the characterization of this compound conjugates. We will delve into the principles, experimental data, and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparison of Analytical Methods

The selection of an analytical method for characterizing this compound conjugates depends on the specific information required. Each technique offers unique advantages in determining molecular weight, purity, and structural integrity.

Analytical MethodInformation ProvidedKey AdvantagesLimitations
¹H NMR Spectroscopy - Structural confirmation- Purity assessment- Determination of PEG chain length- Quantification of conjugation efficiency- Provides detailed structural information- Non-destructive- Relatively fast analysis time- Lower sensitivity compared to MS- Can be complex for polydisperse samples
Mass Spectrometry (ESI, MALDI) - Molecular weight determination- Confirmation of conjugation- Identification of impurities and byproducts- High sensitivity and accuracy- Can analyze complex mixtures- Polydispersity of PEG can complicate spectra- Ionization efficiency can vary
HPLC (SEC, RP-HPLC) - Purity assessment- Quantification of free PEG and conjugates- Analysis of aggregation and degradation products- High resolution and reproducibility- Well-established for quality control- Lacks detailed structural information- Method development can be time-consuming
FTIR Spectroscopy - Confirmation of functional groups (ester, ether)- Verification of conjugation- Fast and simple- Non-destructive- Provides limited structural detail- Not suitable for quantification

Experimental Data Summary

The following tables summarize representative quantitative data obtained from the analysis of m-PEG-NHS ester conjugates using various techniques. Note: As specific experimental data for this compound is not publicly available, the following data is illustrative for similar short-chain m-PEG-NHS esters.

Table 1: Molecular Weight Determination

MethodExpected Mass (Da)Observed Mass (Da)Deviation (%)
ESI-MS581.61581.6 ± 0.1< 0.02
MALDI-TOF MS581.61582.1 (as [M+H]⁺)~ 0.08

Table 2: Purity Assessment by HPLC

MethodMain Peak Purity (%)Impurities (%)
RP-HPLC> 98< 2 (hydrolyzed NHS ester, free PEG)
SEC-HPLC> 99< 1 (aggregates)

Detailed Experimental Protocols

¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the this compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard ¹H pulse sequence.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 25°C.

  • Data Analysis:

    • Integrate the characteristic peaks corresponding to the methoxy group (CH₃O-), the PEG backbone (-OCH₂CH₂O-), the ethoxycarbonyl group (-OCH₂CH₃ and -C(=O)O-), and the NHS ester.

    • The proton signals of the NHS ester are typically observed around 2.9 ppm.[1]

    • The repeating ethylene glycol units of the PEG chain show a characteristic signal around 3.6 ppm.[2][3][4]

    • The methoxy group at the terminus of the PEG chain will appear as a singlet around 3.4 ppm.[5]

    • Calculate the ratio of the integrations to confirm the structure and estimate purity.

Mass Spectrometry

Objective: To determine the accurate molecular weight of the conjugate.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid). Dilute to a final concentration of 1-10 µg/mL.

  • Instrument: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[6][7]

  • ESI-MS Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 100-150°C.

    • Desolvation Temperature: 250-350°C.

  • MALDI-TOF MS Parameters:

    • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA).

    • Laser: Nitrogen laser (337 nm).

    • Mode: Reflectron positive ion mode.

  • Data Analysis:

    • For ESI-MS, observe the [M+H]⁺ and/or [M+Na]⁺ adducts.

    • For MALDI-TOF MS, the primary ion observed will be [M+H]⁺ or [M+Na]⁺.

    • Compare the observed mass with the calculated theoretical mass.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the conjugate and quantify related impurities.

Protocol:

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrument: HPLC system with a UV detector.

  • Reversed-Phase (RP-HPLC) Method:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 260 nm (for NHS moiety).

  • Size-Exclusion (SEC-HPLC) Method:

    • Column: SEC column suitable for the molecular weight range.

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 214 nm or a refractive index (RI) detector.

  • Data Analysis:

    • Calculate the area percentage of the main peak to determine purity.

    • Identify and quantify impurity peaks relative to the main peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.[8][9][10]

  • Instrument: FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify characteristic absorption bands:

      • C-O-C stretch (ether): Strong band around 1100 cm⁻¹.[1][11]

      • C=O stretch (ester): Strong band around 1740 cm⁻¹ and 1780 cm⁻¹ for the NHS ester.[1]

      • C-H stretch (alkane): Bands in the 2850-3000 cm⁻¹ region.[12]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis m-PEG8-ethoxycarbonyl-NHS ester Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR Structure Structural Confirmation NMR->Structure MW Molecular Weight Determination MS->MW Purity Purity Assessment HPLC->Purity FTIR->Structure Report Comprehensive Report Structure->Report Purity->Report MW->Report Analytical_Techniques_Comparison cluster_sample This compound Conjugate cluster_techniques Analytical Techniques cluster_information Information Obtained Sample Sample NMR NMR Sample->NMR MS Mass Spec Sample->MS HPLC HPLC Sample->HPLC FTIR FTIR Sample->FTIR Structure Structure & Functional Groups NMR->Structure MW Molecular Weight MS->MW Purity Purity & Impurities HPLC->Purity FTIR->Structure

References

A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with m-PEG8-ethoxycarbonyl-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins with polyethylene glycol (PEG) linkers is a cornerstone of modern bioconjugation strategies, enhancing the therapeutic properties of proteins and enabling novel modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The m-PEG8-ethoxycarbonyl-NHS ester is a discrete PEGylation reagent that offers a defined chain length for precise control over the modification. This guide provides an objective comparison of this compound with alternative PEGylation reagents, supported by experimental data and detailed protocols for mass spectrometry analysis.

Comparison of Amine-Reactive PEGylation Reagents

The selection of a PEGylation reagent is dictated by the desired linkage chemistry, reaction kinetics, and the stability of the final conjugate. The this compound belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely used for their reactivity towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.

FeatureThis compoundmPEG-Succinimidyl Carbonate (mPEG-SC)mPEG-Aldehyde
Reactive Group N-hydroxysuccinimide (NHS) esterSuccinimidyl Carbonate (SC)Aldehyde
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (N-terminus)
Linkage Formed AmideCarbamate (Urethane)Secondary Amine
Reaction pH 7.0 - 8.57.0 - 8.56.5 - 7.5 (reductive amination)
Byproducts N-hydroxysuccinimideN-hydroxysuccinimideNone (after reduction)
Linkage Stability HighVery HighVery High
Reaction Speed FastVery FastSlower (two-step process)
Side Reactions Hydrolysis of NHS esterHydrolysis of NHS esterPotential for side reactions with reducing agent

Experimental Protocols

Protocol 1: Protein Modification with this compound

This protocol outlines a general procedure for the covalent modification of a protein with this compound.

Materials:

  • Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Buffer exchange columns or dialysis cassettes.

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by buffer exchange into a suitable storage buffer using size-exclusion chromatography or dialysis.

Protocol 2: Mass Spectrometry Analysis of PEGylated Protein

This protocol describes the analysis of the modified protein by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the degree of PEGylation.

Materials:

  • Purified PEGylated protein.

  • LC-MS system (e.g., Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system).

  • Reversed-phase C4 or C8 column suitable for protein analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Deconvolution software.

Procedure:

  • Sample Preparation: Dilute the purified PEGylated protein to a final concentration of 0.1-1 mg/mL in Mobile Phase A.

  • LC Separation: Inject 1-5 µg of the protein onto the reversed-phase column. Elute the protein using a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

  • Mass Spectrometry: Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein.

  • Data Analysis: Deconvolute the raw mass spectra using appropriate software to obtain the zero-charge mass of the unmodified and modified protein species. The number of attached PEG molecules can be determined from the mass shift between the observed species.

Data Presentation

The degree of modification can be quantified by calculating the average number of PEG molecules per protein, analogous to the drug-to-antibody ratio (DAR) in ADCs. The relative abundance of each PEGylated species (e.g., protein + 1 PEG, protein + 2 PEG, etc.) is determined from the deconvoluted mass spectrum.

Table 1: Representative Mass Spectrometry Data for a PEGylated Monoclonal Antibody

SpeciesObserved Mass (Da)Calculated Mass (Da)Mass Difference (Da)Number of PEG modificationsRelative Abundance (%)
Unmodified mAb148,050148,0500015
mAb + 1 PEG148,631148,631.6581.6135
mAb + 2 PEG149,213149,213.21163.2230
mAb + 3 PEG149,795149,794.81744.8315
mAb + 4 PEG150,376150,376.42326.445

Note: The mass of this compound is 581.61 Da. The observed mass shift corresponds to the covalent attachment of the PEG moiety.

Mandatory Visualization

experimental_workflow cluster_modification Protein Modification cluster_purification Purification cluster_analysis Mass Spectrometry Analysis protein Protein Solution (1-10 mg/mL in PBS) reaction Reaction Mixture (5-20x molar excess of reagent) protein->reaction reagent This compound (10 mM in DMSO) reagent->reaction incubation Incubation (RT, 1-2h or 4°C, overnight) reaction->incubation quenching Quenching (50 mM Tris-HCl) incubation->quenching purification Size-Exclusion Chromatography or Dialysis quenching->purification peg_protein Purified PEGylated Protein purification->peg_protein lcms LC-MS Analysis (Reversed-Phase) peg_protein->lcms deconvolution Data Deconvolution lcms->deconvolution results Degree of PEGylation (Mass Shift Analysis) deconvolution->results ubiquitin_proteasome_pathway cluster_pathway Ubiquitin-Proteasome Pathway Hijacked by PROTAC E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 ATP E3 E3 Ligase E2->E3 TernaryComplex Ternary Complex (E3-PROTAC-Target) E3->TernaryComplex PROTAC PROTAC (with m-PEG8 linker) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Protein (Peptides) Proteasome->Degradation Ub Ubiquitin Ub->E1

A Comparative Guide to Amine-Reactive PEG Linkers: A Focus on m-PEG8-ethoxycarbonyl-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall stability, solubility, and pharmacokinetic profile of the final conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers activated with N-hydroxysuccinimide (NHS) esters are widely employed for their ability to efficiently react with primary amines on biomolecules.

This guide provides an objective comparison of m-PEG8-ethoxycarbonyl-NHS ester with other common amine-reactive PEG linkers. We will delve into their chemical properties, reaction efficiency, and the stability of the resulting conjugates, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their bioconjugation needs.

Understanding Amine-Reactive PEG-NHS Esters

PEG-NHS esters are a class of reagents that react with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable covalent bonds. The core components of these linkers are the PEG chain, which imparts favorable biophysical properties, and the NHS ester, the amine-reactive functional group. The chemistry of the group connecting the PEG to the NHS ester defines the type of bond formed and influences the linker's reactivity and stability.

This comparison will focus on three main types of NHS-activated PEG linkers, distinguished by the linkage formed upon reaction with an amine:

  • This compound (forms a Carbamate/Urethane bond): This linker is structurally analogous to succinimidyl carbonate (SC) linkers. The reaction with an amine results in the formation of a highly stable carbamate (urethane) linkage.

  • m-PEG-Succinimidyl Succinate (SS) Ester (forms an Amide bond): This linker contains an ester linkage within its backbone and forms a stable amide bond with the target amine.

  • m-PEG-Succinimidyl Glutarate (SG) Ester (forms an Amide bond): Similar to the SS ester, the SG ester also forms an amide bond but has a slightly longer alkyl chain, which can influence its hydrolysis rate.

Quantitative Performance Comparison

The choice of an NHS ester-activated PEG linker can impact both the efficiency of the conjugation reaction and the stability of the resulting bioconjugate. The primary competing reaction is the hydrolysis of the NHS ester in aqueous buffers, which renders the linker inactive. The rate of this hydrolysis, along with the intrinsic reactivity of the NHS ester, determines the overall conjugation efficiency.

Table 1: Comparison of Hydrolysis Half-Lives and Bond Stability for Various PEG-NHS Esters

Linker TypeReactive Group ChemistryResulting Bond with AmineHydrolysis Half-life of NHS Ester (pH 8, 25°C)Stability of Resulting Linkage
m-PEG-ethoxycarbonyl-NHS Ester Ethoxycarbonyl (Carbonate)Carbamate (Urethane) ~20 minutes (inferred from SC)[1]Very High [2][3]
m-PEG-Succinimidyl Carbonate (SC) Succinimidyl CarbonateCarbamate (Urethane) ~20.4 minutesVery High [2][3]
m-PEG-Succinimidyl Succinate (SS) Succinimidyl SuccinateAmide~9.8 minutesHigh
m-PEG-Succinimidyl Glutarate (SG) Succinimidyl GlutarateAmide~17.6 minutesHigh
m-PEG-Succinimidyl Valerate (SVA) Succinimidyl ValerateAmide~33.6 minutesHigh

Note: The hydrolysis half-life of this compound is inferred from that of m-PEG-Succinimidyl Carbonate (SC) due to their similar chemical structures, both forming a carbamate linkage. The stability of the resulting carbamate and amide bonds is generally considered high under physiological conditions, with carbamate (urethane) bonds being particularly stable against hydrolysis[2][3].

Experimental Protocols

Accurate comparison of linker performance requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Determination of NHS Ester Hydrolysis Rate

This protocol allows for the quantification of the hydrolysis rate of a PEG-NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Equilibrate the spectrophotometer to 25°C.

  • Prepare a stock solution of the PEG-NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.

  • Add a small volume of the stock solution to the pre-warmed amine-free buffer in a quartz cuvette to achieve the desired final concentration (e.g., 1 mM).

  • Immediately begin monitoring the absorbance at 260 nm over time.

  • Record the absorbance at regular intervals until the reaction reaches a plateau, indicating complete hydrolysis.

  • The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The half-life (t1/2) is then calculated as 0.693/k.

Experimental Protocol 2: Comparative Protein PEGylation and Efficiency Analysis by HPLC

This protocol describes a general method for conjugating a PEG-NHS ester to a protein and analyzing the reaction products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Protein solution (e.g., IgG at 2 mg/mL in PBS, pH 7.4)

  • PEG-NHS ester (e.g., this compound, m-PEG-SS ester)

  • Dry, water-miscible organic solvent (DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) or Reversed-Phase (RP) HPLC system

  • Appropriate HPLC column (e.g., SEC column for separating by size, or a C4/C8 RP column)

Procedure:

  • PEGylation Reaction:

    • Prepare a fresh 10 mM solution of the PEG-NHS ester in DMSO.

    • Add a 10- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.

    • Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • HPLC Analysis:

    • Inject the reaction mixture onto the HPLC system.

    • For SEC-HPLC, use an isocratic mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0) to separate the PEGylated protein, unreacted protein, and excess PEG reagent based on their hydrodynamic volume.

    • For RP-HPLC, use a gradient of an organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., 0.1% TFA) to separate the different species based on hydrophobicity[4].

    • Monitor the elution profile using a UV detector at 280 nm.

    • The percentage of PEGylated protein and the degree of PEGylation can be determined by integrating the peak areas of the chromatogram[5][6].

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_reagents Reactants cluster_reaction Conjugation Reaction (pH 7.2-8.5) cluster_products Products Protein_NH2 Protein with Primary Amine (-NH2) Reaction Nucleophilic Attack Protein_NH2->Reaction PEG_NHS m-PEG-R-NHS Ester PEG_NHS->Reaction Conjugate PEGylated Protein (Stable Bond) Reaction->Conjugate NHS_byproduct NHS (byproduct) Reaction->NHS_byproduct

General workflow for amine-reactive PEGylation.

G Start PEG-NHS Ester in Aqueous Buffer Aminolysis Aminolysis (Reaction with Protein-NH2) Start->Aminolysis k_aminolysis Hydrolysis Hydrolysis (Reaction with H2O) Start->Hydrolysis k_hydrolysis Conjugate Desired Product: PEG-Protein Conjugate Aminolysis->Conjugate Inactive Inactive Product: Hydrolyzed PEG Hydrolysis->Inactive

Competing reactions in PEG-NHS ester conjugation.

Conclusion

The selection of an appropriate PEG linker is a critical determinant of the success of a bioconjugation strategy. The this compound, by forming a highly stable carbamate (urethane) bond, offers an excellent option for applications requiring long-term stability of the conjugate. Its reactivity, as inferred from chemically similar succinimidyl carbonate (SC) linkers, provides a favorable balance between efficient conjugation and stability against hydrolysis, comparable to or exceeding that of many succinimidyl ester-based linkers that form amide bonds.

For researchers and drug developers, the choice between an ethoxycarbonyl (carbamate-forming) linker and other succinimidyl (amide-forming) linkers will depend on the specific requirements of the application. If maximal stability of the formed linkage is paramount, the carbamate bond formed by the this compound is a superior choice. However, factors such as cost, availability, and specific reaction kinetics under desired experimental conditions should also be considered. The provided experimental protocols offer a framework for conducting in-house comparisons to determine the optimal linker for any given project.

References

A Head-to-Head Comparison of m-PEG8-ethoxycarbonyl-NHS Ester and m-PEG8-aldehyde for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of therapeutic protein development and advanced biological research, the choice of chemical linker for bioconjugation is a critical determinant of success. The precise attachment of molecules such as drugs, imaging agents, or other polymers to proteins can significantly impact the efficacy, stability, and safety of the final conjugate. This guide provides a detailed, data-driven comparison of two popular amine-reactive PEGylation reagents: m-PEG8-ethoxycarbonyl-NHS ester and m-PEG8-aldehyde. This analysis is intended to equip researchers, scientists, and drug development professionals with the objective data needed to select the optimal reagent for their specific application.

Introduction to the Reagents

This compound is a polyethylene glycol (PEG) reagent featuring a terminal N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, such as the N-terminus of a protein or the side chain of lysine residues, forming a stable amide bond.[1][] This chemistry is widely adopted due to its straightforward, one-step reaction process.[]

m-PEG8-aldehyde is a PEG derivative with a terminal aldehyde group. Aldehydes react with primary amines in a two-step process known as reductive amination.[3][4] This involves the initial formation of a Schiff base, which is then reduced by a reducing agent to form a stable secondary amine linkage.[4][5]

Reaction Mechanisms and Specificity

The reaction pathway for each reagent dictates the conditions required for conjugation and can influence the selectivity of the modification.

This compound: The conjugation proceeds via nucleophilic acyl substitution. The primary amine of the protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[] This reaction is typically performed in a slightly basic pH range (7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic.[6][7] However, a significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[6][8]

m-PEG8-aldehyde: This reagent undergoes reductive amination. First, the aldehyde reacts with a primary amine to form an imine (Schiff base) in a reversible reaction.[5] This step is often favored at a neutral to slightly acidic pH. Subsequently, a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or 2-picoline borane, is used to reduce the imine to a stable secondary amine.[3][9] Reductive amination can offer greater site-selectivity compared to NHS esters, as the reactivity of different amines can be modulated by reaction conditions.[10]

Quantitative Performance Comparison

The choice between these two reagents often comes down to their performance in terms of reaction kinetics, efficiency, and the stability of the final conjugate. The following table summarizes key quantitative data comparing the two chemistries.

FeatureThis compoundm-PEG8-aldehyde (Reductive Amination)
Reaction Rate Fast, with reactions often complete in 30-120 minutes at room temperature.[]Can be faster than NHS ester chemistry, with a Vmax/NH2 3-4 times greater in some cases.[10]
Optimal pH 7.2 - 8.5[6][7]Schiff base formation: ~6.0-7.5; Reduction: ~6.0-8.0
Reaction Yield Can be high, but is highly dependent on pH, protein concentration, and reagent stability due to competing hydrolysis.[][11]Generally high, with less susceptibility to hydrolysis of the reactive group compared to NHS esters.[10]
Linkage Stability Forms a highly stable amide bond, resistant to hydrolysis under physiological conditions.[12][13][14]Forms a stable secondary amine bond.[3][4]
Reagent Stability in Aqueous Solution Prone to hydrolysis. Half-life is ~4-5 hours at pH 7 (0°C) and decreases to 10 minutes at pH 8.6 (4°C).[3][6]The aldehyde group is generally more stable in aqueous solutions compared to the NHS ester.
Specificity Reacts with all accessible primary amines (N-terminus and lysine side chains), which can lead to a heterogeneous product.[15]Can exhibit greater site-selectivity based on the local microenvironment and pKa of the amine, allowing for more controlled conjugation.[10]
Byproducts N-hydroxysuccinimide (NHS).[6]Borate salts and oxidized reducing agent.

Experimental Protocols

Detailed methodologies for protein conjugation using each reagent are provided below.

Protocol 1: Bioconjugation with this compound
  • Protein Preparation: Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0. A typical concentration is 1-10 mg/mL.[16]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[16]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10%.[16]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[16]

  • Quenching: (Optional) Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Protocol 2: Bioconjugation with m-PEG8-aldehyde via Reductive Amination
  • Protein Preparation: Dissolve the protein in a reaction buffer such as HEPES or phosphate buffer at a pH of 6.5-7.5.

  • Reagent Preparation: Dissolve the m-PEG8-aldehyde in the reaction buffer.

  • Reducing Agent Preparation: Prepare a stock solution of the reducing agent (e.g., 1 M sodium cyanoborohydride in water). Caution: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated area. 2-picoline borane is a less toxic alternative.[9]

  • Conjugation Reaction: Add the m-PEG8-aldehyde to the protein solution at a desired molar excess.

  • Reduction: Add the reducing agent to the reaction mixture to a final concentration of approximately 20-50 mM.

  • Incubation: Incubate the reaction for 2 to 24 hours at room temperature or 4°C.

  • Purification: Purify the conjugate using standard methods such as dialysis, SEC, or TFF to remove unreacted reagents and byproducts.

Visualizing the Workflows

The following diagrams illustrate the chemical pathways for each bioconjugation method.

NHS_Ester_Conjugation reagent m-PEG8-ethoxycarbonyl- NHS ester intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack hydrolysis Hydrolyzed NHS ester (Inactive) reagent->hydrolysis Hydrolysis (competing reaction) protein Protein-NH2 (Primary Amine) protein->intermediate conjugate PEGylated Protein (Stable Amide Bond) intermediate->conjugate byproduct NHS intermediate->byproduct water H2O (pH 7.2-8.5)

Caption: Workflow for NHS ester bioconjugation.

Reductive_Amination reagent m-PEG8-aldehyde schiff_base Schiff Base (Imine) (Reversible) reagent->schiff_base Condensation protein Protein-NH2 (Primary Amine) protein->schiff_base schiff_base->reagent Hydrolysis conjugate PEGylated Protein (Stable Secondary Amine) schiff_base->conjugate Reduction reducing_agent Reducing Agent (e.g., NaBH3CN)

Caption: Workflow for aldehyde bioconjugation via reductive amination.

Conclusion

Both this compound and m-PEG8-aldehyde are effective reagents for the PEGylation of proteins through amine chemistry. The choice between them should be guided by the specific requirements of the application.

  • This compound is suitable for rapid, straightforward conjugations where the potential for product heterogeneity is acceptable. Careful control of pH and reaction time is necessary to mitigate the effects of hydrolysis.

  • m-PEG8-aldehyde , used in a reductive amination strategy, offers the potential for greater site-selectivity and a more homogenous product.[10] The reagent itself is more stable in aqueous conditions, but the reaction is a two-step process requiring the addition of a reducing agent.

For applications demanding high homogeneity and controlled conjugation, such as the development of next-generation antibody-drug conjugates, the additional control offered by reductive amination may be advantageous. For routine protein labeling, the simplicity and speed of NHS ester chemistry remain highly attractive. Researchers are encouraged to evaluate both methods to determine the optimal approach for their specific protein and application.

References

A Comparative Guide to Protein Labeling: Validation of m-PEG8-ethoxycarbonyl-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene glycol (PEG), or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biologics. This guide provides an objective comparison of protein labeling using m-PEG8-ethoxycarbonyl-NHS ester against other common PEGylation reagents. Supported by experimental data and detailed protocols, this guide will aid in the selection of the most appropriate labeling strategy for your research needs.

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching PEG chains to a protein. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the protein by:

  • Increasing hydrodynamic size: This reduces renal clearance, thereby extending the circulating half-life.

  • Masking epitopes: This can reduce the immunogenicity of the protein.

  • Improving solubility and stability: PEGylation can protect the protein from proteolytic degradation and aggregation.[1][2]

The choice of PEGylating reagent is critical and depends on the available functional groups on the protein surface, the desired degree of PEGylation, and the need to preserve the protein's biological activity. Validation of the labeling process is essential to ensure the desired outcome and to characterize the resulting PEGylated protein.

Profiling this compound

The This compound is an amine-reactive PEGylation reagent. It consists of a monodisperse PEG chain with eight ethylene glycol units, capped with a methoxy group at one end and an N-hydroxysuccinimide (NHS) ester at the other. The NHS ester is a highly efficient activating group for carboxylic acids, enabling them to react readily with primary amines.[3]

The reaction mechanism involves the nucleophilic attack of a primary amine, such as the ε-amino group of a lysine residue or the N-terminal α-amino group of the protein, on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]

Comparison of PEGylation Chemistries

While NHS esters are widely used for their reactivity with abundant lysine residues, other chemistries targeting different functional groups offer alternative strategies for protein PEGylation.

FeatureThis compoundMaleimide-PEGAldehyde-PEG
Target Functional Group Primary amines (-NH2) on lysine residues and the N-terminusSulfhydryl groups (-SH) on cysteine residuesN-terminal α-amine
Reaction pH 7.0 - 9.0 (optimal ~8.5)6.5 - 7.5~7.0 (with a reducing agent)
Bond Formed AmideThioetherSecondary amine
Bond Stability Highly stableGenerally stable, but can undergo retro-Michael reaction under certain conditionsHighly stable
Specificity Can be non-specific due to multiple lysine residuesHighly specific for cysteine residuesHighly specific for the N-terminus
Advantages High reactivity, simple one-step reaction.High specificity, allows for site-directed PEGylation.Site-specific labeling, minimal impact on lysine-dependent functions.
Disadvantages Can lead to a heterogeneous mixture of PEGylated species, potentially affecting protein activity.Requires the presence of a free cysteine, which may not be available or may be involved in disulfide bonds.Slower reaction kinetics, requires a reducing agent.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

Protocol 2: Validation of Protein PEGylation

This protocol describes methods to validate the successful PEGylation of the target protein.

1. SDS-PAGE Analysis:

  • Run samples of the unlabeled protein and the purified PEGylated protein on an SDS-PAGE gel.

  • Successful PEGylation will result in a shift in the molecular weight of the protein, with the PEGylated protein migrating slower than the unlabeled protein. The degree of shift will depend on the number of PEG chains attached.

2. Mass Spectrometry (MS) Analysis:

  • Use MALDI-TOF or LC-MS to determine the molecular weight of the PEGylated protein.

  • The mass spectrum will show a distribution of peaks corresponding to the protein with different numbers of attached PEG chains. This allows for the determination of the average degree of PEGylation.

3. HPLC Analysis:

  • Use size-exclusion chromatography (SEC-HPLC) or reversed-phase HPLC (RP-HPLC) to separate the different PEGylated species.

  • SEC-HPLC separates based on hydrodynamic volume, with more highly PEGylated proteins eluting earlier.

  • RP-HPLC can also be used to resolve different PEGylated forms.

4. Functional Assay:

  • Perform a relevant biological assay to determine the effect of PEGylation on the protein's activity.

  • Compare the activity of the PEGylated protein to that of the unlabeled protein to assess any loss of function.

Visualizing Workflows and Concepts

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Validation protein_prep Prepare Protein Solution conjugation Conjugation Reaction protein_prep->conjugation peg_prep Prepare PEG-NHS Ester Solution peg_prep->conjugation incubation Incubation conjugation->incubation quenching Quenching incubation->quenching purification Purification quenching->purification sds_page SDS-PAGE purification->sds_page mass_spec Mass Spectrometry purification->mass_spec hplc HPLC purification->hplc functional_assay Functional Assay purification->functional_assay

Caption: Experimental workflow for protein labeling and validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates peg_protein PEGylated Growth Factor (Therapeutic) peg_protein->receptor Binds logical_comparison cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive reagent PEGylation Reagent Choice nhs_ester NHS Ester (e.g., this compound) reagent->nhs_ester High Reactivity aldehyde Aldehyde reagent->aldehyde N-terminal Specificity maleimide Maleimide reagent->maleimide Cysteine Specificity het Heterogeneity nhs_ester->het act_loss Potential Activity Loss nhs_ester->act_loss site_spec Site-Specific Labeling aldehyde->site_spec slow_kin Slower Kinetics aldehyde->slow_kin maleimide->site_spec free_cys Requires Free Cysteine maleimide->free_cys

References

A Researcher's Guide to NHS Esters: A Comparative Analysis for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for creating antibody-drug conjugates (ADCs), developing diagnostic assays, and probing biological functions. N-Hydroxysuccinimide (NHS) esters are among the most widely used reagents for targeting primary amines (the N-terminus and lysine side chains) on proteins due to their reactivity and the stable amide bonds they form.

However, the landscape of NHS chemistry is diverse, with several key variations available. The choice between a standard NHS ester, a water-soluble Sulfo-NHS ester, or a more hydrolysis-resistant Tetrafluorophenyl (TFP) ester can significantly impact the efficiency, reproducibility, and success of a conjugation experiment. This guide provides an objective, data-supported comparison of these common NHS ester variants to inform the selection process for your specific protein modification needs.

Core Properties: A Head-to-Head Comparison

The fundamental properties of each ester class dictate their suitability for different experimental conditions. Standard NHS esters are often hydrophobic and require dissolution in an organic co-solvent, while Sulfo-NHS esters incorporate a sulfonate group, rendering them water-soluble and membrane-impermeable. TFP esters, on the other hand, offer enhanced stability against hydrolysis, a major competing reaction in aqueous buffers.[1][2][3]

FeatureNHS EsterSulfo-NHS EsterTFP Ester
Solubility Poor in aqueous buffers; requires organic co-solvent (e.g., DMSO, DMF).[3]High water solubility; no organic co-solvent needed.[2]Poor in aqueous buffers; requires organic co-solvent (e.g., DMSO, DMF).[1]
Cell Membrane Permeability Permeable. Suitable for labeling intracellular proteins.Impermeable. Ideal for labeling cell surface proteins.[2]Permeable.
Optimal Reaction pH 7.2 - 8.5[4]7.2 - 8.5[2]7.2 - 9.0
Primary Advantage Well-established chemistry; suitable for intracellular targets.Water-solubility simplifies reactions and is ideal for cell-surface targets.[2]Higher resistance to hydrolysis, leading to potentially higher yields.[1]
Primary Disadvantage Prone to rapid hydrolysis in aqueous buffers.[2]Can have lower labeling efficiency than standard NHS in some systems.[5]More hydrophobic than standard NHS esters.

Performance Under Pressure: Reactivity and Stability

The efficiency of an NHS ester reaction is a race between the desired aminolysis (reaction with the protein's amine) and the undesired hydrolysis (reaction with water). The stability of the ester directly influences the outcome of this race. TFP esters have been shown to be significantly more resistant to hydrolysis than NHS esters, particularly as the pH increases. This enhanced stability can lead to higher conjugation yields, as less reagent is lost to hydrolysis over the course of the reaction.[1]

While direct reactivity of TFP esters with amines can be slightly lower than NHS esters, their superior stability in aqueous buffers often results in better overall performance.[1] For instance, in one study focused on PEGylation, a TFP ester performed better than its NHS ester counterpart.[1]

ParameterNHS EsterTFP Ester
Hydrolysis Half-Life at pH 7.0 (RT) ~243 minutes~462 minutes
Hydrolysis Half-Life at pH 8.0 (RT) ~92 minutes~277 minutes
Hydrolysis Half-Life at pH 8.6 (4°C) ~10 minutesNot Available
Hydrolysis Half-Life at pH 10.0 (RT) ~39 minutes~347 minutes

Data for pH 7.0, 8.0, and 10.0 is derived from a study on self-assembled monolayers. While relative stability holds, absolute values in solution may vary.Data for pH 8.6 is from a separate study and is included for context.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the fundamental reaction, a typical experimental workflow, and a guide for selecting the appropriate ester.

ReactionMechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-Label (Stable Amide Bond) Protein->Amide_Bond Nucleophilic Attack NHS_Ester Label-NHS Ester NHS_Ester->Amide_Bond NHS_Leaving_Group N-Hydroxysuccinimide (Byproduct) NHS_Ester->NHS_Leaving_Group Release

Figure 1. Reaction of an NHS ester with a primary amine on a protein.

ExperimentalWorkflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) B 2. Prepare NHS Ester Stock (Anhydrous DMSO or DMF) C 3. Combine Reagents (Add ester stock to protein solution) A->C B->C D 4. Incubate (1-4 hours at RT or 4°C) C->D E 5. Quench Reaction (Add Tris or glycine) D->E F 6. Purify Conjugate (e.g., Desalting column) E->F G 7. Characterize Conjugate (e.g., Spectroscopy) F->G

Figure 2. General experimental workflow for protein labeling with NHS esters.

SelectionGuide q1 What is the target location? cell_surface Cell Surface q1->cell_surface intracellular Intracellular / In Solution q1->intracellular ans1 Use Sulfo-NHS Ester (Membrane Impermeable, Water Soluble) cell_surface->ans1 q2 Is rapid hydrolysis a concern? intracellular->q2 ans2_yes Use TFP Ester (More stable in aqueous buffer) q2->ans2_yes Yes ans2_no Use standard NHS Ester (Classic, well-established) q2->ans2_no No

Figure 3. Decision guide for selecting the appropriate amine-reactive ester.

Experimental Protocols

The following are generalized protocols for common applications of NHS ester chemistry. Optimization is often necessary based on the specific protein and label used.

Protocol 1: General Antibody Labeling with an NHS Ester

This protocol describes a typical procedure for labeling an IgG antibody.

  • Antibody Preparation :

    • Dialyze the antibody against an amine-free buffer, such as 0.1 M phosphate buffer with 150 mM NaCl, pH 7.2-8.0. Buffers containing primary amines like Tris are not compatible as they will compete in the reaction.[2]

    • Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

  • NHS Ester Reagent Preparation :

    • Immediately before use, dissolve the NHS ester (e.g., a fluorescent dye-NHS) in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a 10 mg/mL stock solution.[3]

    • Note: NHS esters are moisture-sensitive and will hydrolyze. Do not prepare aqueous stock solutions for storage.[2]

  • Labeling Reaction :

    • Calculate the required volume of the NHS ester stock solution. A molar excess of 10-20 fold of the ester over the antibody is a common starting point for optimization.

    • Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[3]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching the Reaction :

    • Stop the reaction by adding a quenching buffer with a final concentration of 20-50 mM. Common quenching reagents are Tris, glycine, or lysine.[3]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Antibody :

    • Remove the unreacted label and byproducts by passing the reaction mixture over a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization :

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the wavelength appropriate for the label and the protein (typically 280 nm).

Protocol 2: Biotinylation of Cell Surface Proteins using Sulfo-NHS Ester

This protocol is designed for labeling proteins on the surface of live, intact cells.

  • Cell Preparation :

    • Grow cells (adherent or in suspension) to the desired confluency.

    • Wash the cells three times with ice-cold, amine-free buffer like Phosphate-Buffered Saline (PBS), pH 8.0, to remove any contaminating proteins from the culture medium.

  • Sulfo-NHS-Biotin Reagent Preparation :

    • Immediately before use, prepare a 10 mM solution of the Sulfo-NHS-biotin reagent by dissolving it in ultrapure water.[6] Do not store the solution.

  • Cell Surface Labeling :

    • Resuspend or cover the washed cells with ice-cold PBS, pH 8.0.

    • Add the freshly prepared Sulfo-NHS-biotin solution to the cells to a final concentration of 0.5-1.0 mg/mL.

    • Incubate the reaction for 30 minutes at 4°C with gentle agitation to label surface proteins. Performing the reaction on ice minimizes the internalization of the labeling reagent.

  • Quenching the Reaction :

    • Remove the biotinylation reagent solution.

    • Quench the reaction and remove unbound biotin by washing the cells three times with an ice-cold quenching buffer, such as PBS containing 50-100 mM glycine or Tris.

  • Cell Lysis and Downstream Analysis :

    • After the final wash, the cells can be lysed using a suitable lysis buffer.

    • The biotinylated proteins can then be isolated using streptavidin-agarose beads for analysis by Western blotting or mass spectrometry.

Conclusion

The choice of an NHS ester for protein modification is a critical parameter that depends on the specific application, the nature of the protein, and the experimental conditions. Sulfo-NHS esters are the clear choice for applications requiring water solubility and for targeting cell-surface proteins without permeating the cell membrane. For intracellular targets or when an organic co-solvent is permissible, the decision between standard NHS and TFP esters becomes a trade-off between established use and enhanced stability. The data indicates that TFP esters offer superior resistance to hydrolysis, which can translate to more efficient and reproducible conjugations, especially in reactions that require longer incubation times or are performed at a pH greater than 8. By understanding the distinct characteristics of each reagent and selecting the one best suited for the task, researchers can significantly improve the outcome of their protein modification experiments.

References

The Strategic Advantage of m-PEG8-ethoxycarbonyl-NHS Ester in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the selection of appropriate chemical tools is paramount. Among the myriad of bioconjugation reagents, m-PEG8-ethoxycarbonyl-NHS ester has emerged as a critical linker for enhancing the therapeutic potential of biologics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of this compound with other PEGylation and bioconjugation technologies, supported by experimental data to inform strategic decisions in drug design and development.

Polyethylene glycol (PEG) linkers are widely utilized in drug discovery to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The covalent attachment of PEG chains, a process known as PEGylation, can enhance solubility, increase stability, and prolong circulation half-life by reducing renal clearance and shielding from proteolytic degradation. The this compound is a discrete PEG linker, meaning it has a defined molecular weight and structure, which offers significant advantages in terms of homogeneity and reproducibility of the final conjugate.

Performance Comparison of PEG Linkers in Drug Conjugates

The performance of a PEG linker is a critical determinant of the efficacy and safety of a bioconjugate. Key parameters for evaluation include conjugation efficiency, stability of the resulting bond, and the in vivo behavior of the conjugate.

Impact of PEG Chain Length on Pharmacokinetics and Tolerability

The length of the PEG chain has a profound impact on the pharmacokinetic profile of an ADC. A study investigating the effect of PEG size on the properties of an ADC with a drug-to-antibody ratio (DAR) of 8 demonstrated a clear correlation between PEG length and in vivo performance.

LinkerMean Antibody Clearance (mL/day/kg)Maximum Tolerated Dose (mg/kg)
Non-PEGylated15.6< 3
PEG210.13
PEG47.86
PEG8 5.9 >10
PEG125.5>10
PEG245.2>10

Data synthesized from a study on ADCs with varying PEG linker lengths. The study highlights that increasing the PEG chain length leads to slower clearance and improved tolerability.

As the data indicates, increasing the PEG chain length from no PEG up to a PEG8 unit resulted in a significant decrease in antibody clearance, leading to longer circulation times.[1] This improved pharmacokinetic profile correlated with a better safety profile, as evidenced by the higher maximum tolerated dose for ADCs with PEG8 and longer linkers.[1] While longer PEG chains (PEG12 and PEG24) offered a marginal additional improvement in clearance, the PEG8 linker was identified as a critical threshold for achieving a desirable pharmacokinetic profile and tolerability for highly loaded ADCs.[1]

Comparison of Conjugation Chemistries

The choice of reactive chemistry at the terminus of the PEG linker dictates the site of attachment on the biomolecule and the stability of the resulting conjugate. The N-hydroxysuccinimide (NHS) ester of this compound is designed to react with primary amines, such as the lysine residues on an antibody.

Linker ChemistryTarget Functional GroupBond FormedKey AdvantagesKey Disadvantages
m-PEG8-NHS Ester Primary Amines (e.g., Lysine)AmideHigh reactivity with amines, forming a stable bond.Susceptible to hydrolysis in aqueous solutions; can lead to a heterogeneous mixture of conjugates.
m-PEG8-Aldehyde Primary Amines (e.g., N-terminus)Secondary Amine (after reduction)Site-specific conjugation can be achieved under controlled pH; forms a stable linkage.Requires a subsequent reduction step.
m-PEG8-Maleimide Thiols (e.g., Cysteine)ThioetherHighly specific for cysteine residues, enabling site-specific conjugation.Potential for retro-Michael addition, leading to dissociation of the conjugate.

This comparison highlights the trade-offs between different conjugation strategies. While NHS esters are highly reactive and form stable bonds, they can be prone to hydrolysis and may result in a heterogeneous product due to the presence of multiple lysine residues on a typical antibody. Aldehyde and maleimide chemistries offer more site-specific conjugation, which can lead to a more homogeneous product, but they also have their own limitations, such as the need for an additional reduction step or the potential for bond reversal.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in drug discovery. Below are generalized protocols for the conjugation of this linker to a protein.

General Protocol for Protein PEGylation using this compound

Materials:

  • Protein to be PEGylated

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.

  • PEG Linker Preparation: Immediately before use, dissolve the this compound in the organic solvent to create a stock solution (e.g., 10-20 mg/mL).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Analyze the PEGylated protein to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizing Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer) conjugation Conjugation Reaction (pH 7.2-8.0, RT or 4°C) protein_prep->conjugation linker_prep Linker Preparation (this compound in DMSO) linker_prep->conjugation quenching Quenching (Tris or Glycine) conjugation->quenching purification Purification (Dialysis or SEC) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization

Caption: Experimental workflow for protein PEGylation.

logical_relationship cluster_linker Linker Properties cluster_outcomes Therapeutic Outcomes peg_length PEG Chain Length (e.g., 8 units) pk_profile Improved Pharmacokinetics (Longer half-life) peg_length->pk_profile influences solubility Enhanced Solubility peg_length->solubility improves reactive_group Reactive Group (NHS Ester) stability Increased Stability reactive_group->stability determines bond

Caption: Key properties of this compound and their impact on therapeutic outcomes.

References

The Pivotal Role of the Linker: Evaluating m-PEG8-ethoxycarbonyl-NHS Ester in PROTAC-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex, which is essential for ubiquitination and subsequent proteasomal degradation.[1][2] This guide provides an objective comparison of the m-PEG8-ethoxycarbonyl-NHS ester, a common polyethylene glycol (PEG)-based linker, with other linker classes, supported by experimental data to inform the rational design of potent and effective protein degraders.

The PROTAC Mechanism of Action: A Signaling Pathway Overview

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another degradation cycle.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Recruitment of E2-Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Performance

The choice of linker significantly impacts a PROTAC's degradation efficiency, which is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Below, we compare the performance of PEG linkers, such as those derived from this compound, with other common linker classes.

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers, primarily composed of PEG or alkyl chains, are widely used due to their synthetic accessibility. PEG linkers, with their repeating ethylene glycol units, generally enhance the hydrophilicity and aqueous solubility of PROTACs.[3] In contrast, alkyl linkers are more hydrophobic, which can sometimes improve cell permeability but may also lead to poor solubility.[3][4]

Table 1: Comparison of Flexible Linkers in BRD4-Targeting PROTACs

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell LineReference
PROTAC A PEG~12< 50> 90CRBNH661[5]
PROTAC B PEG~15> 5000< 20CRBNH661[5]
PROTAC C PEG~21< 500> 80CRBNH661[5]
PROTAC D Alkyl9Not specifiedWeak DegradationVHL/CRBNHEK293T[5]

Note: This table is a synthesized representation from literature to illustrate the impact of linker modifications and does not represent a direct head-to-head study of the exact m-PEG8 linker.

Rigid Linkers: Enhancing Potency and Selectivity

Rigid linkers, which often incorporate cyclic structures like piperazine or aromatic rings, can pre-organize the PROTAC into a bioactive conformation.[1] This can lead to enhanced stability of the ternary complex and improved pharmacokinetic properties.

Table 2: Performance of PROTACs with Rigid Linkers

PROTACLinker TypeTargetDC50 (nM)Dmax (%)E3 LigaseCell LineReference
ARD-61 RigidAR< 1> 95VHLLNCaP[5]
PROTAC X Piperazine-containingBRD45~98CRBN22Rv1Hypothetical

Experimental Protocols

To systematically evaluate and compare the efficiency of different PROTAC linkers, a series of well-defined experiments are crucial.

Experimental Workflow for PROTAC Evaluation

experimental_workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_analysis Data Analysis synthesis Synthesis of PROTAC Library (Varying Linkers) purification Purification & Purity/Identity Confirmation (HPLC, NMR, LC-MS) synthesis->purification permeability Permeability Assay (e.g., PAMPA) purification->permeability stability Metabolic Stability Assay (e.g., Microsomes) purification->stability degradation Protein Degradation Assay (Western Blot / In-Cell Western) purification->degradation viability Cell Viability Assay (e.g., MTT / CellTiter-Glo) degradation->viability data_analysis Determine DC50, Dmax, IC50 Structure-Activity Relationship (SAR) degradation->data_analysis viability->data_analysis ternary Ternary Complex Formation (e.g., Pull-down, Co-IP) ternary->data_analysis

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the blotting process for the loading control protein.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • 96-well plates

  • Cell culture medium

  • PROTAC compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Plot the cell viability (as a percentage of the vehicle control) against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Protocol 3: In Vitro Ternary Complex Formation Pull-Down Assay

This assay assesses the ability of a PROTAC to induce the formation of a ternary complex between the POI and the E3 ligase.

Materials:

  • Recombinant purified POI (e.g., with a His-tag)

  • Recombinant purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • PROTAC compound

  • Ni-NTA agarose beads (for His-tagged POI)

  • Wash buffer and elution buffer

  • SDS-PAGE and Western blot reagents

Methodology:

  • Complex Formation:

    • Incubate the His-tagged POI, the E3 ligase complex, and the PROTAC at various concentrations in a binding buffer for a set period (e.g., 1-2 hours) at 4°C. Include controls without the PROTAC and without the POI.

  • Pull-Down:

    • Add Ni-NTA agarose beads to each reaction and incubate to capture the His-tagged POI and any interacting proteins.

    • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the proteins from the beads using an elution buffer (e.g., containing imidazole).

    • Analyze the eluted fractions by SDS-PAGE and Western blotting, using antibodies against the POI and a component of the E3 ligase complex to detect the presence of the ternary complex.

Conclusion

The linker is a critical component in the design of effective PROTACs. The this compound provides a flexible, hydrophilic linker that can enhance the solubility of PROTACs. However, the optimal linker is highly dependent on the specific POI and E3 ligase pair. While flexible PEG linkers are a valuable starting point, a systematic evaluation of linker length, composition (PEG, alkyl), and rigidity is essential to identify PROTACs with superior potency, selectivity, and drug-like properties. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of linker efficacy in PROTAC-mediated protein degradation.

References

Navigating the Landscape of Protein PEGylation: A Comparative Guide to m-PEG8-ethoxycarbonyl-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a cornerstone of modern medicine. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, stands out as a leading method to enhance the pharmacokinetic and pharmacodynamic properties of biologics. This guide provides a detailed structural analysis of conjugates formed using m-PEG8-ethoxycarbonyl-NHS ester, a prominent PEGylation reagent. We will objectively compare its performance with alternative reagents, supported by experimental data and detailed protocols for characterization.

At a Glance: The Chemical Landscape of Amine-Reactive PEGylation

The selection of a PEGylation reagent is a critical decision that influences the stability, bioactivity, and overall success of a therapeutic protein. The this compound belongs to the widely used class of N-hydroxysuccinimide (NHS) esters, which react with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminus, to form stable amide bonds.[1] This guide will delve into the structural nuances of the resulting conjugates and compare them with those formed by other common amine-reactive PEGylation chemistries.

Performance Comparison: this compound vs. Alternatives

The efficacy of a PEGylation strategy is a multifactorial equation involving conjugation efficiency, the stability of the formed linkage, and the retention of the protein's biological activity. Below, we compare this compound with other prevalent amine-reactive PEGylation reagents.

FeatureThis compoundm-PEG-Nitrophenyl Carbonate (NPC)m-PEG-Aldehydem-PEG-Maleimide
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (N-terminus preference at controlled pH)Thiols (Cysteine)
Linkage Formed AmideUrethaneSecondary AmineThioether
Relative Reactivity HighModerateModerate (requires reducing agent)Very High (specific to thiols)
Linkage Stability HighVery HighVery HighStable (potential for retro-Michael addition)
Byproducts N-hydroxysuccinimide (NHS)p-nitrophenolNone (after reduction)None
Reaction pH 7.0 - 9.06.5 - 8.56.0 - 7.5 (reductive amination)6.5 - 7.5
Key Advantages Well-established chemistry, high reactivity.Highly stable urethane bond, reaction can be monitored spectrophotometrically.Site-specific N-terminal conjugation possible, stable linkage.Highly specific for cysteine residues, enabling site-specific conjugation.
Potential Drawbacks Susceptible to hydrolysis in aqueous solutions, can lead to a heterogeneous mixture of conjugates.Slower reaction kinetics compared to NHS esters.Requires an additional reduction step.Requires available cysteine residues, potential for reversibility.

Data Insights:

  • Linkage Stability: The amide bond formed by NHS esters is known to be significantly more stable against hydrolysis than ester bonds.[2][3] The urethane linkage from NPC reagents is reported to be even more stable than the amide bond, with hydrolysis rates 10 to 100 times slower.[4] This enhanced stability can be crucial for long-term in vivo applications.

  • Reaction Efficiency: The high reactivity of NHS esters generally leads to efficient conjugation. However, this reactivity is a double-edged sword, as the NHS ester is also prone to hydrolysis in aqueous buffers, which can reduce the overall conjugation yield.[5] The rate of conjugation with NHS esters is highly pH-dependent, with faster rates at higher pH.[6]

  • Impact on Biological Activity: While PEGylation can enhance a protein's stability and circulation time, it can also sometimes lead to a decrease in biological activity due to steric hindrance at the active or binding sites.[7] The choice of linking chemistry and the site of PEGylation are critical factors in preserving protein function.[8] Systematic studies have shown that the molecular weight of the PEG and the linking chemistry can significantly impact the biological activity and thermal stability of the conjugated protein.[8]

Structural Characterization of this compound Conjugates: Experimental Protocols

Accurate and thorough characterization of PEGylated proteins is essential for regulatory approval and to ensure product quality and consistency. The heterogeneity introduced by PEGylation presents analytical challenges that can be addressed using a combination of techniques.[9]

Experimental Workflow for PEGylation and Characterization

Below is a generalized workflow for the conjugation of a protein with this compound and subsequent analysis.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Structural Analysis p Protein in Amine-Free Buffer (pH 7.2-8.5) mix Reaction Mixture (RT, 1-2h or 4°C, overnight) p->mix r This compound (in DMSO or DMF) r->mix q Quench Reaction (e.g., Tris or Glycine) mix->q sec Size-Exclusion Chromatography (SEC) q->sec ms Mass Spectrometry (ESI-MS or MALDI-TOF) sec->ms nmr NMR Spectroscopy sec->nmr hplc HPLC Analysis (SEC, RP-HPLC) sec->hplc

Caption: Generalized experimental workflow for protein PEGylation and structural analysis.

Mass Spectrometry (MS) for Determining Degree of PEGylation

Mass spectrometry is a powerful tool for confirming the covalent attachment of PEG chains and determining the distribution of PEGylated species.[10]

Protocol:

  • Sample Preparation: The purified PEG-protein conjugate is desalted into a volatile buffer such as ammonium acetate. For complex glycoproteins, deglycosylation using PNGase F can simplify the mass spectrum.[10]

  • Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer is commonly used for analyzing PEGylated proteins.[9]

  • Analysis:

    • Acquire the mass spectrum of the intact conjugate. The resulting spectrum will show a distribution of charge states for each PEGylated species (e.g., mono-, di-, tri-PEGylated).

    • Deconvolute the raw data to obtain the zero-charge mass spectrum. This will reveal the molecular weights of the different PEGylated forms.

    • The mass difference between the unmodified protein and the PEGylated species corresponds to the mass of the attached PEG chains. The number of attached PEG molecules can be determined by dividing the total mass shift by the molecular weight of a single this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy can be used to confirm the structure of the PEG linker and to quantify the degree of PEGylation.[11][12]

Protocol:

  • Sample Preparation: Lyophilize the purified PEG-protein conjugate and dissolve it in a suitable deuterated solvent (e.g., D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.

  • Analysis:

    • Acquire the ¹H NMR spectrum.

    • The characteristic repeating ethylene glycol units of the PEG chain will produce a prominent peak around 3.6 ppm.

    • The signals from the ethoxycarbonyl and other parts of the linker can be identified based on their chemical shifts and coupling patterns.[11]

    • The degree of PEGylation can be determined by comparing the integration of the PEG signals to the integration of well-resolved protein signals.[12]

High-Performance Liquid Chromatography (HPLC) for Purity and Heterogeneity Analysis

HPLC, particularly size-exclusion chromatography (SEC), is essential for assessing the purity of the conjugate and separating different PEGylated forms.[8]

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector and a size-exclusion column suitable for separating proteins in the desired molecular weight range.

  • Mobile Phase: An aqueous buffer, such as phosphate-buffered saline, is typically used.

  • Analysis:

    • Inject the purified conjugate onto the SEC column.

    • PEGylated proteins will have a larger hydrodynamic radius than the unmodified protein and will therefore elute earlier.

    • The chromatogram will show peaks corresponding to the PEG-protein conjugate, any remaining unmodified protein, and free PEG reagent.

    • The purity of the conjugate can be determined by integrating the peak areas.

The Role of the Ethoxycarbonyl Spacer

The "ethoxycarbonyl" group in the this compound linker introduces an additional ester functionality within the spacer arm. While the primary conjugation occurs via the NHS ester reacting with an amine to form a stable amide bond, the internal ester group could potentially be susceptible to hydrolysis over a very long timescale or under specific enzymatic conditions. However, the amide bond formed with the protein is the most critical linkage for the stability of the conjugate in most physiological environments. The specific influence of this ethoxycarbonyl group on properties like solubility and immunogenicity has not been extensively documented in publicly available literature and may warrant further investigation for specific applications.[6][13][14]

Signaling Pathways and Logical Relationships

The overarching goal of PEGylation is to improve the therapeutic properties of a protein. The logical flow from PEGylation to enhanced therapeutic outcome is depicted below.

logical_flow cluster_process Process cluster_properties Altered Properties cluster_outcomes Pharmacokinetic & Pharmacodynamic Outcomes pegylation Protein PEGylation (e.g., with this compound) hydro_radius Increased Hydrodynamic Radius pegylation->hydro_radius steric_hindrance Steric Shielding pegylation->steric_hindrance renal_clearance Reduced Renal Clearance hydro_radius->renal_clearance proteolysis Decreased Proteolytic Degradation steric_hindrance->proteolysis immunogenicity Reduced Immunogenicity steric_hindrance->immunogenicity circulation Prolonged Circulation Half-life renal_clearance->circulation proteolysis->circulation immunogenicity->circulation efficacy Enhanced Therapeutic Efficacy circulation->efficacy

Caption: Logical flow from PEGylation to enhanced therapeutic efficacy.

Conclusion

The this compound is a valuable tool in the PEGylation toolbox, offering a reliable method for conjugating PEG to proteins through stable amide bonds. Its performance, particularly in terms of the trade-off between high reactivity and susceptibility to hydrolysis, should be carefully considered in the context of the specific protein and desired therapeutic outcome. A thorough structural analysis using a combination of mass spectrometry, NMR, and HPLC is crucial to ensure the quality, consistency, and efficacy of the final PEG-protein conjugate. As the field of bioconjugation continues to evolve, a deep understanding of the chemical and structural properties of different PEGylation reagents will be paramount in the development of next-generation protein therapeutics.

References

Safety Operating Guide

Proper Disposal of m-PEG8-ethoxycarbonyl-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of m-PEG8-ethoxycarbonyl-NHS ester, ensuring the protection of personnel and the environment.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate risks and ensure regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this reagent, from initial handling of waste to final disposition.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Due to the reactivity of the N-hydroxysuccinimide (NHS) ester moiety, this compound is sensitive to moisture and can hydrolyze.[1][2] Therefore, it is imperative to manage its waste in a way that prevents unintended reactions.

Quantitative Data on Disposal

ParameterGuidelineCitation
Hazardous Waste Classification Not typically classified as hazardous waste; however, classification may change if contaminated with hazardous substances.[3][4]
Aquatic Toxicity While polyethylene glycol (PEG) is not considered toxic to aquatic organisms, it is advisable to prevent its release into wastewater systems.[3]
Biodegradability Polyethylene glycol is readily biodegradable.[3]
Regulatory Compliance Disposal must be in accordance with local, state, and federal regulations.[5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Identification and Segregation cluster_1 Disposal Procedures start Start: Generation of this compound Waste waste_type Identify Waste Type start->waste_type unused Unused or Expired Product waste_type->unused Unused/Expired contaminated_solid Contaminated Solid Waste (Gloves, Wipes, etc.) waste_type->contaminated_solid Solid contaminated_liquid Contaminated Liquid Waste (Solvents, etc.) waste_type->contaminated_liquid Liquid empty_container Empty Product Container waste_type->empty_container Container hydrolyze Consider Hydrolysis Pre-treatment (Consult EHS) unused->hydrolyze collect_solid Collect in a Labeled, Sealed Hazardous Waste Container for Solids contaminated_solid->collect_solid collect_liquid Collect in a Labeled, Sealed Hazardous Waste Container for Liquids contaminated_liquid->collect_liquid rinse Triple Rinse with a Suitable Solvent empty_container->rinse hydrolyze->collect_liquid final_disposal Arrange for Pickup by Licensed Chemical Waste Disposal Service collect_solid->final_disposal collect_liquid->final_disposal collect_rinseate Collect Rinseate as Hazardous Liquid Waste rinse->collect_rinseate dispose_container Dispose of Defaced, Dry Container as Non-Hazardous Waste rinse->dispose_container collect_rinseate->collect_liquid

Disposal workflow for this compound.

Step-by-Step Disposal Protocols

Unused or Expired this compound

For pure, unused, or expired product, do not dispose of it down the drain or in regular solid waste.

  • Chemical Inactivation (Hydrolysis) : A potential pre-treatment step involves the hydrolysis of the reactive NHS ester. This can be achieved by dissolving the compound in a suitable solvent and adding a basic solution (e.g., sodium bicarbonate) to hydrolyze the NHS ester to the more stable carboxylic acid. Always consult with your institution's EHS for approval and specific procedures before attempting any chemical inactivation.

  • Collection : Following any pre-treatment, or if no pre-treatment is performed, the material should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

Contaminated Solid Waste

This category includes items such as gloves, weighing paper, pipette tips, and absorbent pads that have come into contact with this compound.

  • Segregation : Collect all contaminated solid waste in a designated, leak-proof container that is clearly labeled with the chemical name and hazard information.

  • Storage : Store the sealed container in a designated satellite accumulation area for hazardous waste.

  • Disposal : Arrange for pickup and disposal through your institution's licensed chemical waste disposal service.

Contaminated Liquid Waste

This includes solutions containing this compound and solvents used for rinsing contaminated glassware.

  • Collection : Collect all contaminated liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Storage : Store the container in a secondary containment bin within a designated satellite accumulation area.

  • Disposal : Contact your EHS office to arrange for collection by a licensed hazardous waste contractor.[6]

Empty Containers

Empty containers that once held this compound must also be disposed of properly.

  • Decontamination : Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol) to remove all residues.

  • Rinseate Collection : The solvent used for rinsing (rinseate) must be collected and disposed of as hazardous liquid waste.[7]

  • Final Disposal : Once the container is thoroughly decontaminated and dry, deface or remove the original label and dispose of it as regular solid waste, in accordance with your institution's policies.[7]

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the laboratory.

References

Personal protective equipment for handling m-PEG8-ethoxycarbonyl-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like m-PEG8-ethoxycarbonyl-NHS ester. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

Chemical Identifier: this compound is a PEG-based PROTAC linker utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and as a non-cleavable ADC linker for creating antibody-drug conjugates.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with similar NHS esters include skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed.[4] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant, powder-free gloves.[5][6]To prevent skin contact and irritation.[4] Thicker gloves generally offer better protection.[7]
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard.[8]To protect against splashes that can cause serious eye irritation.[4]
Face Protection A face shield should be worn over safety glasses when there is a risk of splashing.[8][9]Provides a full range of protection against splashes to the face and eyes.[7]
Body Protection A disposable, polyethylene-coated polypropylene gown or a clean lab coat.[6][10]To protect the skin and clothing from contamination. Lab coats should be fully buttoned.[8]
Respiratory Protection For solid powder, a dust mask (e.g., N95) is recommended.[5] If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required.[8][9]To prevent inhalation of dust or aerosols that may cause respiratory irritation.[4]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical due to its moisture-sensitive nature.[11] The NHS-ester moiety readily hydrolyzes in aqueous solutions, rendering it non-reactive.[11][12][13]

  • Preparation: Before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation upon opening.[11] Work in a well-ventilated area or a chemical fume hood.[4][14]

  • Reagent Dissolution: Dissolve the required amount of the NHS ester in an anhydrous water-miscible organic solvent such as DMSO or DMF immediately before use.[11] Do not prepare stock solutions for storage, as the NHS ester will degrade.[11]

  • Reaction: When adding the dissolved NHS ester to your reaction, ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the intended reaction.[11] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable reaction buffer.[12]

  • Post-Reaction: Quench the reaction using a buffer containing primary amines like Tris or by adjusting the pH to above 8 to promote the hydrolysis of any unreacted NHS ester.[12]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Reaction A Equilibrate Vial to Room Temperature B Work in Ventilated Area A->B Prevent Condensation C Dissolve in Anhydrous Solvent (DMSO/DMF) B->C D Add to Amine-Free Reaction Buffer C->D Immediate Use E Quench Reaction (e.g., Tris buffer) D->E F Proceed to Purification E->F

Caption: A flowchart illustrating the key steps for the safe and effective handling of this compound.

Disposal Plan: Managing Chemical Waste

All waste generated from the use of this compound must be treated as chemical waste and segregated from regular trash.[5]

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound, as well as contaminated labware (pipette tips, gloves, etc.), should be collected in a designated, clearly labeled solid hazardous waste container.[5]

    • Liquid Waste: Solutions containing the NHS ester should be collected in a separate, sealed, and clearly labeled liquid waste container made of a compatible material (e.g., high-density polyethylene).[5]

  • Deactivation of Liquid Waste: To ensure the complete hydrolysis of the reactive NHS ester in aqueous solutions before disposal, adjust the pH to between 7 and 8.5 and allow it to stand at room temperature for several hours or overnight.[5]

  • Disposal: Dispose of all waste containers in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[4][5] Do not dispose of any materials down the drain without explicit permission from your EHS department.[5]

G Disposal Plan for this compound Waste cluster_collection Waste Collection & Segregation cluster_deactivation Deactivation (Liquid Waste) cluster_disposal Final Disposal A Solid Waste (Unused Reagent, Contaminated Labware) C Sealed Solid Waste Container A->C Collect in Labeled Solid Waste Container B Liquid Waste (Reaction Solutions) D Liquid Waste in Container B->D Collect in Labeled Liquid Waste Container H Dispose via Institutional EHS C->H E Adjust pH to 7-8.5 D->E F Incubate (Several Hours) E->F Promote Hydrolysis G Sealed Liquid Waste Container F->G Deactivated Waste G->H

Caption: A logical diagram outlining the proper segregation, deactivation, and disposal of waste generated from this compound.

References

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